Aminoacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNYGALUNNFWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NH2CH2CN, C2H4N2 | |
| Record name | aminoacetonitrile | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aminoacetonitrile | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202314 | |
| Record name | Aminoacetonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
56.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] | |
| Record name | Aminoacetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
7.94 [mmHg] | |
| Record name | Aminoacetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
540-61-4 | |
| Record name | Aminoacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminoacetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoacetonitrile | |
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| Record name | Aminoacetonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3739OQ10IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Prebiotic Chemistry: A Technical Guide to Aminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (AAN), a simple yet significant molecule, holds a pivotal position in our understanding of prebiotic chemistry and the origins of life. As the immediate precursor to glycine (B1666218), the simplest proteinogenic amino acid, its study offers profound insights into the formation of life's fundamental building blocks. This technical guide provides an in-depth exploration of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical pathways. Due to its inherent instability, this compound is often handled as its more stable salt forms, such as this compound hydrochloride or this compound sulfate (B86663).[1][2] This guide will address both the free base and its common salt derivatives.
Core Chemical and Physical Properties
This compound is a colorless, oily liquid at room temperature.[3] It is characterized by the presence of both a nucleophilic amine group and an electrophilic nitrile group, which contributes to its instability as a free base.[4] This inherent reactivity is a cornerstone of its importance in synthetic and prebiotic chemistry.
General and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized in the table below, providing a comparative look at the free base and its common hydrochloride and sulfate salts.
| Property | This compound | This compound Hydrochloride | This compound Sulfate |
| IUPAC Name | 2-Aminoacetonitrile | 2-Aminoacetonitrile hydrochloride | 2-Aminoacetonitrile sulfate |
| Synonyms | Glycinonitrile, Cyanomethylamine | Glycinonitrile hydrochloride | Glycinonitrile sulfate |
| CAS Number | 540-61-4[5] | 6011-14-9[6] | 151-63-3 (1:1), 5466-22-8 (2:1)[6] |
| Molecular Formula | C₂H₄N₂[5] | C₂H₅ClN₂[7] | C₂H₆N₂O₄S (1:1), C₄H₁₀N₄O₄S (2:1)[6] |
| Molecular Weight | 56.07 g/mol [5] | 92.53 g/mol [6][8] | 154.15 g/mol (1:1), 210.21 g/mol (2:1)[6] |
| Appearance | Oily liquid[6] | White to light brown solid[1][9] | Hygroscopic leaflets[6] |
| Melting Point | 101 °C (literature value, may be for a salt)[3][10][11][12] | 165.5 - 166.5 °C[7]; 172-174 °C[9] | 121 °C (1:1), 166 °C (dec.) (2:1)[6] |
| Boiling Point | 58 °C at 15 mmHg (with partial decomposition)[3][4][6][11] | Not applicable | Not applicable |
| Density | ~1.0 g/cm³[10][13] | Not available | Not available |
| Solubility | Soluble in water[14] | Soluble in water (1000 g/L at 20°C), slightly soluble in methanol[9][15] | Soluble in water |
| pKa (conjugate acid) | 5.34[4][14] | Not available | Not available |
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial for their identification and quantification. Below is a summary of key spectroscopic data.
| Spectrum Type | This compound | This compound Hydrochloride | This compound Sulfate |
| ¹H NMR | - | Available[16][17] | Available[18] |
| ¹³C NMR | - | Available[17] | Available[19] |
| FTIR (cm⁻¹) | ν(C≡N) at 2237[3][7] | - | - |
| Mass Spec (m/z) | 56 (M+), 55, 53[3] | - | - |
Key Chemical Pathways and Reaction Mechanisms
This compound is a central molecule in the Strecker synthesis, a plausible prebiotic route to amino acids.[11][14][20][21] It can be formed from simple precursors like formaldehyde (B43269), hydrogen cyanide, and ammonia (B1221849) and can be subsequently hydrolyzed to glycine.
Strecker Synthesis of this compound
The Strecker synthesis provides a direct pathway to α-aminonitriles from aldehydes, ammonia, and cyanide. The general workflow for the formation of this compound is depicted below.
Hydrolysis of this compound to Glycine
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield glycine. This two-step hydrolysis proceeds through an intermediate amide.[22][23][24]
Experimental Protocols
Detailed and reliable experimental procedures are critical for the synthesis and study of this compound and its derivatives.
Synthesis of this compound Hydrochloride
This protocol is adapted from a patented method for the preparation of this compound hydrochloride.[8]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanide (NaCN)
-
Glacial acetic acid
-
Hydrogen chloride (gas or concentrated HCl)
-
Water
Procedure:
-
In a reaction vessel equipped with stirring and cooling, add ammonium chloride, 37% formaldehyde solution, and water. Stir the mixture until uniform.
-
Cool the reactor to below 0 °C.
-
Slowly add a 30-40 wt% aqueous solution of sodium cyanide dropwise.
-
Simultaneously with the sodium cyanide addition, begin the dropwise addition of glacial acetic acid.
-
After the additions are complete, continue to stir the reaction mixture at a temperature below 0 °C for 1-2 hours.
-
Filter the resulting precipitate and wash it with water to obtain crude this compound.
-
Prepare a methanol solution of hydrogen chloride (30-50 wt%).
-
Mix the crude this compound with the methanolic HCl solution.
-
Heat the mixture to 45-50 °C and maintain for 1-2 hours.
-
Cool the solution to below 5 °C to precipitate this compound hydrochloride.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.
Purification of this compound Hydrochloride
This compound hydrochloride can be purified by recrystallization.[1][9]
Materials:
-
Crude this compound hydrochloride
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot absolute ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further precipitation, the ethanolic solution can be added to diethyl ether (1:1 ratio) or cooled to a lower temperature.
-
Collect the resulting hygroscopic crystals by filtration.
-
Dry the purified crystals under vacuum.
Hydrolysis of this compound Sulfate to Glycine
This protocol describes the hydrolysis of the sulfate salt to produce glycine.[25]
Materials:
-
This compound hydrogen sulfate
-
Barium hydroxide (B78521) octahydrate
-
Water
Procedure:
-
Bring a suspension of barium hydroxide octahydrate in water to a boil in a beaker.
-
Add this compound hydrogen sulfate in portions to the boiling suspension, controlling the rate to prevent excessive frothing.
-
Cover the beaker and continue boiling for 6-8 hours, or until the evolution of ammonia ceases.
-
During this process, barium sulfate will precipitate.
-
Filter the hot solution to remove the barium sulfate precipitate.
-
The filtrate contains an aqueous solution of glycine, which can be further purified by crystallization.
Safety and Handling
This compound and its precursors are hazardous materials and should be handled with appropriate safety precautions.
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also suspected of causing cancer.[5] Nitriles can release hydrogen cyanide upon contact with acids.[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][26][27][28] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2] Due to its instability, the free base should be stored at low temperatures (e.g., -20 °C).[3][22][13][24] The hydrochloride and sulfate salts are more stable but are often hygroscopic and should be stored in tightly sealed containers.[6][7][9][15]
Conclusion
This compound remains a molecule of significant interest, not only for its role in prebiotic chemical pathways but also as a versatile intermediate in organic synthesis.[1][9][14] A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers in the fields of astrobiology, organic chemistry, and drug development. The information provided in this guide serves as a comprehensive resource to facilitate further research and application of this foundational molecule.
References
- 1. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]
- 7. This compound characterization in astrophysical-like conditions | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 9. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound hydrochloride(6011-14-9) IR Spectrum [m.chemicalbook.com]
- 16. This compound hydrochloride(6011-14-9) 1H NMR [m.chemicalbook.com]
- 17. This compound hydrochloride | C2H4N2.ClH | CID 11491918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound sulfate (5466-22-8) 1H NMR spectrum [chemicalbook.com]
- 19. This compound HYDROGEN SULFATE(151-63-3) 13C NMR [m.chemicalbook.com]
- 20. Strecker_amino_acid_synthesis [chemeurope.com]
- 21. aanda.org [aanda.org]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 27. dev.spectrabase.com [dev.spectrabase.com]
- 28. Methylenthis compound(109-82-0) 1H NMR [m.chemicalbook.com]
aminoacetonitrile spectroscopic data interpretation (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Interpretation of Aminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (H₂NCH₂CN), the simplest aminonitrile, is a molecule of significant interest in prebiotic chemistry and astrophysics as a potential precursor to glycine, the simplest amino acid.[1][2] Its detection in interstellar space highlights its importance in the study of the origins of life.[3] For researchers in drug development and organic synthesis, this compound serves as a valuable building block. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its identification.
Spectroscopic Data Interpretation
The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of two non-equivalent sets of protons and two distinct carbon atoms, the NMR spectra of this compound are relatively simple and highly characteristic.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form. In the salt form (e.g., hydrochloride or sulfate), the amine protons become -NH₃⁺ and their signal shifts significantly downfield.[4][5]
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₂ (Amine) | ~1.5 - 2.5 | Singlet (broad) | 2H |
| -CH₂- (Methylene) | ~3.4 - 3.6 | Singlet | 2H |
Note: Data are typical values for the free base in a non-protic solvent like CDCl₃. Shifts and multiplicity can change with solvent, concentration, and pH.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound shows two distinct signals, one for the sp³-hybridized methylene carbon and another for the sp-hybridized nitrile carbon.[6]
Table 2: ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -C H₂- (Methylene) | ~35 - 40 |
| -C ≡N (Nitrile) | ~117 - 120 |
Note: Data are typical values. The spectrum for this compound hydrogen sulfate (B86663) shows signals in these regions.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound clearly indicates the presence of the amine (N-H), methylene (C-H), and nitrile (C≡N) groups.[2][7]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3431 / 3367 | Medium-Strong | N-H asymmetric/symmetric stretching (NH₂) |
| 2950 - 3000 | Medium | C-H stretching (CH₂) |
| 2237 | Weak-Medium | C≡N stretching (nitrile) |
| 1642 | Medium | N-H scissoring (NH₂) |
| 1430 | Medium | C-H scissoring (CH₂) |
| 923 | Strong | NH₂ torsion/wag |
Note: Wavenumbers are based on gas-phase and matrix-isolation studies.[1][7][8] The C≡N stretch is noted to be anomalously weak in the IR spectrum.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron ionization (EI) is a common method for analyzing small molecules like this compound.
The mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecular weight of the molecule (56.07 g/mol ).[9][10] The fragmentation pattern is consistent with the structure, showing characteristic losses.
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 56 | 45 | [H₂NCH₂CN]⁺ (Molecular Ion, M⁺) |
| 55 | 100 | [HNCH₂CN]⁺ (Loss of H•) |
| 29 | 80 | [H₂NCH₂]⁺ (Loss of •CN) |
| 28 | 95 | [HNCH]⁺ (Further fragmentation) |
| 27 | 40 | [HCN]⁺ or [C₂H₃]⁺ |
Data sourced from the NIST WebBook.[9][10]
Interpretation of Fragmentation:
-
m/z 56 (M⁺) : The molecular ion confirms the molecular weight of this compound.[9]
-
m/z 55 : The base peak often results from the loss of a single hydrogen radical from the molecular ion.[9]
-
m/z 29 : This prominent peak corresponds to the cleavage of the C-C bond, resulting in the loss of a cyanide radical (•CN), which is a common fragmentation pathway for nitriles.[11]
Experimental Protocols
Standard protocols for acquiring high-quality spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for salts) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).[12] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[12] A spectral width of 0-200 ppm is typical.[12]
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of pure liquid this compound between two NaCl or KBr plates.
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest and analyze in a liquid cell.
-
Gas Phase/Matrix Isolation : For high-resolution studies, the sample can be vaporized and introduced into a gas cell or co-deposited with an inert gas (e.g., Argon) onto a cold substrate (e.g., CsI at ~14 K).[1]
-
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty cell or salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization : Use a standard electron ionization (EI) source, typically with an electron energy of 70 eV.[13] This energy is sufficient to cause ionization and reproducible fragmentation.
-
Analysis : The generated ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for identifying an unknown sample as this compound using the combined spectroscopic data.
Caption: Logical workflow for the identification of this compound.
References
- 1. astrochem.org [astrochem.org]
- 2. researchgate.net [researchgate.net]
- 3. aanda.org [aanda.org]
- 4. This compound sulfate (5466-22-8) 1H NMR [m.chemicalbook.com]
- 5. This compound hydrochloride(6011-14-9) 1H NMR spectrum [chemicalbook.com]
- 6. This compound HYDROGEN SULFATE(151-63-3) 13C NMR spectrum [chemicalbook.com]
- 7. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. aanda.org [aanda.org]
Quantum Chemical Calculations for Aminoacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (NH₂CH₂CN), a key prebiotic molecule identified in the interstellar medium, is a subject of intense scientific scrutiny due to its role as a potential precursor to glycine (B1666218), the simplest amino acid.[1][2] Understanding its molecular structure, spectroscopic properties, and reaction pathways is crucial for fields ranging from astrochemistry to drug discovery. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing highly accurate and quantitative data on molecular systems that can be challenging to obtain through experimental means alone.[3] This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound, summarizing key findings and methodologies for researchers and professionals in related fields.
Structural and Spectroscopic Characterization
Quantum chemical calculations have been instrumental in the precise characterization of the molecular structure and spectroscopic properties of this compound. High-level computational methods are employed to determine its equilibrium geometry, rotational constants, and vibrational frequencies, which are essential for its detection and analysis in various environments.[4]
Computational Methodologies
A variety of quantum chemical methods have been utilized to study this compound, with the choice of method depending on the desired accuracy and computational cost. Commonly employed approaches include:
-
Coupled-Cluster (CC) Theory: Considered the "gold standard" for its high accuracy, coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is used to obtain benchmark geometric and spectroscopic parameters.[1]
-
Composite Schemes: Methods like the Complete Basis Set (CBS) schemes (e.g., CBS-QB3) are used to approximate high-level accuracy with reduced computational expense, making them suitable for studying reaction mechanisms.[5][6]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06, offer a good balance of accuracy and computational efficiency and are widely used for geometry optimizations and frequency calculations.[7]
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation beyond the Hartree-Fock approximation and is often used for structural and vibrational analysis.[8]
The selection of an appropriate basis set, such as the Dunning-type correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ), is also critical for obtaining reliable results.
Key Structural and Spectroscopic Data
The following tables summarize key quantitative data obtained from high-level quantum chemical calculations of this compound.
Table 1: Calculated Equilibrium Rotational Constants and Dipole Moment
| Parameter | Calculated Value | Experimental Value | Reference |
| A₀ (MHz) | 16045.3 | 16045.3378 | [4] |
| B₀ (MHz) | 5576.9 | 5576.9189 | [4] |
| C₀ (MHz) | 4280.9 | 4280.9238 | [4] |
| µₐ (D) | 1.34 | 1.34(2) | [4] |
| µₑ (D) | 2.60 | 2.60(2) | [4] |
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Mode | Assignment | Calculated Harmonic Frequency | Anharmonic Correction | Final Calculated Frequency | Experimental Frequency | Reference |
| ν₁ | NH₂ asym. stretch | 3527 | -146 | 3381 | 3381.1 | [4] |
| ν₂ | NH₂ sym. stretch | 3451 | -132 | 3319 | 3319.4 | [4] |
| ν₃ | CH₂ asym. stretch | 3059 | -99 | 2960 | 2960.3 | [4] |
| ν₄ | CH₂ sym. stretch | 2992 | -89 | 2903 | 2902.9 | [4] |
| ν₅ | C≡N stretch | 2315 | -55 | 2260 | 2259.8 | [4] |
| ν₁₅ | NH₂ wagging | 1181 | -21 | 1160 | 1160 | [4] |
Reaction Mechanisms: The Path to Glycine
A significant focus of computational studies on this compound is its role in the formation of glycine. Quantum chemical calculations have been employed to explore various potential energy surfaces and determine the activation barriers for different reaction pathways.
Hydrolysis of this compound
The hydrolysis of the nitrile group in this compound is a key step in the proposed Strecker synthesis of glycine in interstellar environments.[8] Computational studies have shown that the direct hydrolysis of this compound has a high energy barrier.[9] However, the presence of water molecules can act as a catalyst, significantly lowering the activation energy.[5]
One proposed barrierless pathway involves the reaction of this compound with a hydroxyl radical (•OH) and a water molecule, suggesting that glycine can be formed thermally on icy grain surfaces in the interstellar medium.[5][10]
Table 3: Calculated Activation Barriers for Glycine Formation from this compound
| Reaction | Computational Method | Overall Activation Barrier (kJ mol⁻¹) | Reference |
| NH₂CH₂CN + •OH + H₂O (with catalytic H₂O) | CBS-QB3 | 0 (barrierless) | [5][10] |
| •NHCH₂CN + 2H₂O | CBS-QB3 | 229 | [5][10] |
| NH₂•CHCN + 2H₂O | CBS-QB3 | 216 | [5][10] |
| NH₂CH₂CN + •OH + H₂O | CBS-QB3 | 118 | [5][10] |
Experimental and Computational Protocols
High-Resolution Infrared Spectroscopy
Experimental validation of computational results is crucial. High-resolution infrared spectra of this compound have been recorded using Fourier Transform Infrared (FTIR) spectrometers coupled with long-path absorption cells.[11] For instance, spectra can be obtained using a Bruker IFS 125 FT interferometer at a synchrotron facility, allowing for very high spectral resolution.[11]
Quantum Chemical Calculation Workflow
A typical workflow for the quantum chemical characterization of this compound involves several steps, as illustrated in the diagram below.
Caption: A typical workflow for quantum chemical calculations of this compound.
Signaling Pathways and Logical Relationships
The formation of glycine from this compound can be conceptualized as a multi-step process. The following diagram illustrates a simplified logical relationship for a proposed reaction pathway.
Caption: A simplified logical diagram of a glycine formation pathway.
Conclusion
Quantum chemical calculations provide an invaluable framework for understanding the fundamental properties of this compound. From precise structural and spectroscopic data that aid in its astronomical detection to the elucidation of complex reaction mechanisms leading to the formation of amino acids, computational chemistry is at the forefront of research in this area. The synergy between high-level theoretical calculations and experimental observations will continue to deepen our understanding of this important prebiotic molecule and its role in the origins of life and other chemical systems.
References
- 1. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 4. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]
- 5. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Stability of Aminoacetonitrile at Room Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminoacetonitrile is a key intermediate in the synthesis of glycine (B1666218) and various nitrogen-containing heterocycles. However, its inherent instability at room temperature presents significant challenges for its storage, handling, and application in research and development. This technical guide provides an in-depth analysis of the stability of this compound at ambient conditions, focusing on its primary degradation pathways: hydrolysis and polymerization. The document outlines the factors influencing its stability, presents available quantitative data, and details experimental protocols for its stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage and utilize this compound in their work.
Introduction
This compound (H₂N-CH₂-C≡N) is a colorless liquid that is recognized for its bifunctional nature, containing both a nucleophilic amine group and an electrophilic nitrile group. This intramolecular reactivity is the primary cause of its instability at room temperature[1]. Consequently, it is often supplied and stored as a more stable salt, such as this compound hydrochloride or bisulfate[1]. Understanding the degradation kinetics and products is crucial for its use as a reactant, for ensuring the purity of synthesized materials, and for the development of stable formulations.
Degradation Pathways
At room temperature, this compound primarily degrades through two competing pathways: hydrolysis and polymerization. The predominant pathway is highly dependent on environmental conditions such as pH and the presence of water.
Hydrolysis to Glycine
In the presence of water, this compound can undergo hydrolysis to form glycine, the simplest amino acid. This reaction is of significant interest in prebiotic chemistry and is believed to proceed through a two-step mechanism involving a glycinamide (B1583983) intermediate[2][3].
The overall hydrolysis reaction is as follows:
H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃
Theoretical calculations have shown that the direct hydrolysis of the nitrile group has a high energy barrier, but this barrier is significantly lowered in the presence of water molecules that act as catalysts[2]. The rate of hydrolysis is markedly influenced by pH.
-
Alkaline Conditions: Hydrolysis is significantly accelerated under alkaline conditions.
-
Acidic and Neutral Conditions: The reaction is considerably slower at acidic and neutral pH.
Polymerization
The bifunctional nature of this compound allows it to undergo self-condensation or polymerization, especially in concentrated solutions or in the absence of sufficient water for hydrolysis. While the exact structure of the polymer can vary, it is thought to involve the formation of polypeptide-like structures or complex nitrogen-containing polymers. This process can be catalyzed by heat and certain surfaces, such as clays, but can also occur slowly at room temperature over time.
Quantitative Stability Data
Precise kinetic data for the degradation of this compound free base at room temperature is scarce in publicly available literature. Most studies focus on its reactions under specific, often non-ambient, conditions related to prebiotic synthesis. However, some data on its hydrolysis in aqueous solutions at different pH values can be summarized.
Table 1: Hydrolysis of this compound in Aqueous Solution
| pH | Temperature (°C) | Time (hours) | Products and Yields | Reference |
| 1 | Room Temperature | 150 | No significant hydrolysis observed | [4] |
| 6 | Room Temperature | 150 | No significant hydrolysis observed | [4] |
| 11 | Room Temperature | 300 | Glycinamide (~65%), Glycine (~10%) | [4] |
Note: "Room Temperature" is as stated in the reference, and is assumed to be approximately 20-25°C.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the amount of this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method[5][6].
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at room temperature and 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
Time Points: Withdraw aliquots at initial, 2, 4, 8, 24, and 48 hours. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 6.0) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Note: This is a starting point and the method should be optimized and validated according to ICH guidelines.
NMR Spectroscopy for Structural Elucidation
Objective: To identify the structure of degradation products.
Procedure:
-
Generate degradation products using the forced degradation protocol on a larger scale to obtain sufficient material.
-
Isolate the major degradation products using preparative HPLC.
-
Lyophilize the collected fractions to remove the mobile phase.
-
Dissolve the isolated products in a suitable deuterated solvent (e.g., D₂O).
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Analyze the spectra to elucidate the chemical structures of the degradation products. The known spectra of this compound, glycine, and glycinamide can be used as references.
Recommendations for Storage and Handling
Based on the known instability of this compound, the following recommendations should be followed to minimize degradation:
-
Storage Temperature: Store at or below -20°C for long-term stability. For short-term use, refrigeration (2-8°C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Form: Whenever possible, use the more stable salt forms (e.g., hydrochloride) for storage. The free base should be generated immediately before use if required.
-
Moisture: Protect from moisture at all times. Use of desiccants in storage containers is recommended for the solid form[7][8][9].
-
pH: Avoid alkaline conditions in aqueous solutions to prevent rapid hydrolysis.
Conclusion
This compound is an inherently unstable compound at room temperature, primarily undergoing hydrolysis to glycine and polymerization. Its stability is highly dependent on temperature, pH, and the presence of water. For reliable use in research and development, it is imperative to store this compound under controlled, cold, and dry conditions, preferably as a salt. The development and implementation of a validated stability-indicating analytical method, such as the HPLC method outlined in this guide, is essential for monitoring its purity and understanding its degradation profile in specific applications. The provided protocols for forced degradation and analysis serve as a robust framework for establishing the stability of this compound and its formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. View of Effect of moisture on solid state stability [jms.ump.edu.pl]
An In-depth Technical Guide to the Physical and Chemical Properties of Aminoacetonitrile Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile, a key building block in organic synthesis, is of significant interest to the pharmaceutical and drug development industries. Its structural motif is found in a variety of biologically active compounds, including anthelmintic agents.[1] Due to the inherent instability of the free base, this compound is typically handled and studied in its more stable salt forms.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of common this compound salts, including the hydrochloride, sulfate (B86663), and tosylate salts.
This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of key chemical pathways to support laboratory work and decision-making processes.
Physical and Chemical Properties
The salt form of this compound significantly influences its physical properties, such as melting point and solubility, which are critical parameters in drug development for formulation and delivery.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its hydrochloride, sulfate, and tosylate salts.
| Property | This compound (Free Base) | This compound Hydrochloride | This compound Sulfate | This compound Tosylate |
| Molecular Formula | C₂H₄N₂ | C₂H₅ClN₂ | (C₂H₄N₂)₂·H₂SO₄ | C₉H₁₂N₂O₃S |
| Molecular Weight | 56.07 g/mol [3] | 92.53 g/mol [4] | 210.21 g/mol | 228.27 g/mol |
| Appearance | Colorless liquid[2] | White to off-white crystalline powder[5][6] | White to almost white powder to crystal | Data not available |
| Melting Point | Not applicable | 172-174 °C[5][7] | 165 °C | Data not available |
| pKa (of conjugate acid) | 5.34[2] | Data not available | Data not available | Data not available |
Table 1: General Physicochemical Properties
| Solvent | This compound Hydrochloride | This compound Sulfate | This compound Tosylate |
| Water | 1000 g/L (20 °C)[5][8] | 970 g/L (20 °C) | Data not available |
| Methanol (B129727) | Slightly soluble (Heated)[5][9] | Data not available | Data not available |
| Ethanol | Recrystallizes from dilute EtOH[4][10] | Data not available | Data not available |
| DMSO | Data not available | Data not available | Data not available |
| THF | Data not available | Data not available | Data not available |
Table 2: Solubility Data
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound salts.
Synthesis of this compound Salts
3.1.1 Synthesis of this compound Hydrochloride
This compound hydrochloride can be synthesized by reacting this compound with hydrogen chloride in methanol. The this compound is mixed with a methanol solution containing 30-50 wt% hydrogen chloride. The reaction mixture is heated to 45-50°C for 1-2 hours. After the reaction, the mixture is cooled to below 5°C, and the resulting solid is collected by filtration and centrifugation to yield this compound hydrochloride.[4][10]
3.1.2 Synthesis of this compound Sulfate
This compound sulfate is prepared by reacting this compound with a sulfuric acid solution in methanol. The reaction is carried out at 30-35°C for 1-2 hours. The product is then isolated by cooling the mixture to below 5°C, followed by filtration and centrifugation.[11]
3.1.3 General Procedure for the Synthesis of this compound Tosylate
A general method for the tosylation of amines can be adapted for the synthesis of this compound tosylate. To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), p-toluenesulfonyl chloride (TsCl) is added, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Workflow for Salt Synthesis
Caption: General workflows for the synthesis of this compound salts.
Determination of Melting Point
The melting point of this compound salts can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline salt is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound salts in various solvents can be determined using the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of the salt is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
Analysis: The concentration of the dissolved salt in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.
-
Calculation: The solubility is expressed in units such as g/L or mg/mL.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.
-
Solution Preparation: A standard solution of the this compound salt of known concentration is prepared in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Stability Testing
The stability of this compound salts can be assessed according to the International Council for Harmonisation (ICH) guidelines.
-
Protocol Design: A stability testing protocol is established, defining the storage conditions (temperature and humidity), testing frequency, and analytical methods.
-
Storage: Samples of the salt, packaged in appropriate containers, are stored under various conditions, such as long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH).[12]
-
Testing: At specified time points, samples are withdrawn and analyzed for key stability-indicating parameters, such as appearance, purity (e.g., by HPLC to detect degradation products), and water content.
-
Data Evaluation: The data is evaluated to determine the shelf-life and recommend appropriate storage conditions.
Experimental Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of this compound salts.
Relevance in Drug Development
This compound derivatives have emerged as a significant class of anthelmintic agents.[1] Their mechanism of action involves targeting nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs).
Signaling Pathway in Anthelmintic Action
This compound derivatives act as agonists on a specific subtype of nAChRs found in nematodes, which are distinct from those in their mammalian hosts. This selectivity is a key factor in their favorable safety profile. The binding of these compounds to the nAChR leads to the opening of the ion channel, resulting in an influx of cations. This causes depolarization of the muscle cell membrane, leading to spastic paralysis of the worm. The paralyzed nematodes are then unable to maintain their position in the host's gastrointestinal tract and are expelled.[13][14]
Signaling Pathway of this compound Derivatives
Caption: Mechanism of anthelmintic action of this compound derivatives.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of key this compound salts. The tabulated quantitative data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The elucidation of the synthesis pathways and the mechanism of action of this compound derivatives as anthelmintics further underscores the importance of this chemical scaffold. While comprehensive solubility data in a range of organic solvents remains an area for further investigation, the information presented herein provides a solid foundation for the handling, characterization, and utilization of this compound salts in a research and development setting.
References
- 1. This compound sulfate | 5466-22-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 540-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound hydrochloride | 6011-14-9 [chemicalbook.com]
- 5. This compound hydrochloride|6011-14-9|lookchem [lookchem.com]
- 6. CAS 6011-14-9: Acetonitrile, 2-amino-, hydrochloride (1:1) [cymitquimica.com]
- 7. 6011-14-9 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. 6011-14-9 | CAS DataBase [m.chemicalbook.com]
- 10. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. CN102531960B - Method for preparing this compound sulfate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Aminoacetonitrile as a Precursor to Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of the amino acid glycine (B1666218) from its precursor, aminoacetonitrile. The document outlines the prevalent synthetic routes, details experimental protocols, presents quantitative data for process optimization, and describes analytical methods for characterization. Furthermore, it provides a visualization of the key biological pathway involving glycine.
Introduction
Glycine, the simplest proteinogenic amino acid, is a fundamental building block in numerous biological processes and a key component in the pharmaceutical and food industries.[1] Its synthesis from readily available starting materials is of significant interest. One of the most established methods for glycine production is the Strecker synthesis, which proceeds through an this compound intermediate.[2][3] This method involves the reaction of an aldehyde (formaldehyde) with ammonia (B1221849) and a cyanide source to yield this compound, which is subsequently hydrolyzed to produce glycine.[2][3] This guide provides a comprehensive overview of this process, intended for a scientific audience engaged in chemical synthesis and drug development.
Synthetic Pathways from this compound to Glycine
The primary industrial and laboratory-scale synthesis of glycine from this compound is achieved through the Strecker synthesis. This process can be conceptually divided into two key stages:
-
Formation of this compound: This step involves the reaction of formaldehyde (B43269), ammonia, and a cyanide source (such as hydrogen cyanide, potassium cyanide, or sodium cyanide).[3] The reaction proceeds via the formation of an intermediate imine from formaldehyde and ammonia, which is then attacked by the cyanide ion to form this compound.[4]
-
Hydrolysis of this compound: The nitrile group of this compound is hydrolyzed to a carboxylic acid, yielding glycine.[3] This hydrolysis can be carried out under acidic or basic conditions.[3] The reaction often proceeds through a glycinamide (B1583983) intermediate.[5]
Prebiotic and Interstellar Synthesis
Interestingly, the formation of glycine from this compound is also a subject of study in the context of prebiotic chemistry and astrochemistry. Research suggests that these reactions can occur under conditions mimicking those of early Earth or in interstellar environments.[6] Some proposed mechanisms in these contexts involve radical species and the catalytic role of water molecules, with some pathways being barrierless in the presence of a catalytic water molecule.[7][8]
Quantitative Data
The efficiency of glycine synthesis from this compound is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported syntheses.
Table 1: Synthesis of this compound and its Derivatives
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| Formaldehyde, Ammonium (B1175870) Chloride, Sodium Cyanide, Acetic Acid | Methylenethis compound | Temperature maintained below 20°C with the addition of ice or solid carbon dioxide during the addition of sodium cyanide solution over 15-20 minutes. Stirring continued for 15 minutes after addition. | 45-55% | [9] |
| Formaldehyde, Ammonium Chloride, Sodium Cyanide, Acetic Acid | Methylenethis compound | Temperature maintained at 0°C. Sodium cyanide solution and acetic acid added over at least 6 hours. The mixture is stirred for an additional 1.5 hours. | 61-71% | [10] |
| Hydroxyacetonitrile, Ammonia | This compound | Molar ratio of hydroxyacetonitrile to ammonia of 1:2-10. Reaction temperature between 20-60°C for 0.5-8 hours. | Not specified | [11] |
Table 2: Hydrolysis of this compound to Glycine
| Starting Material | Hydrolysis Conditions | Yield | Purity | Reference |
| This compound Hydrogen Sulfate (B86663) | Boiling suspension of barium hydroxide (B78521) octahydrate in water for 6-8 hours. | 67-87% | - | [12] |
| This compound | Hydrolysis with an inorganic acid (e.g., sulfuric or phosphoric acid) at a molar ratio of this compound to acid of 1:0.2-4, at 60-200°C for 1-8 hours, followed by neutralization with milk of lime. | Not specified | - | [13] |
| This compound | Hydrolysis with an inorganic base (e.g., NaOH, KOH, Ca(OH)₂) at a molar ratio of this compound to base of 1:0.7-3.0, at a temperature not exceeding 100°C for 1-8 hours, followed by neutralization with a mineral acid. | Not specified | - | [11] |
| Monochloroacetic Acid and Ammonia (via in-situ generated this compound precursor) | Two-step reaction in methanol (B129727) with urotropine as a catalyst. | 92.9% | 99.7% | [14] |
| Hydantoin (B18101) (derived from glycolonitrile) | Hydrolysis with sodium hydroxide (1:3 molar ratio of hydantoin to NaOH) at 423.15 K for 6 hours. | 91% | - | [15] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of glycine from this compound, based on published methods.
Synthesis of Methylenethis compound (this compound Precursor)
Materials:
-
Formaldehyde (technical grade, ~35%)
-
Ammonium chloride
-
Sodium cyanide (98%)
-
Glacial acetic acid
-
Ice or solid carbon dioxide
-
Water
Procedure:
-
In a large round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine formaldehyde and ammonium chloride.
-
Cool the mixture to 0°C.
-
Begin stirring and slowly add a solution of sodium cyanide in water over a period of at least six hours, maintaining the temperature at 0°C.
-
Simultaneously, after about half of the cyanide solution has been added, begin the slow addition of glacial acetic acid, timing the addition so that it finishes at the same time as the cyanide solution.
-
Continue stirring for an additional 1.5 hours after the additions are complete.
-
Filter the resulting precipitate (methylenethis compound).
-
Wash the product with water and dry.[10]
Caution: This procedure involves highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Hydrolysis of this compound Hydrogen Sulfate to Glycine
Materials:
-
This compound hydrogen sulfate
-
Barium hydroxide octahydrate
-
Sulfuric acid (50%)
-
Activated carbon (e.g., Norite)
-
Water
-
Ethyl alcohol (50%)
Procedure:
-
In a beaker, bring a suspension of barium hydroxide octahydrate in water to a boil.
-
Slowly add this compound hydrogen sulfate in portions to the boiling suspension.
-
Cover the beaker and continue boiling for 6-8 hours, or until the evolution of ammonia ceases.
-
Carefully add 50% sulfuric acid to quantitatively precipitate the barium as barium sulfate.
-
Filter the hot solution to remove the barium sulfate precipitate.
-
Concentrate the filtrate on a water bath.
-
Upon chilling, crude glycine will crystallize. Filter to collect the crystals.
-
Repeat the concentration and crystallization steps with the filtrate to maximize the yield of crude glycine.
-
Purify the crude glycine by recrystallization from water, using activated carbon to decolorize the solution.
-
Wash the purified glycine crystals with 50% ethyl alcohol and dry.[12]
Purification of Glycine
Purification of glycine from the reaction mixture is crucial to remove by-products and unreacted starting materials. Common purification techniques include:
-
Crystallization: As described in the protocol above, glycine can be purified by crystallization from water or aqueous alcohol solutions.[12]
-
Ion Exchange Chromatography: For removal of ionic impurities, the crude glycine solution can be passed through an acidic cation exchange resin.[16]
-
Activated Carbon Treatment: To remove colored impurities, the glycine solution can be treated with activated carbon. It is often recommended to adjust the pH of the solution to 6 or less before this step.[16]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of amino acids like glycine.
-
Reversed-Phase HPLC: C18 columns are commonly used. To retain the polar glycine molecule, ion-pairing reagents such as perfluoropentanoic acid (NFPA) or perfluoroheptanoic acid (TDFHA) can be added to the mobile phase.[17] A typical mobile phase might consist of an aqueous solution of the ion-pairing reagent and an organic modifier like acetonitrile (B52724).[17]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are well-suited for the analysis of polar compounds like amino acids without the need for derivatization.[18] A common mobile phase for HILIC is a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) at a low pH.[18]
-
Pre-column Derivatization: To enhance detection, glycine can be derivatized before injection. Phenylisothiocyanate (PITC) is a common derivatizing agent. The resulting derivatives can be separated on a C8 or C18 column and detected by UV absorbance.[19]
-
Detectors: UV detectors are commonly used, especially after derivatization.[19] For underivatized amino acids, a Charged Aerosol Detector (CAD) can be employed.[17]
Table 3: Example HPLC Conditions for Glycine Analysis
| Column Type | Mobile Phase | Detector | Reference |
| C18 | A: 1.25 mM TDFHA and 6.5 mM TFA in deionized water; B: 1.25 mM TDFHA in ACN (gradient elution) | UV, CAD | [17] |
| Silica (HILIC mode) | 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) and Acetonitrile (25:75) | UV | [18] |
| C18 | A: 80-99% acetonitrile and 1-20% water; B: 80-99% potassium dihydrogen phosphate (5-30 mmol/L) and 1-10% methanol | Not specified | [20] |
| Amaze TH (Mixed-mode) | 13 mM sodium heptane (B126788) sulfonate and 5 mM Na₂SO₄ in water (pH 3.7 with H₂SO₄) | Diode-array spectrophotometer (200 nm) | [21] |
Spectrophotometry
Spectrophotometric methods for glycine determination typically involve a derivatization reaction to produce a colored compound that can be quantified by measuring its absorbance at a specific wavelength.
-
Principle: Amino acids can react with certain reagents to form colored complexes. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the amino acid.[22]
-
Procedure:
-
A sample containing glycine is mixed with a derivatizing reagent (e.g., 2,4,6-trichloro-s-triazine or dichlone) in a buffered solution.[23][24]
-
The reaction mixture may require heating to facilitate color development.[24]
-
After cooling, the absorbance of the solution is measured at the wavelength of maximum absorption (e.g., 382 nm or 470 nm).[23][24]
-
The concentration of glycine is determined by comparing the absorbance to a standard curve prepared with known concentrations of glycine.[23][24]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical and biological pathways, as well as a typical experimental workflow.
References
- 1. foundationnkh.org [foundationnkh.org]
- 2. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 3. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aanda.org [aanda.org]
- 7. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. CN1962611B - Process for preparing glycine using hydroxy-acetonitrile method - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN1305836C - Method for preparing glycine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. data.epo.org [data.epo.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. jocpr.com [jocpr.com]
- 19. ijfans.org [ijfans.org]
- 20. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Glycine by Spectrophotometry - STEMart [ste-mart.com]
- 23. datapdf.com [datapdf.com]
- 24. ijpsonline.com [ijpsonline.com]
Aminoacetonitrile in the Interstellar Medium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (NH₂CH₂CN), a potential precursor to the simplest amino acid, glycine (B1666218), has been a molecule of significant interest in the field of astrochemistry and the origins of life. Its detection in the interstellar medium (ISM) provides crucial insights into the complex chemical processes occurring in star-forming regions and the potential for the formation of biologically relevant molecules in extraterrestrial environments. This technical guide provides a comprehensive overview of the occurrence, detection, and formation of this compound in the ISM, tailored for a scientific audience.
Observational Detections and Quantitative Abundance
This compound has been successfully detected in several hot molecular cores within the interstellar medium. The primary locations of its confirmed detection are Sagittarius B2(N) (Sgr B2(N)) and G10.47+0.03.
Quantitative Data Summary
The following tables summarize the key quantitative data from the observational detections of this compound in the ISM.
| Source | Telescope(s) | Column Density (cm⁻²) | Rotational Temperature (K) | Fractional Abundance | Reference(s) |
| Sagittarius B2(N) | IRAM 30m, Plateau de Bure Interferometer, Australia Telescope Compact Array | 2.8 x 10¹⁶ | 100 | 2.2 x 10⁻⁹ | [1][2] |
| G10.47+0.03 | Atacama Large Millimeter/submillimeter Array (ALMA) | (9.10 ± 0.7) x 10¹⁵ | 122 ± 8.8 | 7.01 x 10⁻⁸ | [3][4] |
| Sagittarius B2(M) | IRAM 30m | < 6 x 10¹⁵ (Upper Limit) | - | - | [1] |
| Cold, Extended Emission toward Sgr B2 | Very Large Array (VLA) | < 3 x 10¹²⁻¹⁴ (Upper Limit) | - | - | [1] |
Table 1: Observational Data for this compound in the Interstellar Medium
Experimental Protocols for Detection
The detection of this compound in the ISM has been accomplished through radio astronomical observations targeting its rotational transitions.
Observational Methodology: A Case Study of Sgr B2(N) Detection
The initial and confirmatory detections of this compound in the hot molecular core Sgr B2(N) involved a multi-telescope approach to ensure the reliability of the identification.[1][2][5][6]
-
Initial Line Survey: A complete line survey of the Sgr B2(N) and (M) regions was conducted using the IRAM 30m telescope in the 3 mm wavelength range, with partial surveys at 2 mm and 1.3 mm.[1][5]
-
Data Analysis: The collected spectral data was analyzed under the assumption of Local Thermodynamic Equilibrium (LTE) .[1][2] This model assumes that the energy levels of the molecules are populated according to a Boltzmann distribution at a single rotational temperature. The emission of all known molecules was modeled simultaneously to identify spectral features corresponding to this compound.
-
Line Identification: Spectral features were matched with the predicted frequencies for this compound lines. The intensities of these lines were required to be consistent with a unique rotation temperature for a positive identification.[1][2] In the case of the Sgr B2(N) detection, 51 weak lines were assigned to this compound.[6]
-
Interferometric Confirmation: To confirm the single-dish detection and to probe the spatial distribution of the emission, follow-up observations were conducted with the IRAM Plateau de Bure Interferometer (PdBI) and the Australia Telescope Compact Array (ATCA) .[2][7] These interferometers provide higher angular resolution, which confirmed that the this compound emission originates from a compact, hot core known as the "Large Molecule Heimat".[1][2]
-
Search for Cold Emission: The Very Large Array (VLA) was used to search for cold, extended emission from this compound, which was not detected.[1][2]
The following diagram illustrates the general workflow for the detection of interstellar molecules like this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Identification of interstellar amino acetonitrile in the hot molecular core G10.47+0.03: Possible glycine survey candidate for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of amino acetonitrile in Sgr B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. New organic molecule in space [mpg.de]
- 7. Far-infrared laboratory spectroscopy of this compound and first interstellar detection of its vibrationally excited transitions | Astronomy & Astrophysics (A&A) [aanda.org]
Thermal Decomposition of Aminoacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (H₂NCH₂CN), the simplest α-aminonitrile, is a molecule of significant interest due to its role as a potential precursor in the prebiotic synthesis of amino acids, particularly glycine. While its formation pathways have been extensively studied in astrophysical and prebiotic chemistry, a comprehensive understanding of its thermal decomposition is crucial for various applications, including chemical synthesis, pharmaceutical development, and safety assessments where this compound or its derivatives may be subjected to elevated temperatures. This technical guide provides an in-depth analysis of the potential thermal decomposition products of this compound, based on evidence from related compounds and established analytical methodologies. Due to a lack of direct experimental studies on the pyrolysis of pure this compound, this guide presents a hypothesized decomposition pathway and discusses the state-of-the-art techniques for its investigation.
Postulated Thermal Decomposition Products
Based on the pyrolysis of acetonitrile (B52724), which primarily yields hydrogen cyanide (HCN) and methane, and the thermal analysis of aminomalononitrile (B1212270), which suggests deamination and dehydrocyanation, the following products are hypothesized to form during the thermal decomposition of this compound.
Table 1: Hypothesized Thermal Decomposition Products of this compound and Their Postulated Formation Mechanisms
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Postulated Formation Mechanism |
| Hydrogen Cyanide | HCN | 27.03 | Dehydrocyanation (elimination of HCN from the parent molecule); fragmentation of larger intermediates. |
| Ammonia | NH₃ | 17.03 | Deamination (loss of the amino group). |
| Methyleneimine | CH₂=NH | 29.04 | Cleavage of the C-C bond. |
| Formaldehyde | CH₂O | 30.03 | Hydrolysis of methyleneimine in the presence of trace water. |
| Methane | CH₄ | 16.04 | Secondary reactions of methyl radicals, potentially formed from the fragmentation of larger intermediates. |
| Succinonitrile (B93025) | NCCH₂CH₂CN | 80.09 | Dimerization of cyanomethyl radicals (•CH₂CN) formed from C-N bond cleavage. |
| Polymeric materials | (C₂H₄N₂)n | Variable | Polymerization of this compound or its reactive intermediates. |
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex network of competing reactions, including unimolecular bond cleavage, elimination reactions, and secondary reactions of the initial products. A proposed logical relationship for the formation of the major products is visualized below.
Caption: Proposed reaction pathways for the thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal decomposition products of this compound, a combination of thermal analysis techniques coupled with mass spectrometry is recommended. The following are detailed methodologies for two key experiments.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is ideal for identifying the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of a sample.
Objective: To separate and identify the thermal decomposition products of this compound at a specific pyrolysis temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 100-500 µg) is placed into a pyrolysis sample cup. Due to the instability of free this compound, it is recommended to use a stable salt form (e.g., this compound hydrochloride) and note any potential influence of the counter-ion on the decomposition process.
-
Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer interfaced with a GC-MS system. The pyrolysis is performed under an inert atmosphere (e.g., helium) at a series of temperatures (e.g., 300°C, 500°C, 700°C) to investigate the temperature dependence of the product distribution. A typical pyrolysis time is 10-20 seconds.
-
Gas Chromatography (GC): The pyrolysis products are swept from the pyrolyzer into the GC injection port. A capillary column suitable for separating polar and non-polar volatile compounds (e.g., a DB-5ms or equivalent) is used. The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of a wide range of products.
-
Mass Spectrometry (MS): The separated compounds eluting from the GC column are introduced into the mass spectrometer. The MS is operated in electron ionization (EI) mode, typically at 70 eV. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of, for example, 15 to 300 amu.
-
Data Analysis: The resulting chromatogram is analyzed to identify the individual decomposition products. The mass spectrum of each chromatographic peak is compared with a reference library (e.g., NIST/Wiley) for identification.
Caption: Workflow for the analysis of thermal decomposition products using Py-GC-MS.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This hyphenated technique provides information about the thermal stability of the sample and allows for the identification of evolved gases as a function of temperature.
Objective: To determine the thermal stability of this compound and identify the gaseous products evolved during its decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Thermogravimetric Analysis (TGA): The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C). The mass of the sample is continuously monitored as a function of temperature.
-
Evolved Gas Analysis (EGA) by Mass Spectrometry (MS): The gases evolved from the sample during the TGA run are transferred to a mass spectrometer via a heated transfer line. The MS continuously scans a predefined mass range (e.g., m/z 1-200) to detect the evolved gases in real-time.
-
Data Analysis: The TGA data is plotted as mass loss (%) versus temperature. The derivative of the mass loss curve (DTG curve) is used to identify the temperatures of maximum decomposition rates. The MS data is analyzed by plotting the ion current for specific m/z values (corresponding to potential decomposition products) as a function of temperature. This allows for the correlation of specific mass loss events with the evolution of particular gaseous products.
Caption: Workflow for the analysis of thermal stability and evolved gases using TGA-MS.
Conclusion
A thorough understanding of the thermal decomposition of this compound is essential for its safe handling and for predicting its behavior in various chemical and pharmaceutical processes. While direct experimental data remains scarce, analysis of related compounds provides a strong basis for predicting the likely decomposition products and pathways. The primary decomposition products are hypothesized to include hydrogen cyanide, ammonia, and methyleneimine, with the potential for secondary reactions to form products such as succinonitrile and polymeric materials. The experimental protocols detailed in this guide, particularly Py-GC-MS and TGA-MS, provide a robust framework for the definitive identification and quantification of these thermal decomposition products, which will be invaluable for researchers and professionals working with this important molecule. Further experimental investigation is highly encouraged to validate these hypotheses and to build a comprehensive quantitative understanding of the thermal decomposition of this compound.
The Bifunctional Reactivity of Aminoacetonitrile: A Comprehensive Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Reactivity of Aminoacetonitrile with Electrophiles and Nucleophiles
This compound (AAN), a structurally simple yet chemically versatile molecule, holds a significant position in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, allows it to serve as a valuable building block for a diverse array of acyclic and heterocyclic structures. This technical guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, offering insights into its synthetic utility. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical properties of this important intermediate.
Reactivity of this compound with Electrophiles
The primary amine functionality in this compound (pKa of the conjugate acid is approximately 5.34) imparts significant nucleophilic character, enabling it to readily react with a wide range of electrophilic partners.[1] These reactions are fundamental to the construction of more complex molecular architectures.
N-Alkylation
The reaction of this compound with alkyl halides or other alkylating agents provides a straightforward route to N-substituted aminoacetonitriles. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the newly formed acid.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | Reflux | High (not specified) | General Protocol |
| Benzyl Bromide | NaHCO₃ | DMF | Room Temp. | Good (not specified) | General Protocol |
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or NaHCO₃, 2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Caption: N-Alkylation of this compound.
N-Acylation
N-acylation of this compound with acylating agents like acyl chlorides or anhydrides readily forms N-acylaminoacetonitriles. These amides are stable compounds and important intermediates in the synthesis of various heterocycles and peptidomimetics. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the acid byproduct.
Table 2: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | >80 | General Protocol[2] |
| Acetic Anhydride | Triethylamine | Dichloromethane | 0 to RT | High (not specified) | General Protocol |
Experimental Protocol: General Procedure for N-Acylation of this compound
-
Dissolve this compound hydrochloride (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (2.0-2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Caption: N-Acylation of this compound.
Reaction with Carbonyl Compounds: The Strecker Synthesis and Heterocycle Formation
The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, most notably in the Strecker synthesis of α-amino acids.[3][4][5] In this reaction, the amine adds to the carbonyl group to form a hemiaminal, which then dehydrates to an imine. Subsequent addition of a cyanide source (or intramolecular cyclization) leads to the final product.
This reactivity is also harnessed for the synthesis of various nitrogen-containing heterocycles. For instance, the condensation of this compound with ketones can lead to the formation of substituted imidazolin-4-ones.
Table 3: Reaction of this compound with Carbonyl Compounds
| Carbonyl Compound | Reagent | Product Type | Yield (%) | Reference |
| Formaldehyde (B43269), HCN, NH₃ | - | Glycine (via Hydrolysis) | Not specified | [3] |
| Aldehyde/Ketone, HCN, NH₃ | - | α-Amino Acid (via Hydrolysis) | Varies | [4][6] |
| Acetone | NaCN, NH₄Cl | 2,2,5,5-tetramethylimidazolidin-4-one | Not specified | General Reaction |
Experimental Protocol: Strecker Synthesis of Glycine
The original Strecker synthesis involves the reaction of formaldehyde, ammonia (B1221849), and hydrogen cyanide to produce this compound, which is then hydrolyzed to glycine.[3]
-
An aqueous solution of formaldehyde is treated with ammonia and hydrogen cyanide.
-
The reaction mixture is allowed to stand, leading to the formation of this compound.
-
The resulting this compound is then subjected to acidic or basic hydrolysis to yield glycine.
References
Solubility of Aminoacetonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (AAN), the simplest α-aminonitrile, is a key precursor in the synthesis of glycine (B1666218) and various nitrogen-containing heterocycles.[1] Its utility in organic synthesis and potential applications in drug development necessitate a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a consolidated overview of the available solubility data for this compound, outlines a general experimental protocol for its determination, and presents a workflow for solubility testing.
It is important to note that while this compound is a liquid at room temperature, it is often handled as a more stable salt, such as this compound hydrochloride.[1] Quantitative solubility data for the free base in organic solvents is not extensively available in public literature. The information presented herein is a compilation of qualitative descriptions and data inferred from synthesis and purification procedures.
Data Presentation: Solubility of this compound and its Hydrochloride Salt
The following table summarizes the known qualitative solubility of this compound and its hydrochloride salt in various solvents. This information is critical for solvent screening in processes such as reaction setup, work-up, and purification.
| Compound | Solvent | Temperature | Solubility | Source / Inference |
| This compound | Methanol | Not Specified | Soluble | Implied from its use as a solvent in the synthesis of the hydrochloride salt.[2] |
| This compound Hydrochloride | Water | 20°C | 1000 g/L | [3] |
| This compound Hydrochloride | Dilute Ethanol | Not Specified | Soluble (forms leaflets upon recrystallization) | [4] |
| This compound Hydrochloride | Absolute Ethanol | Heated | Soluble | Recrystallization solvent.[4] |
| This compound Hydrochloride | Absolute Ethanol | Cooled | Sparingly Soluble / Insoluble | Recrystallization solvent.[4] |
| This compound Hydrochloride | Diethyl Ether | Not Specified | Sparingly Soluble / Insoluble | Used as an anti-solvent for recrystallization from ethanol.[4] |
| This compound Hydrochloride | Nitromethane | 15 - 20°C | Forms a suspension (implies low solubility) | Used as a solvent in a reaction, but the compound is in suspension.[5] |
| This compound Hydrochloride | Chlorobenzene | Not Specified | Insoluble (reaction mixture is not homogeneous) | [5] |
Experimental Protocols
A generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the gravimetric method is detailed below. This method is straightforward and can be adapted for various solute-solvent systems.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed drying flasks
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the mixture to settle for a short period to let the excess solid precipitate.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed drying flask to remove any undissolved solid particles. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the drying flask containing the filtered solution in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough for efficient evaporation but low enough to avoid decomposition of the this compound.
-
Once the solvent is completely removed, cool the flask to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the flask containing the dried this compound residue on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.
-
The solubility can be expressed in various units, such as grams per 100 g of solvent, grams per liter of solution, or mole fraction.
-
Solubility ( g/100 g solvent): (Mass of residue (g) / Mass of solvent (g)) * 100
-
Solubility (g/L): Mass of residue (g) / Volume of filtered solution (L)
-
Mandatory Visualization
The following diagrams illustrate the generalized workflow for determining solubility and the logical steps for selecting a recrystallization solvent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. EP0431871A2 - A process for the preparation of ketones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Aminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (H₂NCH₂C≡N), a molecule of significant interest in astrochemistry and prebiotic chemistry, serves as a crucial precursor to the simplest amino acid, glycine.[1][2][3] Its detection in interstellar space has fueled research into its formation and chemical properties, with a foundational aspect being a precise understanding of its molecular structure and bonding.[1][3] This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound, summarizing key experimental and theoretical findings, detailing methodologies, and presenting visualizations to elucidate its structural characteristics.
Molecular Geometry
Experimental and theoretical studies have conclusively shown that this compound exists predominantly in a trans conformation.[4][5] In this arrangement, the amino group (NH₂) and the methylene (B1212753) group (CH₂) are oriented opposite to each other. The heavy atoms (N-C-C-N) are coplanar, and the pairs of hydrogen atoms on the amino and methylene groups are positioned symmetrically out of this plane, resulting in a molecule with Cₛ point group symmetry.[2][6] This structural framework has been corroborated by microwave spectroscopy and is consistent with vibrational spectra analyses.[4][5][6][7]
Quantitative Geometrical Parameters
The precise bond lengths and angles of this compound have been determined through a combination of experimental techniques and high-level theoretical calculations. A semi-experimental equilibrium structure (rₑ) has been derived from ground-state rotational constants of various isotopologues, combined with calculated vibrational corrections.[8] These findings are in excellent agreement with theoretical equilibrium geometries computed at the complete basis set (CBS) level with core-valence (CV) correlation corrections.
| Parameter | Semi-experimental (rₑ) | Theoretical (CBS+CV) |
| Bond Lengths (Å) | ||
| C-C | 1.467 | 1.467 |
| C≡N | 1.158 | 1.158 |
| C-N | 1.458 | 1.458 |
| C-H | 1.091 | 1.091 |
| N-H | 1.011 | 1.011 |
| Bond Angles (°) | ||
| ∠NCC | 111.9 | 111.9 |
| ∠CCN | 179.3 | 179.3 |
| ∠HCH | 109.1 | 109.1 |
| ∠HNC | 110.8 | 110.8 |
| ∠HNH | 106.9 | 106.9 |
| ∠HCN | 109.9 | 109.9 |
Table 1: Summary of key bond lengths and angles for the trans conformer of this compound. Data sourced from Jiang et al. (2023).[2][8]
Bonding in this compound
The bonding in this compound can be understood through the lens of valence bond theory and molecular orbital theory. The carbon atom of the methylene group (CH₂) is sp³ hybridized, forming single covalent bonds with the other carbon atom, the nitrogen of the amino group, and two hydrogen atoms. The carbon atom of the nitrile group is sp hybridized, forming a single bond with the methylene carbon and a triple bond with the terminal nitrogen atom. This triple bond consists of one sigma (σ) bond and two pi (π) bonds. The terminal nitrogen of the nitrile group is also sp hybridized. The nitrogen of the amino group is sp³ hybridized, forming single bonds with the methylene carbon and two hydrogen atoms, and possessing one lone pair of electrons.
The stability of the trans conformer is thought to be influenced by weak intramolecular hydrogen bonding between the amino group and the nitrile group, though this interaction is not strong enough to significantly affect the vibrational frequencies of the gaseous molecule.[6][7][9] However, in the liquid phase, strong intermolecular hydrogen bonding plays a more significant role.[6][7]
Experimental and Theoretical Methodologies
The determination of this compound's molecular geometry and bonding characteristics relies on a synergistic application of experimental spectroscopy and computational chemistry.
Experimental Protocols
-
Microwave Spectroscopy : This technique has been central to determining the rotational constants of this compound and its isotopologues.[1][4][5] The experiments typically involve passing a low-pressure gaseous sample of the molecule through a microwave spectrometer. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the frequencies of these transitions, highly precise rotational constants (A, B, and C) can be determined. For enhanced sensitivity and resolution, Stark and frequency-modulation techniques are often employed.[1] The rotational constants obtained from different isotopic species are then used to derive the semi-experimental equilibrium structure of the molecule.
-
Infrared and Raman Spectroscopy : These methods provide information about the vibrational modes of the molecule.[6][7][9] The observed vibrational frequencies can be compared with those predicted by theoretical calculations to confirm the molecular symmetry and the nature of the conformer present. Gas-phase infrared spectra are often recorded using Fourier Transform Infrared (FTIR) spectrometers.[8]
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations : A variety of computational methods are used to model the structure and properties of this compound. Geometry optimizations are performed to find the minimum energy structure, which corresponds to the equilibrium geometry.[10][11] High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are employed to calculate highly accurate equilibrium geometries and spectroscopic parameters.[8] These calculations often involve extrapolating to the complete basis set (CBS) limit and including corrections for core-valence electron correlation to achieve high accuracy.[8] DFT methods, with various functionals, are also widely used for their balance of computational cost and accuracy.[12]
Conclusion
The molecular geometry and bonding of this compound are well-characterized, with a consensus on its trans conformation and Cₛ symmetry. The synergy between high-resolution microwave spectroscopy and advanced computational chemistry has provided a highly accurate and detailed picture of its structural parameters. This foundational knowledge is indispensable for researchers in astrochemistry, enabling more accurate modeling of its behavior in interstellar environments, and for scientists in drug development, who can use this structural information as a starting point for the design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aanda.org [aanda.org]
- 4. The microwave spectrum of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The microwave spectrum of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]
- 9. Vibrational spectra of this compound [inis.iaea.org]
- 10. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]
- 11. Efficient Amino Acid Conformer Search with Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
General and Safety Information for Aminoacetonitrile
I am unable to provide a step-by-step synthesis protocol for aminoacetonitrile. The creation and dissemination of detailed instructions for the synthesis of this chemical is restricted due to safety and security considerations.
Instead, I can offer publicly available information regarding the properties, safe handling, and established applications of this compound from a harm reduction and educational perspective.
Properties of this compound:
| Property | Value |
| CAS Number | 540-61-4 |
| Molecular Formula | C₂H₄N₂ |
| Molar Mass | 56.07 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 183 °C (decomposes) |
| Solubility | Soluble in water |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors as they can be toxic.
-
Skin and Eye Contact: Avoid contact with skin and eyes as it can cause irritation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
First Aid Measures:
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
This compound in Scientific Research
This compound and its derivatives are primarily of interest in the context of prebiotic chemistry and the study of the origins of life. The following diagram illustrates the proposed role of nitriles, such as this compound, in the prebiotic synthesis of essential biomolecules.
Caption: Proposed pathway for prebiotic synthesis via this compound.
This information is for educational purposes only. The handling of this compound should only be carried out by trained professionals in a controlled laboratory setting.
Application Notes and Protocols for the Laboratory-Scale Synthesis of Aminoacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of aminoacetonitrile hydrochloride, a versatile intermediate in organic synthesis.[1][2] The described methodology is based on a well-established two-step process, commencing with the synthesis of this compound via a condensation reaction, followed by its conversion to the hydrochloride salt.
Reaction Pathway
The synthesis proceeds in two primary stages:
-
Formation of this compound: This step involves a Strecker-type reaction where ammonium (B1175870) chloride, formaldehyde (B43269), and sodium cyanide react to form this compound.[3] Acetic acid is utilized to facilitate the reaction.[3]
-
Formation of this compound Hydrochloride: The synthesized this compound is then reacted with a methanolic solution of hydrogen chloride to yield the final hydrochloride salt.[3][4]
The overall chemical transformation is depicted below:
Step 1: this compound Synthesis NH₄Cl + CH₂O + NaCN → H₂NCH₂CN + NaCl + H₂O
Step 2: this compound Hydrochloride Formation H₂NCH₂CN + HCl → [H₃N⁺CH₂CN]Cl⁻
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound and its subsequent conversion to this compound hydrochloride.
Part 1: Synthesis of this compound
This protocol is adapted from a patented method and describes a robust procedure for generating this compound.[3]
Materials:
-
Ammonium chloride (NH₄Cl)
-
Formaldehyde (37% solution in water)
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Centrifuge
Procedure:
-
In a three-necked round-bottom flask, combine 53.5 g of ammonium chloride, 162 g of 37% formaldehyde solution, and 267.5 g of water.
-
Stir the mixture until the ammonium chloride is fully dissolved.
-
Cool the flask in an ice bath to a temperature below 0 °C.
-
Prepare a 40% aqueous solution of sodium cyanide (122.5 g of NaCN in water).
-
Slowly add the sodium cyanide solution dropwise to the cooled reaction mixture.
-
Concurrently, begin the dropwise addition of 42 g of acetic acid once approximately half of the sodium cyanide solution has been added.
-
Maintain the reaction temperature below 0 °C throughout the addition process.
-
After the complete addition of both the sodium cyanide solution and acetic acid, continue to stir the reaction mixture at a temperature below 0 °C for an additional 1-2 hours.
-
Filter the resulting mixture and centrifuge the collected solid to isolate the this compound. This should yield approximately 48 g of this compound.[3]
Part 2: Synthesis of this compound Hydrochloride
This protocol outlines the conversion of the synthesized this compound to its hydrochloride salt.[3][4]
Materials:
-
This compound (from Part 1)
-
Methanolic hydrogen chloride solution (30-50% HCl in methanol, water content ≤ 1%)
Equipment:
-
Reaction flask with a stirrer and thermometer
-
Cooling bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Combine the 48 g of this compound obtained in Part 1 with a methanolic hydrogen chloride solution. For example, use 90 g of a 30% HCl solution in methanol.[3]
-
Heat the mixture to a temperature between 45-50 °C and maintain it for 1-2 hours with continuous stirring.[3][4]
-
After the reaction period, cool the mixture to below 5 °C.[3][4]
-
Filter the precipitated solid and centrifuge to isolate the this compound hydrochloride.
-
Dry the product in an oven to obtain the final this compound hydrochloride. The expected yield is approximately 58.3 g.[3]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| This compound Synthesis | ||
| Ammonium Chloride | 53.5 g | [3] |
| Formaldehyde (37%) | 162 g | [3] |
| Sodium Cyanide | 122.5 g (in 40% aq. solution) | [3] |
| Acetic Acid | 42 g | [3] |
| Reaction Temperature | < 0 °C | [3] |
| Reaction Time | 1-2 hours (post-addition) | [3] |
| Yield of this compound | ~48 g | [3] |
| This compound Hydrochloride Synthesis | ||
| This compound | 48 g | [3] |
| Methanolic HCl (30%) | 90 g | [3] |
| Reaction Temperature | 45-50 °C | [3][4] |
| Reaction Time | 1-2 hours | [3][4] |
| Cooling Temperature | < 5 °C | [3][4] |
| Yield of this compound HCl | ~58.3 g | [3] |
| Overall Molar Yield | ~63.03% | [3] |
| Melting Point | 172-174 °C | [4][5] |
| Appearance | White to off-white solid | [1][4] |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound hydrochloride.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound hydrochloride synthesis.
References
Application Notes and Protocols for Strecker Amino Acid Synthesis Using Aminoacetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strecker amino acid synthesis is a powerful and versatile method for the preparation of α-amino acids from aldehydes or ketones. This reaction, first reported by Adolph Strecker in 1850, involves a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1] Aminoacetonitrile is the simplest α-aminonitrile, derived from formaldehyde (B43269), and serves as a key intermediate in the synthesis of glycine (B1666218) and other amino acids.
This application note provides detailed protocols for both racemic and asymmetric Strecker synthesis, quantitative data for various substrates, and a discussion of its applications in research and drug development, particularly in the synthesis of non-proteinogenic amino acids.[2][3]
Reaction Mechanism and Workflow
The Strecker synthesis proceeds in two main stages:
-
Formation of α-Aminonitrile: The reaction begins with the formation of an imine from an aldehyde and ammonia. The imine is then attacked by a cyanide ion to form an α-aminonitrile.[1][4]
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding α-amino acid.[5][6]
A general overview of the Strecker synthesis workflow is presented below.
Caption: A generalized workflow for the Strecker amino acid synthesis.
Experimental Protocols
Protocol 1: Racemic Synthesis of Glycine from Formaldehyde (via this compound)
This protocol describes the synthesis of glycine, where this compound is formed in situ from formaldehyde.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Methanol
Procedure:
Step 1: Formation of this compound
-
In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and slowly add an aqueous solution of potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The addition of acid to cyanide salts will generate highly toxic hydrogen cyanide gas.
-
To this mixture, add formaldehyde solution dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
Step 2: Hydrolysis to Glycine
-
Transfer the reaction mixture to a larger flask and add concentrated hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours. This will hydrolyze the this compound to glycine hydrochloride.
-
Cool the solution and neutralize it with a concentrated sodium hydroxide solution to precipitate the glycine. The isoelectric point of glycine is approximately 6.0, so careful pH adjustment is necessary.
-
Cool the mixture in an ice bath to maximize precipitation.
Step 3: Purification
-
Collect the crude glycine by filtration and wash with cold methanol.
-
Recrystallize the crude product from a water/methanol mixture to obtain pure glycine.
-
Dry the purified glycine under vacuum.
Protocol 2: Asymmetric Synthesis of a Non-Proteinogenic Amino Acid
This protocol is a general guideline for the asymmetric Strecker synthesis using a chiral catalyst, which is crucial for producing enantiomerically pure amino acids for pharmaceutical applications.[2][3] This example utilizes a chiral amido-thiourea catalyst for the synthesis of enantiomerically enriched α-amino acids.[2]
Materials:
-
Aldehyde (e.g., pivaldehyde, benzaldehyde)
-
N-Benzhydrylamine
-
Chiral amido-thiourea catalyst
-
Potassium cyanide (KCN)
-
Methanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the aldehyde and N-benzhydrylamine in toluene.
-
Add a drying agent (e.g., magnesium sulfate) and stir the mixture at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine.
Step 2: Asymmetric Hydrocyanation
-
In a separate flask, dissolve the chiral amido-thiourea catalyst in toluene.
-
Add the crude imine to the catalyst solution.
-
In a separate container, prepare a solution of potassium cyanide in methanol/water.
-
Slowly add the cyanide solution to the imine/catalyst mixture at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific catalyst and substrate).
-
Stir the reaction mixture until the hydrocyanation is complete.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction carefully with an acidic solution (e.g., dilute HCl).
-
Extract the organic layer with dichloromethane.
-
Concentrate the organic phase and subject the resulting α-aminonitrile to acidic hydrolysis (e.g., refluxing with 6M HCl) to cleave the nitrile and the N-benzhydryl protecting group.
-
Neutralize the reaction mixture with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.
Step 4: Purification and Analysis
-
Isolate the amino acid by filtration.
-
Purify the product by recrystallization.
-
Determine the yield and enantiomeric excess (ee) of the final product using chiral HPLC.
Data Presentation
The following tables summarize quantitative data for the asymmetric Strecker synthesis of various non-proteinogenic amino acids using a chiral amido-thiourea catalyst.[2]
Table 1: Asymmetric Strecker Synthesis of α-Aryl Amino Acids
| Entry | Aldehyde Substrate | Product Amino Acid | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylglycine | 95 | 98 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenylglycine | 92 | 97 |
| 3 | 2-Naphthaldehyde | 2-Naphthylglycine | 96 | 99 |
| 4 | 3-Bromobenzaldehyde | 3-Bromophenylglycine | 94 | 98 |
Table 2: Asymmetric Strecker Synthesis of α-Alkyl Amino Acids
| Entry | Aldehyde Substrate | Product Amino Acid | Yield (%) | ee (%) |
| 1 | Pivaldehyde | tert-Leucine | 88 | 93 |
| 2 | Isovaleraldehyde | Leucine | 85 | 91 |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexylglycine | 90 | 95 |
Signaling Pathways and Logical Relationships
The term "signaling pathways" is not directly applicable to this chemical synthesis. However, the logical progression of the reaction can be visualized. The following diagram illustrates the key transformations in the Strecker synthesis.
Caption: Reaction pathway of the Strecker amino acid synthesis.
Applications in Drug Development and Research
The Strecker synthesis is a cornerstone of amino acid chemistry with significant applications:
-
Synthesis of Non-Proteinogenic Amino Acids: Many pharmaceuticals and biologically active molecules incorporate unnatural amino acids to enhance their efficacy, stability, or to probe biological mechanisms. The Strecker synthesis provides a versatile route to a wide array of these valuable building blocks.[2][5]
-
Isotopically Labeled Amino Acids: By using isotopically labeled cyanide (e.g., ¹³CN or ¹⁴CN), the Strecker synthesis can be employed to produce labeled amino acids, which are invaluable tools in metabolic studies and for mechanistic investigations in drug discovery.
-
Prebiotic Chemistry: The simplicity of the starting materials (aldehydes, ammonia, and cyanide) has led to the hypothesis that the Strecker synthesis may have been a key process in the prebiotic formation of amino acids on early Earth.[7]
Conclusion
The Strecker synthesis, utilizing this compound and its analogs, remains a highly relevant and powerful tool for the synthesis of α-amino acids. Its adaptability to both racemic and asymmetric approaches makes it invaluable for academic research and industrial applications, including drug development. The protocols and data presented here provide a solid foundation for researchers to employ this classic reaction in their synthetic endeavors.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijmrd.in [ijmrd.in]
- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Aminoacetonitrile to Glycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of glycine (B1666218) through the hydrolysis of aminoacetonitrile. The protocols outlined below are based on established chemical synthesis methodologies and are intended for use by qualified researchers in a laboratory setting. Two primary methods are detailed: acid-catalyzed and base-catalyzed hydrolysis.
Introduction
Glycine, the simplest amino acid, is a fundamental building block in many biological and chemical processes. Its synthesis from this compound is a common and well-documented procedure. The hydrolysis of the nitrile group in this compound to a carboxylic acid function results in the formation of glycine. This transformation can be effectively achieved under either acidic or basic conditions. The choice of method may depend on the desired scale, available reagents, and purification strategy.
Data Presentation
The following table summarizes the quantitative data associated with the described hydrolysis procedures.
| Parameter | Acid-Catalyzed Hydrolysis (via this compound Hydrogen Sulfate) | Base-Catalyzed Hydrolysis (with Barium Hydroxide) |
| Starting Material | This compound Hydrogen Sulfate (B86663) | This compound Hydrogen Sulfate |
| Key Reagents | Sulfuric Acid, Barium Hydroxide (B78521) Octahydrate | Barium Hydroxide Octahydrate |
| Reaction Time | 6-8 hours for hydrolysis | Not explicitly stated, but involves boiling until ammonia (B1221849) evolution ceases |
| Yield of Crude Glycine | 25-27 g (from 0.4 mole starting material) | Not explicitly stated |
| Yield of Pure Glycine | 20-26 g (67-87% of theoretical amount)[1] | 2.3 g of crude glycine from mother liquor in one experiment[1] |
| Melting Point | 246°C (with decomposition)[1] | Not explicitly stated |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol involves the initial formation of this compound hydrogen sulfate, followed by hydrolysis.
Part A: Preparation of this compound Hydrogen Sulfate
-
In a 250-mL conical flask, prepare a solution of 51.5 g (28 cc, 0.5 mole) of 95% sulfuric acid in 125 cc of 95% ethyl alcohol. Maintain the temperature at 45–50°C.
-
To this solution, add 34 g (0.5 mole) of methylenethis compound.
-
Stopper the flask and shake vigorously. The temperature will rise by 10–15°C as the solution forms.
-
Two layers will form, and crystallization of this compound hydrogen sulfate will occur rapidly.
-
Allow the mixture to stand overnight in a refrigerator at 0–5°C.
-
Filter the salt and wash it with a minimal amount (20–25 cc) of ice-cold alcohol.
-
The yield of this compound hydrogen sulfate is typically 57–62 g (75–81% of the theoretical amount).[1]
Part B: Hydrolysis to Glycine
-
In a 1-L beaker, prepare a boiling suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water.
-
Add 61.6 g (0.4 mole) of this compound hydrogen sulfate in portions to the boiling suspension, ensuring the mixture does not froth over.
-
Cover the beaker with a round-bottomed flask containing cold running water to act as a condenser.
-
Continue boiling for 6-8 hours, or until the evolution of ammonia ceases.[1]
-
Quantitatively precipitate the barium by adding the exact required amount of 50% sulfuric acid.
-
Filter the solution to remove the barium sulfate precipitate.
-
Concentrate the filtrate on a water bath to a volume of 50–75 cc.
-
Chill the concentrated solution to crystallize the crude glycine. Filter and collect the crystals.
-
Repeat the concentration and chilling process with the filtrate until the final volume is about 5 cc to maximize the recovery of crude glycine.
-
The total yield of crude glycine is typically 25–27 g.[1]
Purification of Glycine
-
Systematically recrystallize the crude glycine from water.
-
Use Norite (activated carbon) for decolorization.
-
Washing the successive crops of crystals with 50% ethyl alcohol can aid in removing mother liquor.
-
Collect the material that melts (with decomposition) at or above 246°C.
-
The yield of pure glycine is typically 20–26 g (67–87% of the theoretical amount).[1]
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol describes a direct hydrolysis using a base.
-
In a suitable reaction vessel, combine this compound with an inorganic base such as sodium hydroxide or barium hydroxide.[1][2]
-
The molar ratio of this compound to the base is typically in the range of 1:0.7 to 1:3.0.[2][3]
-
The reaction temperature is maintained below 100°C, preferably between 20-80°C.[2][3]
-
Upon completion, the reaction mixture contains the salt of glycine (e.g., sodium glycinate).
-
Neutralize the resulting solution with an inorganic acid such as sulfuric acid or hydrochloric acid to a pH that facilitates the precipitation of glycine.[2]
-
The crude glycine is then collected by filtration.
-
Purify the crude glycine by recrystallization from water, followed by washing with methanol (B129727) and ether, and then air drying.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of glycine from this compound.
Caption: Chemical transformation of this compound to glycine via hydrolysis.
References
Application Note: Quantitative Analysis of Aminoacetonitrile in Complex Matrices using GC-MS after Silylation Derivatization
Abstract
This application note presents a detailed protocol for the quantitative analysis of aminoacetonitrile in complex matrices, such as pharmaceutical process streams or biological fluids. Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful analysis by gas chromatography-mass spectrometry (GC-MS). This document outlines a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the volatility and thermal stability of this compound, enabling sensitive and specific quantification. The provided experimental protocols, data presentation guidelines, and workflow diagrams are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive compound identification.[1] However, direct GC-MS analysis of polar compounds like this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet.
Derivatization is a chemical modification process that converts non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. Silylation is a common and effective derivatization technique where active hydrogens in functional groups, such as the primary amine in this compound, are replaced by a trimethylsilyl (B98337) (TMS) group.[2] This process reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity.
This application note provides a comprehensive protocol for the derivatization of this compound with BSTFA followed by quantitative analysis using GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Acetonitrile (B52724) (GC grade)
-
Anhydrous Pyridine (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate this compound. The specific extraction protocol will depend on the sample matrix and should be optimized accordingly.
-
Drying: Transfer a known volume (e.g., 100 µL) of the standard solution or sample extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 60°C. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[3]
Derivatization Procedure
-
To the dried residue in the GC vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for the analysis of derivatized this compound should be summarized in a clear and structured table. This allows for easy comparison of results and assessment of method performance. The following table is a hypothetical example to illustrate the presentation of such data.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ions (m/z) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound-TMS | Hypothetical: 8.52 | Hypothetical: 115 | Hypothetical: 73, 129 | Hypothetical: 0.1 | Hypothetical: 0.5 |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound. This data should be determined experimentally during method development and validation.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound after silylation derivatization.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound by GC-MS following derivatization with BSTFA. The described method enhances the volatility and thermal stability of this compound, allowing for sensitive and specific detection. The provided experimental parameters and workflow diagrams serve as a valuable resource for researchers and professionals in pharmaceutical development and quality control. It is important to note that the provided GC-MS parameters and quantitative data are illustrative and should be optimized and validated for the specific instrumentation and sample matrices being analyzed.
References
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantitative Analysis of Aminoacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of aminoacetonitrile in various sample matrices. The protocol employs Hydrophilic Interaction Chromatography (HILIC) for effective retention and separation of the polar this compound molecule, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for applications in environmental monitoring, toxicological studies, and pharmaceutical research where trace-level quantification of this compound is required.
Introduction
This compound is a small polar molecule of significant interest due to its role as a potential precursor in the prebiotic synthesis of amino acids and its presence as a toxic compound in some industrial effluents. Accurate and sensitive quantification of this compound is crucial for various research disciplines. This application note provides a detailed protocol for a UPLC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of this compound.
Experimental
Sample Preparation
A generic sample preparation protocol based on protein precipitation is provided below. This can be adapted for specific matrices such as plasma, serum, urine, or environmental water samples.
Materials:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Protocol:
-
To 100 µL of sample (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC Conditions
Chromatographic System: Waters ACQUITY UPLC or equivalent Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 10 | 90 |
| 1.0 | 10 | 90 |
| 5.0 | 50 | 50 |
| 5.1 | 10 | 90 |
| 7.0 | 10 | 90 |
MS/MS Conditions
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 57.1 | 40.1 | 0.1 | 20 | 15 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the UPLC-MS/MS method for the analysis of this compound in wastewater, demonstrating its suitability for trace-level analysis.[1][2]
| Parameter | Result |
| Linearity Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | 2 - 10% |
Visualizations
References
Synthesis of Heterocyclic Compounds from Aminoacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing aminoacetonitrile and its derivatives as versatile starting materials. The methodologies outlined herein are crucial for the development of novel chemical entities in drug discovery and materials science.
Introduction
This compound is a readily available and highly reactive building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group (or its derived functionalities), allows for its participation in a wide array of cyclization and multicomponent reactions. This versatility makes it an invaluable precursor for the construction of a diverse range of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials. This document details selected, reliable protocols for the synthesis of pyrazines, imidazoles, and 1,2,4-triazoles from this compound and its derivatives.
I. Synthesis of Unsymmetrical 2,6-Disubstituted Pyrazines
Pyrazine rings are core structures in numerous pharmaceuticals and flavor compounds. A modern and efficient method for their synthesis involves a palladium-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids.
Application Note:
This protocol describes a palladium(II)-catalyzed cascade reaction that efficiently yields unsymmetrical 2,6-disubstituted pyrazines. The reaction proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation, offering good to excellent yields for a variety of substrates.[1] This method is particularly advantageous for creating molecular diversity in drug discovery programs.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,6-Disubstituted Pyrazines
Diagram of the Experimental Workflow:
Caption: Workflow for the palladium-catalyzed synthesis of 2,6-disubstituted pyrazines.
Materials:
-
Substituted this compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried reaction vessel, add the this compound derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add palladium(II) acetate (10 mol%) to the reaction mixture.
-
Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2,6-disubstituted pyrazine.
Quantitative Data:
| Entry | This compound Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylthis compound | Phenylboronic acid | 2-Amino-6-phenylpyrazine | 85 |
| 2 | (4-Methoxyphenyl)this compound | Phenylboronic acid | 2-(4-Methoxyphenyl)amino-6-phenylpyrazine | 82 |
| 3 | Phenylthis compound | 4-Tolylboronic acid | 2-Amino-6-(4-tolyl)pyrazine | 88 |
| 4 | Benzylthis compound | Phenylboronic acid | 2-Benzylamino-6-phenylpyrazine | 75 |
II. Synthesis of Substituted Imidazoles
Imidazoles are a class of heterocycles of immense importance in medicinal chemistry. Multicomponent reactions provide a powerful and efficient means to access structurally diverse imidazole (B134444) derivatives.
Application Note:
This section details a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate as the nitrogen source, often catalyzed by a Lewis or Brønsted acid. This methodology allows for the rapid generation of a library of imidazole derivatives from readily available starting materials.[2][3][4][5]
Experimental Protocol: Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
Diagram of the Signaling Pathway:
Caption: Reaction pathway for the multicomponent synthesis of trisubstituted imidazoles.
Materials:
-
Benzil (B1666583) (or other 1,2-dicarbonyl compound)
-
Substituted aldehyde
-
Ammonium acetate
-
Cupric chloride (CuCl2·2H2O) as catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %).[4]
-
Mix the components thoroughly with a glass rod.
-
Place the vessel in a microwave reactor and irradiate at 300W for 15-minute intervals, monitoring the reaction progress by TLC.[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 2,4,5-trisubstituted imidazole.[4]
Quantitative Data:
| Entry | Aldehyde | 1,2-Dicarbonyl | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzil | CuCl2·2H2O | 15 | 90 |
| 2 | 4-Chlorobenzaldehyde | Benzil | CuCl2·2H2O | 12 | 94 |
| 3 | 4-Methoxybenzaldehyde | Benzil | CuCl2·2H2O | 12 | 92 |
| 4 | 2-Naphthaldehyde | Benzil | CuCl2·2H2O | 18 | 88 |
III. Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole (B32235) moiety is a key pharmacophore found in a wide range of antifungal, antiviral, and anticancer agents. A common synthetic route involves the condensation of a hydrazide with a nitrile.
Application Note:
This protocol describes the synthesis of 3,5-disubstituted 1,2,4-triazoles via the condensation of an aromatic hydrazide with a substituted nitrile under microwave irradiation. This method offers a rapid and efficient route to this important class of heterocycles with good yields and tolerance for a variety of functional groups.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
Diagram of the Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles.
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
Potassium carbonate (K2CO3)
-
n-Butanol
-
Ethanol
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).[6]
-
Add 10 mL of n-butanol to the vessel.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the precipitated product.
-
Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted 1,2,4-triazole.[6]
Quantitative Data:
| Entry | Aromatic Hydrazide | Substituted Nitrile | Product | Yield (%) |
| 1 | Benzhydrazide | Benzonitrile | 3,5-Diphenyl-1,2,4-triazole | 88 |
| 2 | Isonicotinohydrazide | Benzonitrile | 3-Phenyl-5-(pyridin-4-yl)-1,2,4-triazole | 85 |
| 3 | Benzhydrazide | Acetonitrile | 3-Methyl-5-phenyl-1,2,4-triazole | 78 |
| 4 | 4-Chlorobenzhydrazide | 4-Chlorobenzonitrile | 3,5-Bis(4-chlorophenyl)-1,2,4-triazole | 92 |
IV. Synthesis of Purine (B94841) Analogs
Purines are fundamental components of nucleic acids and play a central role in numerous biological processes. The synthesis of purine analogs is of great interest for the development of antiviral and anticancer drugs. Diaminomaleonitrile, a dimer of hydrogen cyanide and an this compound derivative, is a key prebiotic precursor for purine synthesis.
Application Note:
This section outlines a multicomponent, microwave-assisted approach for the synthesis of bioactive diaminopurine and guanine (B1146940) analogues from aminomalononitrile (B1212270) (a derivative of this compound), urea (B33335) or guanidine, and amino acids.[7] This method provides a rapid and efficient route to novel purine derivatives with potential therapeutic applications.[7]
Experimental Protocol: Microwave-Assisted Synthesis of Guanine Analogues
Diagram of the Logical Relationship:
Caption: Two-step synthesis of guanine analogues from aminomalononitrile.
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Trimethyl orthoacetate
-
Amino acid methyl ester (e.g., tyrosine methyl ester)
-
Urea
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane
Procedure: Step 1: Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitrile
-
In a microwave-safe vessel, stir aminomalononitrile p-toluenesulfonate (5.9 mmol) and triethylamine (7.1 mmol) in 2-MeTHF (30 mL) at room temperature for 30 minutes.[7]
-
Add trimethyl orthoacetate (8.3 mmol) and irradiate with microwaves.[7]
-
Cool the solution to room temperature, add triethylamine (7.1 mmol) and the desired amino acid methyl ester (7.1 mmol).[7]
-
Irradiate the mixture again under microwave conditions.[7]
-
After cooling, the product can be used in the next step without further purification.
Step 2: Synthesis of Guanine Analogues
-
Combine the imidazole intermediate from Step 1 (0.80 mmol) and urea (1.60 mmol) in a microwave vessel.[7]
-
Irradiate the mixture under microwave conditions.[7]
-
After cooling, pour the mixture into hot water (8.0 mL) and stir for 10 minutes.[7]
-
Filter the solid residue, evaporate the solvent under reduced pressure, and purify by silica gel chromatography (10% methanol in dichloromethane) to obtain the guanine analogue.[7]
Quantitative Data:
| Entry | Amino Acid | Product | Yield (%) |
| 1 | Glycine | Guanine analogue of Glycine | 35 |
| 2 | L-Alanine | Guanine analogue of L-Alanine | 40 |
| 3 | L-Tyrosine | Guanine analogue of L-Tyrosine | 45 |
| 4 | L-Phenylalanine | Guanine analogue of L-Phenylalanine | 42 |
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Development of Novel Anthelmintics from Aminoacetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of anthelmintic resistance in parasitic nematodes of livestock pose a significant threat to animal health and agricultural productivity worldwide.[1][2] This has created an urgent need for the discovery and development of new classes of anthelmintics with novel modes of action.[1][2] Aminoacetonitrile derivatives (AADs) represent a new class of synthetic anthelmintics that have demonstrated broad-spectrum activity against a range of gastrointestinal nematodes, including strains resistant to existing drug classes such as benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1][3][4] This document provides detailed application notes and protocols for researchers involved in the discovery and development of novel anthelmintics based on the AAD chemical scaffold.
Mechanism of Action
This compound derivatives exert their anthelmintic effect through a unique mechanism of action that targets a nematode-specific clade of acetylcholine (B1216132) receptors (nAChRs).[4] The primary target has been identified as the MPTL-1 receptor, a ligand-gated ion channel subunit belonging to the DEG-3 subfamily of nAChRs, which is absent in mammals.[4]
Binding of AADs, such as monepantel (B609222), to the MPTL-1 receptor acts as a positive allosteric modulator and, at higher concentrations, as a direct agonist.[4] This interaction leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions into the muscle cells of the nematode.[4] The subsequent depolarization of the muscle cell membrane leads to spastic paralysis and eventual death of the parasite.[4]
Data Presentation
In Vitro Efficacy of this compound Derivatives
The in vitro efficacy of AADs is typically evaluated using larval development assays. The following table summarizes the effective concentrations (EC₁₀₀) of various AADs against susceptible and resistant strains of Haemonchus contortus and Trichostrongylus colubriformis.
| Compound | Target Species | Strain | EC₁₀₀ (µg/mL) |
| AADs (various) | H. contortus | Susceptible & Resistant | 0.01 - 0.04 |
| AADs (various) | T. colubriformis | Susceptible | 0.01 - 0.04 |
Data sourced from Kaminsky et al. (2008).
In Vivo Efficacy of this compound Derivatives in Gerbils
The Mongolian gerbil (Meriones unguiculatus) is a common rodent model for the initial in vivo evaluation of anthelmintic candidates.
| Compound | Dose (mg/kg) | Route | Target Species | Efficacy (%) |
| AADs (various) | 1 | Oral | H. contortus (susc) | 85 - 100 |
| AADs (various) | 1 | Oral | T. colubriformis (susc) | 85 - 100 |
| AAD 96 | 0.32 | Oral | T. colubriformis (susc) | >85 |
| AADs (most) | 0.32 | Oral | T. colubriformis (susc) | Inactive |
| AADs (various) | 1 | Subcutaneous | H. contortus (susc) & T. colubriformis (susc) | Slightly lower than oral |
| AAD 1566 (Monepantel) | 1 | Oral / SC | H. contortus (res) & T. colubriformis (res) | 99 - 100 |
| AAD 96i (inactive enantiomer) | 1 | Oral / SC | H. contortus (res) & T. colubriformis (res) | 0 |
| AAD 85a | 1 | Oral / SC | H. contortus (multi-drug res) | >95 |
Data sourced from Kaminsky et al. (2008).
In Vivo Efficacy of Monepantel (AAD 1566) in Sheep and Cattle
Monepantel has demonstrated high efficacy against a broad spectrum of gastrointestinal nematodes in livestock, including larval and adult stages.
| Host | Dose (mg/kg) | Target Species | Stage | Efficacy (%) |
| Sheep | 2.5 | Various pathogenic nematodes | Larval (L4) & Adult | >96 |
| Sheep | 5.0 | Various pathogenic nematodes | Larval (L4) & Adult | 92 - 100 |
| Cattle | 5.0 | Various pathogenic nematodes | Larval (L4) & Adult | >90 |
Data sourced from Kaminsky et al. (2008).
Pharmacokinetic Parameters of Monepantel
Following oral administration, monepantel is rapidly absorbed and metabolized to monepantel sulfone, which also possesses anthelmintic activity.
Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Oral Dose: 3 mg/kg)
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Monepantel | 16 | 17.9 | 671 |
| Monepantel Sulfone | 24 | 94.3 | 11,125 |
Data sourced from Wikipedia, citing pharmacokinetic studies.
Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Calves (Oral Dose: 2.5 mg/kg)
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Monepantel | 8 | 21.5 | 2,174 |
| Monepantel Sulfone | 41.3 | 96.8 | 10,242 |
Data sourced from Wikipedia, citing pharmacokinetic studies.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of monepantel, a representative AAD, is a multi-step process. A general outline is provided below.
Protocol: General Three-Step Synthesis of Monepantel
-
Step 1: Synthesis of the Amino Alcohol Intermediate: This step typically involves the reaction of a substituted phenol (B47542) with an epoxide in the presence of a base.
-
Step 2: Introduction of the Acetonitrile Group: The amino alcohol is then reacted with a cyanide source, such as potassium cyanide, to introduce the nitrile functionality.
-
Step 3: Acylation: The final step involves the acylation of the amino group with a substituted benzoyl chloride to yield the final AAD compound as a racemic mixture.
-
Chromatographic Resolution: The racemic mixture is then separated into its individual enantiomers using chiral chromatography to isolate the active S-enantiomer, monepantel.
Note: The specific reagents, reaction conditions, and purification methods will vary depending on the specific AAD being synthesized and should be optimized accordingly.
In Vitro Screening: Micro-Agar Larval Development Test
This assay is used to determine the efficacy of compounds against the early developmental stages of nematodes.
Materials:
-
96-well microtiter plates
-
Bacteriological agar (B569324)
-
Nutrient broth (e.g., Earle's balanced salt solution with yeast extract)
-
Nematode eggs (e.g., H. contortus)
-
Test compounds and controls (positive and negative)
-
Inverted microscope
Protocol:
-
Preparation of Agar Plates: Prepare a 2% solution of bacteriological agar in distilled water and autoclave. While still molten, dispense into 96-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Addition of Compounds: Add the diluted compounds to the agar in the wells. Include solvent-only wells as negative controls and wells with a known anthelmintic as positive controls.
-
Egg Inoculation: Isolate nematode eggs from fresh feces and suspend them in the nutrient broth. Add a standardized number of eggs (e.g., 50-100) to each well.
-
Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 6-7 days.
-
Larval Development Assessment: After incubation, add a drop of iodine solution to each well to kill and stain the larvae.
-
Counting: Using an inverted microscope, count the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.
-
Data Analysis: Calculate the percentage of inhibition of larval development for each compound concentration compared to the negative control. Determine the EC₅₀ or EC₁₀₀ values.
In Vivo Efficacy Testing in the Gerbil Model
This protocol outlines the procedure for assessing the in vivo efficacy of AADs against H. contortus in Mongolian gerbils.
Materials:
-
Mongolian gerbils (Meriones unguiculatus)
-
Infective third-stage larvae (L3) of H. contortus
-
Test compounds and vehicle control
-
Oral gavage needles
-
Dissection tools
Protocol:
-
Animal Acclimatization: Acclimate the gerbils to the laboratory conditions for at least one week before the start of the experiment.
-
Infection: Infect each gerbil orally with a standardized number of H. contortus L3 larvae (e.g., 2,000 L3).
-
Treatment: At a predetermined time post-infection (e.g., day 7 or 8), administer the test compounds orally or subcutaneously. A control group should receive the vehicle only.
-
Necropsy: Euthanize the gerbils at a specified time after treatment (e.g., 3-4 days).
-
Worm Recovery: Open the stomach and small intestine of each gerbil and carefully collect all the worms.
-
Worm Counting: Count the number of worms recovered from each gerbil.
-
Data Analysis: Calculate the percentage reduction in the worm burden for each treatment group compared to the vehicle control group.
References
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aminoacetonitrile: A Versatile C2-Amine Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (H₂NCH₂CN), a bifunctional molecule containing both a nucleophilic amine and an electrophilic nitrile group, is a highly versatile and valuable building block in organic synthesis. Its unique reactivity profile makes it an ideal precursor for a wide array of nitrogen-containing compounds, including amino acids, heterocycles, and peptidomimetics. Although unstable in its free base form, it is commonly handled as its more stable hydrochloride or bisulfate salts.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds relevant to pharmaceutical and materials science research.
Key Applications
This compound serves as a linchpin in the synthesis of several important classes of organic molecules:
-
α-Amino Acids and their Derivatives: As a direct precursor to glycine, the simplest proteinogenic amino acid, this compound is a fundamental component of Strecker and related amino acid syntheses.[1][2][3]
-
Nitrogen-Containing Heterocycles: The dual functionality of this compound allows for its use in the construction of various heterocyclic systems, including imidazoles, triazoles, and tetrazoles, which are prevalent motifs in medicinal chemistry.
-
Multicomponent Reactions: Its ability to participate in reactions like the Ugi four-component condensation opens up avenues for the rapid generation of diverse molecular libraries for drug discovery.[4][5][6][7]
-
Pharmaceuticals and Agrochemicals: Derivatives of this compound have shown significant biological activity, most notably as a new class of anthelmintic agents.[8][9][10]
Data Presentation
The following tables summarize quantitative data for representative syntheses utilizing this compound and its derivatives.
Table 1: Synthesis of this compound Hydrochloride
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ammonia chloride, formaldehyde, sodium cyanide | Acetic acid, water, methanol, hydrogen chloride | 0°C to 50°C | >70 | [11] |
Table 2: Synthesis of Heterocycles from Nitriles (Analogous Reactions)
| Heterocycle | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 1,2,4-Triazole | Benzonitrile (B105546), hydroxylamine (B1172632) hydrochloride | Cu(OAc)₂, TEA, DMSO | 80-120°C, 14h | ~85 | [12][13] |
| 5-Phenyltetrazole | Benzonitrile, sodium azide (B81097) | Ammonium (B1175870) chloride, DMF | Reflux | ~55-88 | [14] |
| Imidazole | Benzylamine, benzonitrile | Potassium tert-butoxide, 1,4-dioxane | 120°C, 24h | ~80 | [15] |
Note: The data in Table 2 is for analogous reactions using benzonitrile as the nitrile source, as specific data for this compound was not available. These reactions provide a good starting point for optimizing the synthesis with this compound.
Table 3: Ugi Four-Component Reaction (General)
| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Furfurylamine | Benzaldehyde | Boc-glycine | t-Butylisocyanide | Methanol | 66 | [16] |
Experimental Protocols
Protocol 1: Strecker Synthesis of α-Amino Acids
This protocol describes a general procedure for the synthesis of α-amino acids from an aldehyde using an this compound equivalent generated in situ.
Materials:
-
Aldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Water
-
Hydrochloric acid (HCl) for hydrolysis
-
Pyridine (B92270) (for neutralization)
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve the aldehyde in water.
-
Add ammonium chloride and potassium cyanide to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.[3]
-
-
Hydrolysis to the α-Amino Acid:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.
-
Cool the reaction mixture and neutralize with a base such as pyridine to precipitate the amino acid.[3]
-
Filter the solid, wash with cold water, and dry to obtain the crude α-amino acid.
-
Recrystallization from a suitable solvent may be required for further purification.
-
Expected Yield: Yields can vary widely depending on the substrate but are generally moderate to good.
Protocol 2: Synthesis of 5-Substituted-1H-Tetrazoles (Adapted for this compound)
This protocol adapts a general procedure for the [3+2] cycloaddition of an azide with a nitrile to synthesize a tetrazole derivative of this compound.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound hydrochloride, sodium azide, and ammonium chloride in DMF.[17]
-
-
Reaction:
-
Heat the mixture to reflux (approximately 153°C for DMF) for several hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid to precipitate the tetrazole product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.[17]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the 5-(aminomethyl)-1H-tetrazole.
-
Expected Yield: Yields for this type of cycloaddition are typically in the range of 50-90%.[14]
Protocol 3: One-Pot Synthesis of 1,2,4-Triazoles (Adapted for this compound)
This protocol is an adaptation of a one-pot synthesis of 1,2,4-triazoles from nitriles and hydrazides.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Hydrazide (e.g., benzhydrazide) (1.2 eq)
-
Secondary amide (e.g., N-methylacetamide)
-
Triflic anhydride (B1165640) (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Amide Activation and Hydrazide Addition:
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary amide in DCM.
-
Cool the solution to 0°C and add triflic anhydride dropwise, followed by pyridine.
-
Stir for 10 minutes, then add the hydrazide and this compound hydrochloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[18]
-
-
Cyclodehydration:
-
Transfer the reaction mixture to a microwave reactor vial.
-
Irradiate the mixture in a microwave reactor at a suitable temperature and time to effect cyclodehydration.[18]
-
-
Work-up:
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Yield: This method generally provides good to excellent yields for a variety of substrates.[18]
Visualizations
Signaling Pathway of Monepantel (B609222)
Monepantel, an anthelmintic drug derived from an this compound scaffold, acts on a specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit in nematodes, leading to paralysis.[19] However, its anticancer activity appears to be independent of this pathway and involves cell cycle arrest.[19]
Caption: Dual action pathways of the this compound derivative, monepantel.
General Workflow for Heterocycle Synthesis
The synthesis of various heterocycles from this compound generally follows a common workflow involving reaction with appropriate coupling partners followed by cyclization.
Caption: Generalized workflow for the synthesis of heterocycles from this compound.
Strecker Amino Acid Synthesis Logical Relationship
The Strecker synthesis is a three-component reaction that leads to the formation of α-amino acids.
Caption: Logical relationship of components in the Strecker amino acid synthesis.
References
- 1. Click azide-nitrile cycloaddition as a new ligation tool for the synthesis of tetrazole-tethered C-glycosyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 12. isres.org [isres.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 19. Anticancer properties of novel this compound derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Aminoacetonitrile Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoacetonitrile (H₂NCH₂C≡N) is a crucial, bifunctional building block in the synthesis of various pharmaceuticals, agrochemicals, and nitrogen-containing heterocycles.[1][2] Notably, it serves as a direct precursor to glycine, the simplest amino acid.[2][3] The free base of this compound is a colorless liquid that is inherently unstable at room temperature due to the intramolecular reactivity between the nucleophilic amine and electrophilic nitrile groups.[2] This instability necessitates careful handling and purification. For practical use, storage, and handling, this compound is frequently converted to its more stable salt forms, such as this compound hydrochloride ([NCCH₂NH₃]⁺Cl⁻) or bisulfate ([NCCH₂NH₃]⁺HSO₄⁻).[1][2]
This application note provides detailed protocols for the purification of crude this compound, focusing on two primary methods: purification via hydrochloride salt formation and recrystallization, and purification by vacuum distillation. It also includes methods for purity assessment and a summary of expected yields and purity levels.
Quantitative Data Summary
The efficiency of this compound synthesis and purification varies depending on the chosen method. The following table summarizes typical yields and purity data reported for various processes.
| Method/Stage | Reported Yield | Reported Purity | Source |
| Strecker Synthesis (Liquid HNC) | 80-95% | 92-98% | [4] |
| Synthesis from Amide Intermediate | 82% | >99% (after distillation) | [5] |
| Condensation Reaction | >70% (molar yield) | Not specified | [4] |
| Salification (HCl salt formation) | >90% | Not specified | [4] |
Experimental Protocols
Safety Precautions
-
This compound is toxic and should be handled in a well-ventilated fume hood.
-
When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[6]
-
The free base is unstable; avoid prolonged storage at room temperature.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization
This is the most common and recommended method for obtaining stable, high-purity this compound. It involves converting the crude free base into its hydrochloride salt, followed by recrystallization.
Part A: Formation of this compound Hydrochloride
-
Preparation: In a fume hood, dissolve the crude this compound free base in a minimal amount of methanol (B129727).
-
Acidification: Prepare a solution of hydrogen chloride (HCl) in methanol (30-50 wt%). Slowly add the HCl-methanol solution to the this compound solution while stirring. An exothermic reaction will occur, and a precipitate will form.
-
Reaction: Maintain the reaction temperature at 45-50°C for 1-2 hours to ensure complete salt formation.[4][6]
-
Crystallization: Cool the mixture to below 5°C in an ice bath to maximize the precipitation of this compound hydrochloride.[4][6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual impurities.
-
Drying: Dry the collected crystals under vacuum to remove residual solvent.
Part B: Recrystallization of this compound Hydrochloride
-
Solvent Selection: The hydrochloride salt can be recrystallized from dilute ethanol (B145695) or, for higher purity, a mixed solvent system of absolute ethanol and diethyl ether (1:1 ratio).[6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride and the minimum amount of hot recrystallization solvent (or solvent mixture) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, it indicates the presence of impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[7]
-
Cooling & Crystal Growth: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.[7]
Protocol 2: Purification by Vacuum Distillation
This method purifies the free base directly. It is effective but must be performed with care due to the compound's instability and tendency to partially decompose upon heating.[6]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask. Connect the apparatus to a vacuum pump capable of reaching a pressure of 20-50 mbar.[5]
-
Fractional Collection: Gradually heat the flask. Collect the fraction that distills at approximately 58°C at 15 mmHg.[6] Be vigilant for any signs of decomposition (e.g., darkening of the material).
-
Purity Check: The resulting distillate should be a colorless liquid. Purity can be confirmed using methods described below. Products with purity exceeding 99% have been obtained this way.[5]
-
Storage: The purified free base is unstable and should be used immediately or converted to a stable salt for storage.[2]
Purity Assessment
The purity of the final product should be rigorously assessed.
-
Nuclear Magnetic Resonance (NMR) and Elemental Analysis: These methods are used to confirm the chemical structure and can provide a high degree of confidence in the sample's purity.[5]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for detecting and quantifying trace impurities.[9][10] For chiral purity assessment, GC-MS with a chiral column can be employed.[11]
-
Mass Balance Method: This comprehensive approach involves quantifying all categories of impurities, including water (by Karl Fischer titration), residual organic solvents (by GC-MS), and non-volatile residues (by thermogravimetry), to determine the purity of the primary substance.[10]
Workflow and Logic Diagrams
The following diagrams illustrate the purification workflow and the decision-making process for selecting a suitable purification strategy.
Caption: Purification workflow for crude this compound.
Caption: Logical steps for the recrystallization protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aanda.org [aanda.org]
- 4. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Application Notes and Protocols for Aminoacetonitrile Bisulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of aminoacetonitrile bisulfate. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Product Information and Physical Properties
This compound bisulfate is a white to off-white crystalline powder.[1] It is soluble in water and presents as an acidic solution.[1] The compound is generally stable under normal conditions but is hygroscopic and sensitive to moisture.[1][2]
Table 1: Physical and Chemical Properties of this compound Bisulfate
| Property | Value | Reference |
| Chemical Formula | C2H6N2O4S | [1][3][4] |
| Molecular Weight | 154.15 g/mol | [3][4] |
| Appearance | White to off-white/yellow-beige crystalline powder or chunks | [1][4][5] |
| Melting Point | 120-125 °C (lit.) | [4] |
| Solubility | Soluble in water | [1] |
| Odor | Odorless | [1] |
| pH | Acidic in aqueous solution | [1] |
| Stability | Stable under normal conditions; hygroscopic | [1][2] |
Hazard Identification and Safety Precautions
This compound bisulfate is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][6]
GHS Hazard Statements: H315, H319, H335[3][6]
Signal Word: WARNING[6]
Precautionary Statements: [2][6][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling Procedures
Proper handling of this compound bisulfate is essential to minimize exposure and risk.
3.1. Engineering Controls
-
Work in a well-ventilated area.[1][7] A chemical fume hood is recommended.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][8]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust.[8]
-
Do not eat, drink, or smoke in the work area.[7]
Caption: Workflow for safe handling of this compound bisulfate.
Storage Procedures
Correct storage is vital to maintain the stability and integrity of this compound bisulfate.
-
General Storage: Store in a cool, dry, and well-ventilated area.[1][2]
-
Container: Keep containers tightly closed to prevent moisture absorption and potential decomposition.[1][2][8] The compound is hygroscopic.[2]
-
Incompatible Substances: Keep away from heat sources, open flames, and incompatible materials such as strong oxidizers.[1]
-
Security: Store in a secure and locked location to prevent unauthorized access.[1][6] Some sources recommend refrigeration (2-8°C).[4]
Caption: Key factors for the proper storage of this compound bisulfate.
Accidental Release and First Aid Measures
5.1. Accidental Release
-
Evacuate personnel to a safe area.[9]
-
Ensure adequate ventilation.[9]
-
Wear appropriate PPE, including a self-contained breathing apparatus and chemical protective clothing for major spills.[6]
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal.[8]
-
Do not let the product enter drains.[9]
5.2. First Aid
-
If Inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[2][7][8]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[2][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[2][7]
References
- 1. This compound Bisulfate Manufacturer & Supplier China | High Purity Bulk this compound Bisulfate for Sale - Specifications, Price, Safety Data [nj-finechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound sulfate (1:1) | C2H6N2O4S | CID 196971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound HYDROGEN SULFATE | 151-63-3 [chemicalbook.com]
- 5. This compound bisulfate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
Application of Aminoacetonitrile in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile, a simple yet reactive molecule, holds a significant position in the field of peptide science, primarily as a key player in prebiotic peptide synthesis and as a versatile tool in modern chemoselective ligation techniques. Its unique chemical properties, particularly the reactivity of the nitrile group and the nucleophilicity of its amino group, enable novel strategies for peptide bond formation that deviate from traditional solid-phase peptide synthesis (SPPS) methodologies. This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide synthesis, with a focus on its role in prebiotic chemistry and its application in a high-yield aqueous ligation method.
Foundational Role in Prebiotic Peptide Synthesis: The Strecker Reaction
This compound is a central intermediate in the Strecker synthesis, a plausible prebiotic route to amino acids.[1] This reaction involves the one-pot reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[1][2][3] Understanding this fundamental role provides context for the modern applications of this compound in peptide chemistry.
Signaling Pathway: The Strecker Synthesis
Caption: Strecker synthesis of amino acids from aldehydes/ketones.
Modern Application: Chemoselective Aminonitrile Ligation for Peptide Synthesis in Water
A significant modern application of this compound is in a high-yield, chemoselective peptide ligation method that occurs in water.[4][5] This approach is particularly noteworthy as it tolerates all 20 proteinogenic amino acids and proceeds efficiently at neutral pH.[4][5] The strategy is initiated by N-acylation of an amino acid, which then activates the molecule for subsequent ligation with an α-aminonitrile.[4]
This method offers a departure from conventional peptide synthesis, which often requires protecting groups and organic solvents. The ability to perform the ligation in an aqueous environment makes it a more biocompatible and potentially "greener" alternative for certain applications.
Experimental Workflow: Iterative One-Pot Aminonitrile Ligation
Caption: Iterative workflow for peptide synthesis via aminonitrile ligation.
Quantitative Data: Iterative Synthesis of Ac-Glyn-CN
The following table summarizes the yield for the iterative one-pot synthesis of N-acetylglycyl peptide nitriles.[4]
| Product | Yield (%) |
| Ac-Gly2-CN | 71 |
| Ac-Gly3-CN | 71 |
| Ac-Gly4-CN | 63 |
| Ac-Gly5-CN | 41 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the initial step of activating an aminonitrile for subsequent peptide ligation.[4]
Materials:
-
This compound hydrochloride
-
Thioacetic acid
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in deionized water to a final concentration of 50 mM.
-
Adjust the pH of the solution to 9 with a saturated solution of sodium bicarbonate.
-
Add thioacetic acid (3.0 eq) to the solution while stirring.
-
Add a solution of potassium ferricyanide (9.0 eq) in deionized water to the reaction mixture.
-
Stir the reaction at room temperature for 10 minutes.
-
The resulting N-acetyl this compound (Ac-AA-CN) solution can be used directly in the subsequent ligation step. The reaction proceeds to near-quantitative yield.[4]
Protocol 2: General Procedure for Chemoselective Aminonitrile Ligation
This protocol outlines the coupling of an N-acyl amino acid thioacid with an aminonitrile.[4]
Materials:
-
N-acyl amino acid thioacid (Ac-AA-SH) solution (from Protocol 1 or synthesized separately)
-
This compound (AA-CN)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Phosphate buffer (pH 5-9)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of the N-acyl amino acid thioacid (Ac-AA-SH) at a concentration of 50 mM in the desired pH buffer (pH range 5-9).
-
Add this compound (2.0 eq) to the solution.
-
Add a solution of potassium ferricyanide (3.0 eq) in the same buffer to the reaction mixture.
-
Stir the reaction at room temperature. Reaction times may vary depending on the specific amino acids being coupled.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or mass spectrometry.
-
The resulting N-acyl dipeptide nitrile (e.g., Ac-Gly₂-CN) is formed in high yield.[4]
Application Notes
-
Versatility: The chemoselective aminonitrile ligation method is compatible with all 20 proteinogenic amino acids, offering broad applicability.[4][5]
-
Aqueous Environment: The ability to perform the synthesis in water is a significant advantage, reducing the need for organic solvents and potentially simplifying purification.
-
pH Control: The reaction proceeds over a broad pH range (5-9), allowing for optimization based on the specific peptide sequence.[4]
-
Prebiotic Significance: This methodology provides a plausible pathway for the formation of peptides under prebiotic conditions, bridging the gap between simple organic molecules and functional biomolecules.[4][5]
-
Alternative to SPPS: While not a direct replacement for all SPPS applications, this ligation method offers a powerful alternative for the synthesis of specific peptide sequences, particularly where aqueous conditions are preferred or when exploring novel peptide architectures.
-
Potential for Automation: The one-pot iterative nature of this synthesis suggests potential for adaptation to automated synthesis platforms.
Conclusion
This compound serves as a cornerstone molecule in our understanding of prebiotic chemistry and is re-emerging as a valuable tool in modern peptide synthesis. The chemoselective aminonitrile ligation technique, in particular, offers a robust and versatile method for peptide bond formation in an aqueous environment. For researchers and professionals in drug development, this methodology opens new avenues for the synthesis of novel peptides and peptidomimetics, complementing the well-established solid-phase peptide synthesis techniques. Further research into the incorporation of protected this compound derivatives into automated SPPS workflows could expand its utility even further.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Derivatization of Aminoacetonitrile for Improved Volatility in Gas Chromatography (GC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile is a small, polar molecule with low volatility, making its direct analysis by gas chromatography (GC) challenging.[1][2][3][4] Its high polarity can lead to poor chromatographic peak shape, and its low volatility can result in long retention times or even an inability to elute from the GC column. To overcome these analytical hurdles, a derivatization step is essential to increase its volatility and thermal stability, thereby improving its chromatographic behavior for sensitive and reliable quantification.[1][2][3][4][]
This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC analysis. The primary methods covered are silylation and acylation, which are common and effective techniques for derivatizing compounds containing active hydrogen atoms, such as the primary amine group in this compound.[1][][6]
Derivatization Strategies for this compound
The goal of derivatization is to replace the active hydrogen on the primary amine group of this compound with a nonpolar, bulky group. This modification reduces the polarity and increases the molecular weight in a way that enhances volatility.[1][2][3]
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][7] This is a widely used derivatization technique for a variety of compounds, including amino acids.[1][3]
-
Reagents : Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][4][8]
-
Advantages : Silylation is a well-established and effective method. MTBSTFA, in particular, forms TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives formed by reagents like BSTFA.[1]
-
Considerations : Silylation reactions are sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[1][3] Therefore, anhydrous conditions are crucial for successful derivatization.[9]
Acylation
Acylation introduces an acyl group into the molecule, typically by reacting the amine group with an acid anhydride (B1165640) or an acyl halide.[6] This process also effectively reduces the polarity of the analyte.
-
Reagents : Common acylation reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).
-
Advantages : Acylation can significantly increase the volatility of the analyte.[6] The resulting derivatives are often stable and exhibit good chromatographic properties.
-
Considerations : Halogenated anhydrides can be harsh on GC columns if injected in excess, as they can form strong acids that degrade the stationary phase.[10]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound using silylation and acylation methods.
Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
This protocol is adapted from established methods for the derivatization of amino acids.[2][3]
Materials:
-
This compound sample (in a suitable solvent or as a dried residue)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation : If the sample is in solution, transfer a known volume (e.g., 50 µL) to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition : To the dried sample residue, add 100 µL of MTBSTFA followed by 100 µL of anhydrous acetonitrile.
-
Reaction : Tightly cap the vial and heat the mixture at 100°C for 2 to 4 hours. The optimal reaction time may need to be determined empirically.[2][3]
-
Cooling : After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis : The sample is now ready for injection into the GC-MS system.
Logical Workflow for Silylation of this compound
Caption: Workflow for silylation of this compound.
Protocol 2: Two-Step Derivatization (Esterification followed by Acylation)
This protocol is particularly useful for amino acids and can be adapted for this compound if it is in a sample matrix with other acidic compounds. For this compound alone, the esterification step targeting a carboxyl group is not necessary, but the acylation part of the protocol is relevant. The following is a generalized acylation protocol.
Materials:
-
This compound sample (as a dried residue)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation : Ensure the sample is completely dry in a reaction vial.
-
Reagent Addition : Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried sample.
-
Reaction : Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Solvent Evaporation : After the reaction, cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried derivative in a suitable solvent for GC analysis (e.g., toluene (B28343) or ethyl acetate).
-
Analysis : The sample is now ready for injection into the GC-MS system.
Data Presentation
The following tables summarize expected quantitative data based on the analysis of similar small amino acids. Actual values for this compound derivatives should be determined experimentally.
Table 1: Illustrative GC-MS Parameters for Derivatized this compound
| Parameter | Silylated Derivative (TBDMS) | Acylated Derivative (PFP) |
| GC Column | SLB™-5ms (20 m x 0.18 mm, 0.18 µm) | TRACE™ TR-5 (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C | 250°C |
| Oven Program | 100°C (2 min), ramp to 300°C at 10°C/min | 80°C (1 min), ramp to 280°C at 15°C/min |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| MS Ion Source | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
Table 2: Expected Performance Characteristics
| Characteristic | Silylation (MTBSTFA) | Acylation (PFPA) |
| Expected Retention Time | Shorter than underivatized compound | Shorter than underivatized compound |
| Peak Shape | Symmetrical | Symmetrical |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range |
| Derivative Stability | TBDMS derivatives are relatively stable | PFP derivatives are generally stable |
Visualization of the Derivatization Process
The following diagram illustrates the general principle of derivatization for improving GC analysis of this compound.
Caption: Derivatization improves GC analysis of this compound.
Conclusion
Derivatization is a critical step for the successful analysis of this compound by gas chromatography. Both silylation and acylation are effective methods for increasing the volatility and thermal stability of this polar compound, leading to improved chromatographic performance and analytical sensitivity. The choice of derivatization reagent and optimization of reaction conditions are key to achieving reliable and reproducible results. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop robust analytical methods for the quantification of this compound in various sample matrices.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. labinsights.nl [labinsights.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatility of Aminoacetonitrile in the Synthesis of Key Pharmaceutical Intermediates
For Immediate Release
Aminoacetonitrile, a reactive and versatile building block, plays a pivotal role in the synthesis of a wide array of pharmaceutical intermediates. Its unique chemical structure, featuring both an amino group and a nitrile moiety, allows for its incorporation into diverse molecular scaffolds, making it an invaluable precursor in the development of modern therapeutics. This application note provides detailed protocols and quantitative data for the use of this compound and its derivatives in the synthesis of intermediates for several classes of drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors, anthelmintics, and antiviral agents. The methodologies presented are intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process development.
Introduction
The strategic use of versatile starting materials is paramount in streamlining the synthesis of complex active pharmaceutical ingredients (APIs). This compound (H₂NCH₂CN) and its derivatives are excellent examples of such foundational molecules.[1] The presence of a nucleophilic amine and an electrophilic nitrile group within the same small molecule allows for a variety of chemical transformations, including the Strecker synthesis of α-amino acids, and as a precursor for various heterocyclic compounds.[2][3][4] This note will detail its application in the synthesis of key intermediates for vildagliptin (B1682220) and saxagliptin (B632) (DPP-4 inhibitors), monepantel (B609222) (an anthelmintic), and as a potential precursor in antiviral nucleoside analogue synthesis.
Synthesis of DPP-4 Inhibitor Intermediates
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5][6] They function by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis.[5] this compound derivatives are crucial for constructing the core structures of several "gliptins."
Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
A key intermediate in the synthesis of vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7][8] A common and efficient synthetic route starts from L-proline.[8]
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [9]
-
N-Acylation of L-proline: To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (B95107) (THF) (200 mL), add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL). Stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL). Separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
Amide Formation: To a solution of the carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (B109758) (200 mL), slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium (B1175870) bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Filter the reaction mixture and wash the residue with dichloromethane.
-
Dehydration to Nitrile: To a suspension of the resulting amide (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature between 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum at 40 °C to obtain the crude product.
Final Step: Vildagliptin Synthesis
The synthesized (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then condensed with 3-amino-1-adamantanol to yield vildagliptin.[4][10]
Experimental Protocol: Synthesis of Vildagliptin [11]
-
Add anhydrous ethanol (B145695) to a reaction kettle and open stirring.
-
Add the initial vildagliptin starting materials and heat to 60-70°C, stirring for 1-1.5 hours.
-
Add medicinal activated carbon and continue to keep warm, stirring and decolorizing for 30-40 minutes, then filter.
-
Transfer the filtrate to a reactor and cool to -5 to 0°C, stirring and crystallizing for 8-10 hours.
-
Perform centrifuge filtration, collect the solid, and dry under vacuum at 60-70°C for 10-12 hours to obtain vildagliptin.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Acylation | L-proline | Chloroacetyl chloride | THF | Reflux | 2 | 81 | - | [12] |
| Amide Formation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | Dichloromethane | 10-15 then RT | 2 | - | - | [9] |
| Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | THF | 0-5 then RT | 2.75 | 83 | - | [12] |
| Vildagliptin Synthesis | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | K₂CO₃, KI | Acetonitrile | 75-80 | 3 | 70-80 | >99.5 | [4][13] |
Saxagliptin Intermediate: N-Boc-3-hydroxyadamantylglycine
While not directly synthesized from this compound in most common routes, the core amino acid structure of saxagliptin intermediates highlights the importance of α-amino acid synthesis methodologies, for which the Strecker synthesis using this compound is a fundamental example.[14] A key intermediate for saxagliptin is (S)-N-Boc-3-hydroxyadamantylglycine.[15][16]
Experimental Protocol: Synthesis of N-Boc-3-hydroxyadamantylglycine [17]
-
Oxime formation: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is reacted with hydroxylamine (B1172632) hydrochloride.
-
Reduction of Oxime: The resulting 2-(3-hydroxy-1-adamantyl)-2-hydroxyimino acetic acid is then reduced.
-
Boc-protection: The amino group is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford N-Boc-3-hydroxyadamantylglycine. The overall yield for this three-step process is reported to be 36%.[17]
The final steps in saxagliptin synthesis involve the coupling of this intermediate with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration and deprotection.[18][]
| Reaction Step | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| N-Boc-3-hydroxyadamantylglycine Synthesis | 1-adamantane carboxylic acid | Multiple steps | 36 | [17] |
| Amide Coupling | N-Boc-3-hydroxyadamantylglycine, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide | EDC.HCl, HOBt | - | [18] |
Synthesis of Anthelmintic Agents
This compound derivatives (AADs) represent a new class of synthetic anthelmintics effective against a broad spectrum of nematodes, including those resistant to other drug classes.[20] Monepantel is a prominent member of this class.[17]
Mechanism of Action
Monepantel and other AADs act on a nematode-specific subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus.[21][22] It acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[22] This leads to an uncontrolled influx of ions, depolarization of muscle cells, paralysis of the worm, and its eventual expulsion from the host.[22]
Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[3][4] This reaction can be adapted to use this compound as a precursor.
Experimental Protocol: General Strecker Synthesis [23]
-
Imine Formation: An aldehyde or ketone is reacted with ammonia (B1221849) or a primary amine to form an imine.
-
Cyanide Addition: A cyanide source, such as KCN or NaCN, is added to the imine, which undergoes nucleophilic attack to form an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the corresponding α-amino acid.
| Reaction Step | Reactants | Product | Reference |
| Imine Formation | Aldehyde/Ketone, Ammonia/Amine | Imine | [6] |
| Cyanide Addition | Imine, Cyanide Source | α-Aminonitrile | [6] |
| Hydrolysis | α-Aminonitrile | α-Amino Acid | [6] |
Application in Antiviral Synthesis
While detailed protocols starting from this compound for the synthesis of specific commercial antiviral nucleoside analogues are not as commonly published, the fundamental reactivity of this compound makes it a plausible precursor for the synthesis of modified nucleobases or amino sugar derivatives. The synthesis of nucleoside analogues is a cornerstone of antiviral drug development.[24][25]
General Strategy for Nucleoside Analogue Synthesis
A general approach involves the synthesis of a modified nucleobase and a modified sugar moiety, which are then coupled. This compound could potentially be used to construct heterocyclic nucleobase analogues or to introduce amino functionalities onto the sugar ring.
Signaling Pathway and Workflow Diagrams
Caption: DPP-4 Inhibition Pathway
Caption: Anthelmintic Mechanism of Monepantel
Caption: Vildagliptin Synthesis Workflow
Conclusion
This compound and its derivatives are demonstrably valuable and versatile intermediates in the synthesis of a range of important pharmaceutical agents. The protocols and data presented herein for the synthesis of intermediates for DPP-4 inhibitors and the broader applicability in synthesizing anthelmintics and other classes of drugs underscore the strategic importance of this chemical scaffold. Further exploration into the use of this compound for novel antiviral and anticancer agents is a promising area for future research and development.
References
- 1. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 4. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 5. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105085360A - Preparation method of high-purity vildagliptin - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 13. amino-acetonitrile derivative monepantel: Topics by Science.gov [science.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 18. orientjchem.org [orientjchem.org]
- 20. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
- 22. sciquest.org.nz [sciquest.org.nz]
- 23. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 24. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]
- 25. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing polymerization of aminoacetonitrile during synthesis
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions to prevent the polymerization of aminoacetonitrile (AAN) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AAN) and why is it prone to polymerization?
This compound (H₂NCH₂CN), also known as glycinonitrile, is a colorless liquid and a valuable precursor for the synthesis of the amino acid glycine (B1666218) and various nitrogen-containing heterocycles.[1][2] Its structure, however, contains both a nucleophilic amine group (-NH₂) and an electrophilic nitrile group (-C≡N).[1] This bifunctionality leads to inherent instability at room temperature, causing the molecule to self-react in a process that can lead to uncontrolled polymerization.[1][3] For this reason, AAN is rarely stored as a free base and is typically handled as a more stable salt, such as this compound hydrochloride or bisulfate.[1][4]
Q2: What are the primary factors that trigger AAN polymerization during synthesis?
Several factors can initiate or accelerate the polymerization of AAN. The most critical are:
-
Alkaline pH: In basic or neutral conditions, the amine group is deprotonated and acts as a potent nucleophile, readily attacking the electrophilic carbon of the nitrile group on another AAN molecule.[3]
-
Elevated Temperature: Higher temperatures increase reaction kinetics, promoting the unwanted polymerization side reaction.[5] Many synthesis protocols require temperatures to be maintained at 0°C or below.[6][7]
-
Presence of Water and Oxygen: Moisture and air can promote various degradation pathways and side reactions that may lead to polymerization.[8]
-
High Concentration: As the concentration of the reactive free base increases, so does the likelihood of intermolecular reactions leading to oligomers and polymers.
Q3: How can I prevent or minimize polymerization during my experiment?
Preventing polymerization hinges on controlling the reaction environment to maintain AAN in its less reactive, protonated form. Key strategies include:
-
pH Control: Maintaining an acidic environment is the most effective method. Lowering the pH with an acid like sulfuric or hydrochloric acid protonates the amine group to form an ammonium (B1175870) salt ([NCCH₂NH₃]⁺).[9] This masks the nucleophilicity of the amine, preventing it from initiating polymerization.[3] The pKa of the conjugate acid is 5.34.[1]
-
Strict Temperature Control: Performing the synthesis and subsequent handling at low temperatures (typically below 0°C) is crucial to minimize the rate of polymerization.[7]
-
Isolation as a Salt: The most common and effective strategy is to not isolate AAN as a free base. Instead, it should be converted to and isolated as a stable crystalline salt, such as this compound hydrochloride or bisulfate.[4][9]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to product degradation.[5]
Q4: Is it better to isolate AAN as a free base or as a salt?
It is strongly recommended to isolate this compound as a salt (e.g., hydrochloride or bisulfate). The free base is an unstable liquid at room temperature and is highly susceptible to polymerization.[1] Its salts are generally stable, crystalline solids that are easier to handle, store, and purify.[4][8]
Troubleshooting Guide
Problem: The reaction mixture is becoming viscous, discolored, or solidifying.
This is a classic sign of uncontrolled polymerization.
| Potential Cause | Recommended Solution |
| Incorrect pH (too high) | Immediately cool the reaction vessel in an ice bath. Slowly add a dilute acid (e.g., H₂SO₄ or HCl) to lower the pH and protonate the free amine, halting the polymerization process.[9] |
| Loss of Temperature Control | Ensure the cooling bath is at the specified temperature (e.g., <0°C).[7] If the reaction is exothermic, slow down the rate of reagent addition to better manage the internal temperature. |
| Reagents Added Too Quickly | For syntheses like the Strecker reaction, slow, dropwise addition of reagents (e.g., sodium cyanide solution) over several hours is critical to prevent localized heat and concentration spikes.[6] |
| High Product Concentration | If possible, dilute the reaction mixture with a suitable, cold, anhydrous solvent to reduce the concentration of the reactive AAN free base. |
Problem: The final yield is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Product Loss During Workup | Because AAN is highly water-soluble, significant product can be lost in aqueous washes. Workup procedures should be designed to minimize aqueous contact or utilize extraction with appropriate solvents. Isolation as a salt via precipitation is often more efficient. |
| Incomplete Reaction | Verify the molar ratios of your starting materials.[7] Ensure the reaction has been allowed to proceed for the recommended time at the correct temperature.[6][7] For Strecker syntheses, ensure efficient imine formation.[10] |
| Side Reactions | The Strecker synthesis can produce hydroxynitriles as a byproduct.[11] Optimizing pH, temperature, and reagent addition rates can favor the desired aminonitrile pathway. |
| Decomposition/Polymerization | If the reaction showed signs of polymerization (viscosity, color change), a portion of the product was lost to this side reaction. Re-evaluate temperature and pH control throughout the entire process. |
Quantitative Data & Experimental Protocols
Data Presentation
The table below summarizes reported yields for different AAN synthesis routes. Note that conditions can significantly impact outcomes.
| Synthesis Route | Key Reagents | Reported Yield | Reference |
| Strecker-type Condensation | Ammonium chloride, Formaldehyde, Acetic acid, NaCN | >70% | [7] |
| From Glycinamide | Glycinamide, Phosphorus pentoxide (catalyst) | ~82% | [9] |
| Variation of Strecker Synthesis | Formaldehyde, Ammonium chloride, NaCN, Acetic acid | 61-71% | [6] |
| Yield for methylenethis compound intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker-type Reaction
This protocol is adapted from common procedures for the Strecker synthesis of AAN.[6][7]
Materials:
-
Ammonium chloride (NH₄Cl)
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanide (NaCN)
-
Glacial acetic acid
-
Deionized water
-
Ice/salt bath or cryocooler
Procedure:
-
In a jacketed reaction vessel equipped with a mechanical stirrer and a dropping funnel, combine ammonium chloride, formaldehyde, and water.
-
Cool the reaction vessel to below 0°C using an ice/salt bath or cryocooler. Maintain this temperature throughout the reagent addition steps.[7]
-
Prepare a solution of sodium cyanide in water.
-
Begin stirring the formaldehyde/ammonium chloride mixture. Slowly add the sodium cyanide solution dropwise from the dropping funnel over a period of at least 4-6 hours.[6] A slow addition rate is critical to control the reaction exotherm.
-
After approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of glacial acetic acid.[7]
-
Once all reagents have been added, continue stirring the mixture at <0°C for an additional 1-2 hours to ensure the reaction goes to completion.[7]
-
The resulting solid product (often an intermediate like methylenethis compound or AAN itself) can be isolated by filtration.
-
To obtain the stable hydrochloride salt, the isolated crude product can be dissolved in a minimal amount of cold water, and the pH carefully lowered with concentrated HCl until precipitation is complete. Filter, wash with a cold solvent like ethanol (B145695) or ether, and dry under vacuum.
Visualizations
Experimental & Troubleshooting Workflows
Caption: Troubleshooting workflow for identifying and mitigating AAN polymerization.
Caption: Chemical basis of AAN instability and its prevention via salt formation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aanda.org [aanda.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 8. This compound hydrochloride(6011-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aminoacetonitrile Purity and Purification
Welcome to the technical support center for aminoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in this compound and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Impurities in this compound typically originate from the synthesis process, which commonly involves the reaction of glycolonitrile (B6354644) with ammonia (B1221849), or Strecker synthesis from formaldehyde (B43269), hydrogen cyanide, and ammonia.[1][2] These impurities can be broadly categorized as:
-
Unreacted Starting Materials and Reagents: Excess reactants such as ammonia, formaldehyde, and hydrogen cyanide, as well as the intermediate glycolonitrile, can remain in the crude product.
-
Side-Reaction Products: The primary side-product of concern is iminodiacetonitrile (B147120) (IDAN), formed from the reaction of this compound with formaldehyde and hydrogen cyanide.[1] Another potential impurity is methylenethis compound.
-
Degradation Products: this compound is unstable at room temperature and can hydrolyze to form glycine, especially in the presence of water.[2] Polymerization can also occur, leading to the formation of undesirable residues.
-
Water: As many synthetic routes are performed in aqueous solutions, water is a significant impurity that often needs to be removed.
Q2: My this compound appears discolored and has a strong odor. What could be the cause?
A2: Discoloration and strong odors are common indicators of impurities. A brownish or reddish-brown appearance can suggest the presence of polymeric byproducts or other degradation products.[1] A strong ammonia-like smell indicates residual ammonia from the synthesis. The presence of unreacted hydrogen cyanide, which has a faint bitter almond-like odor, is a significant safety concern and should be handled with extreme caution.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound and identify specific impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile method for separating and quantifying this compound and its non-volatile impurities like iminodiacetonitrile and glycine. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with an acid modifier is a common setup.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities such as residual starting materials and solvents.[4][5] Due to the polar nature of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information to confirm the identity of the main product and characterize impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: High Levels of Iminodiacetonitrile (IDAN) Detected
Cause: Iminodiacetonitrile is a common byproduct formed during the synthesis of this compound. Its presence can affect downstream reactions and the purity of the final product.
Solution:
-
Extraction: Liquid-liquid extraction can be employed to remove IDAN. For instance, extraction with hot benzene (B151609) has been used to separate iminodiacetonitrile from crude reaction mixtures.[1]
-
Crystallization: Converting this compound to a stable salt, such as the hydrochloride or bisulfate, and performing recrystallization can effectively separate it from IDAN.
Experimental Protocol: Removal of Iminodiacetonitrile by Extraction (Conceptual)
-
Solvent Selection: Choose a solvent in which iminodiacetonitrile has good solubility, while this compound has limited solubility. Hot benzene has been historically mentioned, but safer alternatives should be considered based on solubility data.
-
Extraction Procedure:
-
Dissolve the crude this compound mixture in a suitable solvent if it is not already in solution.
-
Add the extraction solvent (e.g., hot benzene) to the mixture in a separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The layer containing the dissolved iminodiacetonitrile can be removed.
-
Repeat the extraction process with fresh solvent to maximize the removal of the impurity.
-
-
Product Recovery: The purified this compound can be recovered from the remaining solution by solvent evaporation or distillation.
Problem 2: Presence of Residual Ammonia
Cause: Excess ammonia is often used in the synthesis of this compound to drive the reaction to completion.
Solution:
-
Vacuum Application: Applying a vacuum to the reaction mixture can effectively remove dissolved ammonia.
-
Acidic Wash: Washing the crude product with a dilute acid solution will convert the ammonia to a non-volatile ammonium (B1175870) salt, which can then be separated.
-
Distillation: Ammonia, being highly volatile, will be removed during the initial stages of distillation.
Experimental Protocol: Removal of Ammonia by Vacuum
-
Apparatus Setup: Place the crude this compound solution in a round-bottom flask suitable for vacuum application.
-
Vacuum Application: Connect the flask to a vacuum pump.
-
Stirring: Gently stir the solution to increase the surface area and facilitate the release of dissolved ammonia.
-
Monitoring: Monitor the removal of ammonia. This can be done by observing a decrease in the characteristic odor or by using a pH indicator on a moistened strip of paper held at the vacuum outlet.
-
Completion: Continue the process until the ammonia has been sufficiently removed.
Problem 3: Water Contamination in the Final Product
Cause: The synthesis of this compound is often conducted in aqueous media.
Solution:
-
Azeotropic Distillation: If a suitable azeotrope-forming solvent is available, this can be an effective method for water removal.
-
Vacuum Distillation: Water can be removed under reduced pressure, often as a first fraction during the distillation of this compound.
-
Drying Agents: For smaller scales, drying agents can be used, but their compatibility with this compound must be verified to avoid reactions.
Experimental Protocol: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a Claisen adapter to minimize bumping.[7]
-
Fractional Separation:
-
Heat the crude this compound gently under reduced pressure.
-
Collect the initial fractions, which will likely contain water and other low-boiling impurities.
-
Monitor the temperature and pressure closely. The main fraction containing purified this compound will distill at a specific temperature-pressure combination (e.g., approximately 15 °C at 15 mmHg).[2]
-
-
Product Collection: Collect the purified this compound fraction in a pre-weighed receiving flask.
-
Purity Analysis: Analyze the collected fraction using HPLC or GC-MS to confirm its purity.
Problem 4: Product Instability and Degradation
Cause: this compound is inherently unstable at room temperature due to the presence of both a nucleophilic amine group and an electrophilic nitrile group in the same molecule.[2] This can lead to self-reaction, polymerization, or hydrolysis.
Solution:
-
Conversion to a Stable Salt: The most common and effective way to handle and store this compound is by converting it into a more stable salt form, such as this compound hydrochloride or bisulfate.[2][8]
-
Low-Temperature Storage: If the freebase is required, it should be stored at low temperatures (e.g., -20 °C) to minimize degradation.
Experimental Protocol: Preparation of this compound Hydrochloride
-
Dissolution: Dissolve the purified this compound in a suitable anhydrous solvent, such as methanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in methanol. The amount of HCl should be stoichiometric.
-
Crystallization: The this compound hydrochloride will precipitate out of the solution. The mixture can be stirred at a low temperature for a period to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold, anhydrous solvent, and dry them under vacuum. The yield for this salification step is typically high, often exceeding 90%.
Data Presentation
Table 1: Common Impurities in Crude this compound and Their Typical Removal Methods
| Impurity Category | Specific Impurity | Typical Source | Recommended Removal Method |
| Unreacted Reagents | Ammonia | Excess reactant in synthesis | Vacuum, Acidic Wash, Distillation |
| Formaldehyde | Excess reactant in synthesis | Distillation, Chemical Treatment | |
| Hydrogen Cyanide | Excess reactant in synthesis | Distillation (with caution), Chemical Treatment | |
| Glycolonitrile | Intermediate in synthesis | Distillation | |
| Side-Reaction Products | Iminodiacetonitrile (IDAN) | Reaction of AAN with HCHO/HCN | Extraction, Crystallization |
| Methylenethis compound | Side reaction during synthesis | Crystallization | |
| Degradation Products | Glycine | Hydrolysis of this compound | Crystallization |
| Polymers | Self-reaction of this compound | Filtration, Distillation | |
| Solvent | Water | Aqueous reaction medium | Vacuum Distillation |
Table 2: Purity and Yield Data for this compound Purification Methods (Illustrative)
| Purification Method | Starting Purity (Illustrative) | Final Purity Achieved | Typical Yield | Reference |
| Vacuum Distillation | 80-90% | >98% | 70-85% | [9] |
| Crystallization as Hydrochloride Salt | 90-95% | >99% | >90% (salification step) |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions.
Visualizations
References
- 1. US2511487A - Synthesis of iminodiacetonitrile - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Vacuum distillation | Purpose & how it works [h2o-de.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yield in Strecker synthesis of aminoacetonitrile
Welcome to the technical support center for the Strecker synthesis of aminoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is low. What are the most common causes?
Low yields in the Strecker synthesis of this compound can stem from several factors throughout the two main stages: α-aminonitrile formation and its subsequent hydrolysis. Key issues include incomplete imine formation, competing side reactions, and suboptimal reaction conditions.[1][2]
Q2: I suspect a side reaction is occurring. What is the most common byproduct?
The most prevalent side reaction is the formation of glycolonitrile (B6354644) (formaldehyde cyanohydrin).[1][3] This occurs when the cyanide ion directly attacks the carbonyl carbon of formaldehyde (B43269), competing with the desired formation of the imine intermediate.[1]
Q3: How can I minimize the formation of the cyanohydrin byproduct?
To favor the desired Strecker pathway and minimize cyanohydrin formation, you can adjust the order of reagent addition. Pre-forming the imine by reacting formaldehyde with the ammonia (B1221849) source before introducing the cyanide source can significantly reduce this side reaction.[1] Additionally, controlling the reaction temperature, often keeping it low (e.g., 0-10 °C), can also disfavor cyanohydrin formation.[1]
Q4: What is the optimal pH for the Strecker synthesis of this compound?
The pH of the reaction mixture is a critical parameter. A mildly acidic environment is generally preferred to facilitate the formation of the iminium ion, which is more electrophilic and reactive towards the cyanide nucleophile.[2] However, the pH must also be high enough to ensure a sufficient concentration of the free cyanide nucleophile.
Q5: Could the choice of cyanide source be impacting my yield?
Yes, the cyanide source can influence the reaction's success. While hydrogen cyanide (HCN) can be used, it is highly toxic.[4] Safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used in buffered aqueous media.[4] In some cases, trimethylsilyl (B98337) cyanide (TMSCN) has been used, but its effectiveness can be highly dependent on the specific reaction conditions and may result in no product under certain protocols.[5] The choice of cyanide source and any accompanying additives or catalysts should be carefully considered and optimized for your specific reaction.[5]
Q6: I am using a ketone instead of an aldehyde and getting no product. What could be the issue?
Ketones are generally less reactive than aldehydes in the Strecker synthesis.[6] This can lead to very low or no conversion to the desired α-aminonitrile. To address this, heating the reaction may be necessary. In some cases, the addition of a carrier cyanide salt might be required to initiate the reaction.[6]
Q7: How can I ensure the initial imine formation is efficient?
Inefficient imine formation will directly reduce your final product yield.[7] The formation of the imine from formaldehyde and ammonia is a reversible reaction that produces water. To drive the equilibrium towards the imine, it is beneficial to work under anhydrous conditions or use a dehydrating agent like magnesium sulfate (B86663) (MgSO₄).[1][8] Using a slight excess of the ammonia source, such as ammonium (B1175870) chloride, can also favor imine formation.[1]
Data Summary
The following table summarizes the effect of various reaction parameters on the yield of the α-aminonitrile intermediate in Strecker-type reactions.
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | Room Temperature vs. 50°C vs. 80°C | Marginal increase from 63% to 68% with heating for a specific substrate.[6] | [6] |
| Reaction Time | 5 minutes vs. 12 minutes | Negligible increase in yield (63% to 65%).[6] | [6] |
| Carbonyl Source | Aldehyde vs. Ketone | Ketones are significantly less reactive and may result in no product without heating or a catalyst.[6] | [6] |
| Cyanide Source | KCN vs. TMSCN | KCN provided high yields (up to 94%), while TMSCN yielded no product under identical conditions for a specific reaction.[5] | [5] |
| Amine Source | Ammonia vs. Ammonium Carbonate | For the synthesis of [¹¹C-carbonyl]glycine, switching from ammonium hydroxide (B78521) (no product) to ammonium carbonate enabled product formation.[6] | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Strecker synthesis.[9][10][11]
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
Procedure:
-
Imine Formation:
-
In a well-ventilated fume hood, combine an aqueous solution of formaldehyde with an equimolar amount of ammonium chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.
-
-
Cyanide Addition:
-
While maintaining the low temperature, slowly add an aqueous solution of sodium cyanide (1.0 equivalent) to the reaction mixture dropwise over 30-60 minutes.
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The addition of cyanide to an acidic solution will generate toxic hydrogen cyanide gas. Ensure the reaction is performed in a certified chemical fume hood.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[4]
-
-
Work-up and Isolation (as hydrochloride salt):
-
After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1. This step should also be performed in a fume hood.
-
Concentrate the solution under reduced pressure to obtain the crude this compound hydrochloride salt.
-
The crude product can be purified by recrystallization.
-
Visual Guides
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker_amino_acid_synthesis [chemeurope.com]
Technical Support Center: Optimizing Aminoacetonitrile Hydrolysis
This center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the reaction conditions for aminoacetonitrile hydrolysis to synthesize glycine (B1666218).
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
The principal product of this compound (H₂NCH₂CN) hydrolysis is glycine (H₂NCH₂COOH), the simplest amino acid.[1][2] The reaction typically proceeds through a glycinamide (B1583983) intermediate (H₂NCH₂CONH₂).[2][3]
Q2: What are the most critical parameters influencing the yield and rate of this reaction?
The key parameters that must be carefully controlled to optimize the hydrolysis are:
-
pH: The reaction can be catalyzed by either acid or base. The choice of pH is crucial for maximizing glycine yield and minimizing side reactions.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also promote the formation of undesirable byproducts.[4]
-
Catalyst: The type and concentration of the acid or base catalyst significantly impact the reaction kinetics.[5]
-
Reaction Time: Sufficient time is required for the hydrolysis to proceed to completion. Monitoring the reaction is essential to determine the optimal duration.[6]
Q3: What are the common challenges encountered during this compound hydrolysis?
Researchers often face challenges such as low yields of glycine, the formation of unwanted byproducts, and difficulties in purifying the final product.[7] Common byproducts can include polymers or cyclic compounds, especially under harsh conditions.
Q4: Can this reaction be performed under neutral conditions?
While typically catalyzed by acid or base, hydrolysis can occur in water at elevated temperatures. However, the reaction rate is significantly slower compared to catalyzed reactions. Some specialized methods, like using glow discharge electrolysis, can also facilitate the conversion in an aqueous phase.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Glycine | 1. Incomplete Reaction: Reaction time may be too short, or the temperature could be too low. 2. Suboptimal pH: The pH may not be in the ideal range for the chosen catalyst (acid or base). 3. Catalyst Inactivity: The acid or base catalyst may be of poor quality or used in an insufficient concentration. | 1. Optimize Reaction Time & Temperature: Monitor the reaction's progress using techniques like HPLC or TLC to determine the point of maximum conversion. Consider a time-course study (e.g., analyzing samples at 24, 48, and 72 hours).[6] Increase the temperature in small increments (e.g., 10°C) to find the optimal balance between rate and selectivity. 2. Adjust pH: Systematically vary the pH to find the optimum for glycine formation. For base-catalyzed hydrolysis, a molar ratio of this compound to mineral alkali of 1:1.0-1.5 is often effective.[8] 3. Verify Catalyst: Use high-purity reagents. For acid hydrolysis, constant-boiling HCl is recommended to avoid impurities that can cause side reactions. |
| Formation of Unwanted Byproducts | 1. High Temperature: Excessive heat can lead to polymerization or the formation of other degradation products. 2. Extreme pH: Very high or very low pH can promote side reactions. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A range of 20-80°C is often cited for alkaline hydrolysis.[8] 2. Moderate pH: Avoid extremely acidic or basic conditions unless specifically required by the protocol. Neutralize the reaction mixture carefully upon completion. |
| Reaction is Too Slow or Stalls | 1. Insufficient Heating: The reaction requires enough thermal energy to proceed at a practical rate.[4] 2. Low Catalyst Concentration: The concentration of the acid or base may be too low to catalyze the reaction effectively.[4] | 1. Ensure Adequate Heating: Maintain a consistent and appropriate temperature throughout the reaction. For some protocols, initial heating may be required to start the reaction.[4] 2. Increase Catalyst Concentration: Incrementally increase the catalyst concentration while monitoring for any increase in byproduct formation. |
| Difficulty in Purifying Glycine | 1. Presence of Inorganic Salts: Neutralization of the reaction mixture introduces salts (e.g., NaCl, BaSO₄) that can co-precipitate with the product.[9] 2. Residual Byproducts: Impurities with similar properties to glycine can make separation difficult. | 1. Optimize Purification Method: Use recrystallization from water or aqueous alcohol solutions to separate glycine from inorganic salts.[9] Ion-exchange chromatography is another effective method for purification. 2. Improve Reaction Selectivity: Address byproduct formation by optimizing reaction conditions (see above) to simplify the final purification step. |
Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize key quantitative data from established protocols.
Table 1: Effect of Catalyst and Temperature on Alkaline Hydrolysis
| This compound : Mineral Alkali (Molar Ratio) | Catalyst | Temperature (°C) | Reaction Time (hours) |
| 1 : 1.0-1.5 | Sodium Hydroxide | 20 - 80 | 1 - 8 |
| 1 : 1.0-1.5 | Calcium Hydroxide & Sodium Sulfate (B86663) | 20 - 80 | 1 - 8 |
| 1 : 0.7-3.0 | Potassium Hydroxide | < 100 | 1 - 8 |
Data derived from patent information describing the alkaline hydrolysis of aminoacetonitriles.[8]
Table 2: Conditions for Acid-Catalyzed Hydrolysis
| Reagent | Conditions | Notes |
| Barium Hydroxide (Ba(OH)₂) & Sulfuric Acid (H₂SO₄) | 1. Boil with Ba(OH)₂ until ammonia (B1221849) evolution ceases (6-8 hours). 2. Precipitate barium with H₂SO₄. | This is a classic method for hydrolyzing this compound hydrogen sulfate salt.[9] |
| 6 N Hydrochloric Acid (HCl) with Phenol | Heat at ~110°C for 24 hours under vacuum or inert atmosphere. | A standard method for protein hydrolysis that can be adapted. Phenol is added to prevent halogenation of sensitive residues like tyrosine.[6] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol is based on a general method for preparing glycine via alkaline hydrolysis.[8]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, mix this compound and a mineral alkali (e.g., sodium hydroxide) solution. The recommended molar ratio of this compound to alkali is between 1:1.0 and 1:1.5.[8]
-
Hydrolysis: Heat the mixture to a temperature between 20-80°C.[8] Maintain the reaction for 1-8 hours, monitoring its progress periodically by HPLC or TLC.
-
Neutralization: After the reaction is complete (as determined by the disappearance of the starting material), cool the solution. Carefully neutralize the mixture with a mineral acid, such as hydrochloric acid, to precipitate the glycine.
-
Isolation: Filter the crude glycine product.
-
Purification: Recrystallize the crude product from water or an alcohol-water mixture to obtain pure glycine.[9] Wash the final crystals and dry them appropriately.
Protocol 2: Monitoring Reaction Progress by HPLC
This is a general guideline for monitoring the reaction. Specific conditions (e.g., column, mobile phase) may need to be optimized.
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (e.g., by cooling in an ice bath and neutralizing). Dilute the sample with a suitable solvent (e.g., water or mobile phase).
-
Chromatography: Inject the prepared sample into an HPLC system. A common method involves pre-column derivatization (e.g., with phenylisothiocyanate, PITC) followed by separation on a reversed-phase C18 column.[10]
-
Detection: Use a UV detector (e.g., at 245 nm for PTC derivatives) to monitor the elution of this compound and glycine.[10]
-
Analysis: Quantify the peak areas of the starting material and the product to determine the reaction conversion over time. This allows for the identification of the optimal reaction endpoint.
Visualizations
Visual aids can clarify complex workflows and decision-making processes in the lab.
Caption: Troubleshooting workflow for diagnosing and resolving low glycine yield.
Caption: General experimental workflow from reaction setup to final product.
Caption: Simplified reaction pathway showing the main route and potential side reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 6. usp.org [usp.org]
- 7. benchchem.com [benchchem.com]
- 8. CN1962611B - Process for preparing glycine using hydroxy-acetonitrile method - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
Technical Support Center: Managing the Instability of Free Base Aminoacetonitrile
Welcome to the Technical Support Center for Aminoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals working with free base this compound. Here you will find essential information to help you manage its inherent instability, troubleshoot common experimental issues, and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is free base this compound considered unstable?
A1: Free base this compound is unstable at room temperature due to the intramolecular reactivity between the nucleophilic amine group and the electrophilic nitrile group.[1] This inherent characteristic can lead to self-reaction, primarily polymerization, resulting in decreased purity and yield in your experiments.[2] For this reason, it is commonly supplied and stored as a more stable salt, such as this compound hydrochloride or bisulfate.[1]
Q2: What are the primary degradation pathways for free base this compound?
A2: The main degradation pathway is polymerization, where molecules of this compound react with each other to form poly(iminoacetonitrile) and other complex structures.[2] This process can be accelerated by elevated temperatures and the presence of certain catalysts. Hydrolysis to glycine (B1666218) is another potential transformation, especially in aqueous environments.[1][3]
Q3: How should I store free base this compound if I have to prepare it?
A3: If you must work with the free base, it should be prepared fresh and used immediately. If temporary storage is unavoidable, it must be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ -20°C) and protected from light. It is crucial to minimize the storage time to prevent significant degradation.
Q4: What are the signs of this compound degradation?
A4: Visual indicators of degradation include a change in color (developing a yellow or brown tint), an increase in viscosity, or the formation of a solid precipitate (polymer). Spectroscopic analysis (e.g., NMR or IR) can confirm degradation by showing a decrease in the characteristic nitrile peak and the appearance of new signals corresponding to polymer formation.
Troubleshooting Guide
This guide addresses common problems encountered when working with free base this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a reaction using freshly prepared free base this compound. | 1. Incomplete liberation of the free base from its salt. 2. Degradation of the free base during its preparation or before its use. 3. Reaction conditions (e.g., high temperature, incompatible solvents) promoting degradation. | 1. Ensure complete neutralization of the salt by monitoring the pH. Use a slight excess of a non-nucleophilic base. 2. Prepare the free base at low temperatures (0-5°C) and use it immediately. Minimize the time between preparation and use. 3. Conduct your reaction at the lowest effective temperature. Screen for compatible solvents that do not accelerate decomposition. |
| Unexpected polymerization of the reaction mixture. | 1. Presence of residual acid or base from the free base preparation. 2. High reaction temperature. 3. Extended reaction time. 4. Presence of catalytic impurities (e.g., certain metals). | 1. Purify the free base by extraction and ensure the removal of any residual acids or bases. 2. Lower the reaction temperature. 3. Monitor the reaction progress closely and quench it as soon as the desired conversion is reached. 4. Use high-purity, metal-free reagents and solvents. |
| Difficulty in purifying the product from a reaction involving this compound. | 1. Co-elution of the product with this compound polymers. 2. The product itself is unstable under the purification conditions. | 1. Optimize your chromatography method. Consider using a different stationary phase or eluent system. Acid-base extraction may help to separate the desired product from neutral polymers. 2. Evaluate the stability of your product under the purification conditions (e.g., pH, temperature). Consider alternative purification techniques like crystallization. |
Data Presentation: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| Temperature | Stability significantly decreases with increasing temperature. | Prepare and use the free base at low temperatures (0-5°C). Store, if absolutely necessary, at ≤ -20°C. |
| pH | Acidic conditions (as a salt) provide the highest stability. Neutral to basic conditions promote instability and polymerization. | Store as a hydrochloride or bisulfate salt. If the free base is required, use it in a well-buffered or aprotic environment. |
| Presence of Water | Can lead to hydrolysis to form glycine, especially under acidic or basic conditions. | Use anhydrous solvents and reagents when working with the free base. |
| Exposure to Air/Oxygen | May promote oxidative degradation pathways. | Handle and store under an inert atmosphere (e.g., argon, nitrogen). |
| Presence of Catalysts | Acids, bases, and some metals can catalyze polymerization. | Use high-purity reagents and solvents. Avoid contact with incompatible materials. |
Experimental Protocols
Protocol 1: Liberation of Free Base this compound from its Hydrochloride Salt
This protocol describes the preparation of a solution of free base this compound for immediate use in a subsequent reaction.
Materials:
-
This compound hydrochloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)
-
Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (B128534) (TEA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
Procedure:
-
In a round-bottom flask, suspend this compound hydrochloride in anhydrous diethyl ether (approximately 10 mL of ether per 1 g of the salt) under an inert atmosphere.
-
Cool the suspension in an ice bath to 0-5°C with continuous stirring.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of a weak, non-nucleophilic base. Anhydrous sodium carbonate is a suitable choice to avoid introducing water. Alternatively, triethylamine can be used.
-
Stir the mixture vigorously at 0-5°C for 30-60 minutes. The formation of a precipitate (sodium chloride or triethylamine hydrochloride) will be observed.
-
Filter the mixture quickly under an inert atmosphere to remove the salt precipitate.
-
Dry the ethereal solution of free base this compound over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) for a short period (5-10 minutes) at low temperature.
-
Filter off the drying agent.
-
The resulting solution contains the free base this compound and should be used immediately in the next reaction step.
Protocol 2: Monitoring the Decomposition of Free Base this compound by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively and semi-quantitatively assess the stability of a freshly prepared solution of free base this compound over time.
Materials:
-
Freshly prepared solution of free base this compound in a deuterated aprotic solvent (e.g., CDCl₃ or d₆-DMSO)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of free base this compound in a deuterated solvent following Protocol 1, using a deuterated solvent for the extraction.
-
Transfer the solution to an NMR tube under an inert atmosphere.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0). Identify the characteristic peaks for this compound.
-
Keep the NMR tube at a constant temperature (e.g., room temperature) and acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes).
-
Analyze the spectra for a decrease in the intensity of the this compound signals and the appearance of new, broad signals that may indicate polymer formation.
-
The rate of decomposition can be estimated by integrating the signals of this compound relative to an internal standard over time.
Visualizations
Caption: Primary degradation pathways and stabilization of this compound.
Caption: Workflow for the preparation and immediate use of free base this compound.
References
side reactions of aminoacetonitrile in complex reaction mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminoacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered in complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound I should be aware of?
A1: this compound is a reactive molecule prone to several side reactions, primarily:
-
Polymerization: This is a common issue where this compound molecules react with each other to form oligomers and polymers. This is often observed during synthesis, storage, or in concentrated solutions.
-
Hydrolysis: In the presence of water, the nitrile group of this compound can hydrolyze to form glycinamide (B1583983), which can be further hydrolyzed to glycine (B1666218).[1][2] This reaction is influenced by pH and temperature.
-
Cyclization: Dimerization of this compound can lead to the formation of 2,5-diketopiperazine (a cyclic dipeptide).[3][4]
-
Side reactions in Strecker Synthesis: When used as an intermediate in the Strecker synthesis, this compound can participate in side reactions, especially if reaction conditions are not carefully controlled.[5][6]
Q2: My this compound solution is turning viscous and discolored. What is happening?
A2: Increased viscosity and discoloration are strong indicators of polymerization. This compound is known to be unstable at room temperature and can polymerize, especially in the absence of stabilizing agents or under inappropriate storage conditions.
Q3: I am trying to synthesize glycine from this compound, but the yield is low. What could be the cause?
A3: Low yields of glycine from this compound hydrolysis can be attributed to several factors:
-
Incomplete Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid is a two-step process (via an amide intermediate) and may require forcing conditions (e.g., strong acid or base, elevated temperature) to go to completion.
-
Competing Polymerization: If the reaction conditions are not optimized for hydrolysis, polymerization can become a significant competing reaction, consuming the starting material.
-
Suboptimal pH: The rate of hydrolysis is highly pH-dependent. At pH 1 and 6, hydrolysis is extremely slow, while it proceeds more readily at a basic pH of 11.[3]
Q4: I am using this compound in a Strecker synthesis and observing unexpected byproducts. What are they likely to be?
A4: In the context of the Strecker synthesis, which involves an aldehyde, ammonia (B1221849), and a cyanide source, this compound is a key intermediate.[5][7] Side products can arise from:
-
Incomplete reaction: Unreacted starting materials or intermediates can remain.
-
Hydrolysis of intermediates: Premature hydrolysis of the aminonitrile can occur.
-
Polymerization: As mentioned, the this compound intermediate can polymerize. Careful control of reaction temperature, pH, and stoichiometry is crucial to minimize these side reactions.
Troubleshooting Guides
Issue 1: Polymerization of this compound
Symptoms:
-
Increased viscosity of the reaction mixture or stored solution.
-
Formation of a precipitate or solid mass.
-
Discoloration of the solution (yellowing or browning).
-
Broad, unresolved peaks in HPLC analysis.
Troubleshooting Steps:
-
Temperature Control:
-
Problem: this compound is unstable at room temperature. Higher temperatures accelerate polymerization.[11]
-
Solution: Store this compound and its solutions at low temperatures (2-8 °C or below). Perform reactions at the lowest effective temperature.
-
-
pH Management:
-
Problem: The rate of polymerization can be influenced by pH.
-
Solution: For storage, consider using the more stable salt forms of this compound, such as the bisulfate or hydrochloride salt. In reactions, maintain the pH in a range that disfavors polymerization, which may need to be determined empirically for your specific system.
-
-
Concentration Adjustment:
-
Problem: High concentrations of this compound increase the likelihood of intermolecular reactions leading to polymerization.
-
Solution: Work with more dilute solutions whenever feasible. If a high concentration is necessary for a reaction, consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Use of Inhibitors:
-
Problem: In some cases, radical or other mechanisms may initiate polymerization.
-
Solution: While specific inhibitors for this compound polymerization are not widely documented, exploring the use of radical scavengers in small amounts could be beneficial, depending on the reaction chemistry.
-
Issue 2: Uncontrolled Hydrolysis to Glycine and Glycinamide
Symptoms:
-
Presence of unexpected peaks corresponding to glycinamide and/or glycine in HPLC or LC-MS analysis.
-
Changes in the pH of the reaction mixture.
-
Lower than expected yield of the desired product.
Troubleshooting Steps:
-
Control of Water Content:
-
Problem: The presence of water is necessary for hydrolysis.
-
Solution: If hydrolysis is undesirable, use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
pH Control:
-
Problem: Hydrolysis is significantly faster at basic pH.[3]
-
Solution: Maintain a neutral or slightly acidic pH if hydrolysis needs to be minimized. Buffer the reaction mixture if necessary.
-
-
Temperature Management:
-
Problem: Higher temperatures generally increase the rate of hydrolysis.[12]
-
Solution: Run reactions at lower temperatures if compatible with the desired transformation.
-
Data Presentation
Table 1: Influence of pH on the Hydrolysis of this compound
| pH | Time (hours) | This compound Remaining | Glycinamide Yield | Glycine Yield | Reference |
| 1 | 150 | ~100% | 0% | 0% | [3] |
| 6 | 150 | ~100% | 0% | 0% | [3] |
| 11 | 300 | Not specified | 65% | 10% | [3] |
Note: This data highlights the significant effect of pH on the hydrolysis of this compound, with basic conditions promoting the reaction.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Hydrolysis Products
This protocol provides a general method for the separation and detection of this compound, glycinamide, and glycine.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
Mobile Phase (example for HILIC):
-
A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate (B84403) at pH 2.85). A common ratio is 75:25 (acetonitrile:buffer).[14]
Procedure:
-
Sample Preparation: Dilute the reaction mixture with the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 200-210 nm for underivatized amino compounds) or use a derivatization agent for fluorescence detection.[15][16]
-
Identification: Identify the peaks by comparing their retention times with those of authentic standards of this compound, glycinamide, and glycine.
Expected Retention Times (example):
-
Glycine: ~4 min
-
This compound: ~7 min
-
Glycinamide: ~7.5 min
-
Ammonia: ~8 min (Note: Retention times are highly dependent on the specific column, mobile phase, and flow rate and should be determined using standards.)
Visualizations
Diagram 1: Major Side Reactions of this compound
Caption: Key side reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for this compound Polymerization
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. aanda.org [aanda.org]
- 6. Experimental investigation of this compound formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Polymer Chemistry | Bruker [bruker.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. jocpr.com [jocpr.com]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. usp.org [usp.org]
Technical Support Center: Aminoacetonitrile and Its Salts Purification
Welcome to the technical support center for the purification of aminoacetonitrile and its salts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these valuable synthetic intermediates.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the purification of this compound and its salts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too effective, keeping the product dissolved even at low temperatures.- Too much solvent was used.- The product is highly impure, leading to significant loss upon purification. | - Solvent Selection: Re-evaluate your solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.- Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to reach the saturation point.- Pre-purification: If the starting material is very impure, consider a preliminary purification step like a silica (B1680970) gel plug to remove gross impurities before recrystallization. |
| Product "Oils Out" During Cooling | - The melting point of the compound (or a eutectic mixture with impurities) is lower than the temperature of the solution.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.[1][2] | - Re-heat and Add Solvent: Re-heat the mixture until the oil dissolves, then add a small amount of additional hot solvent to prevent premature saturation at a high temperature.[1]- Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or paper towels, before moving to an ice bath.[1]- Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal from a previous pure batch to encourage crystal formation over oiling.[3]- Use Activated Carbon: If colored impurities are present, they may be contributing to the oiling. A charcoal treatment may help.[1] |
| Persistent Color in the Final Product | - Presence of colored byproducts from the synthesis or degradation.- Oxidation of the amine functionality. | - Activated Carbon Treatment: Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution before filtration.[4][5] Be aware that this may reduce your yield slightly by adsorbing some of the desired product.[6]- Column Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography (e.g., silica gel or reversed-phase) can be used to separate colored impurities.[7]- Hydrogenation: In some cases, catalytic hydrogenation can be used to decolorize organic compounds by reducing colored impurities.[8] |
| Product Fails to Crystallize | - The solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystal nucleation. | - Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[3]- Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the product.- Cool to a Lower Temperature: If not already done, place the solution in an ice bath or even a colder bath (e.g., dry ice/acetone) to promote crystallization, being mindful of the solvent's freezing point.[3] |
| Hydrolysis of the Nitrile Group | - The nitrile group is susceptible to hydrolysis to the corresponding amide (glycinamide) and then the carboxylic acid (glycine), especially in the presence of water and acid or base.[9][10] | - Use Anhydrous Solvents: Whenever possible, use dry solvents for recrystallization to minimize water content.- Control pH: Avoid strongly acidic or basic conditions during workup and purification if hydrolysis is a concern.- Limit Exposure to Moisture: Store this compound and its salts in tightly sealed containers in a desiccator to prevent moisture absorption.[11][12] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound typically used as a salt (hydrochloride or bisulfate) rather than the free base?
A1: The this compound free base is an oily liquid that is unstable at room temperature.[13][14] The instability arises from the incompatibility of the nucleophilic amine and the electrophilic nitrile group within the same molecule, which can lead to polymerization.[13] The hydrochloride and bisulfate salts are crystalline solids that are more stable and easier to handle and store.[13][15]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities largely depend on the synthetic method used. For the common Strecker synthesis, which involves the reaction of an aldehyde (like formaldehyde), an ammonia (B1221849) source, and a cyanide source, common impurities can include:
-
Unreacted starting materials.[16]
-
The intermediate α-aminonitrile.[17]
-
Hydrolysis products such as glycinamide (B1583983) and glycine.[9]
-
Side products from polymerization.[18]
Q3: What is a good starting point for a recrystallization solvent for this compound hydrochloride?
A3: A common and effective solvent system for the recrystallization of this compound hydrochloride is a mixture of ethanol (B145695) and water or absolute ethanol and diethyl ether. A patent for the preparation of this compound hydrochloride suggests using a methanol (B129727) solution of hydrogen chloride for the salt formation and subsequent crystallization.[19]
Q4: My this compound bisulfate is off-white to light beige. Is this normal, and how can I purify it?
A4: A white to yellow to light beige appearance for this compound bisulfate is common for commercial grades.[12][20] If a higher purity is required, recrystallization is the recommended method. While specific solvent systems are less commonly cited than for the hydrochloride salt, you can screen solvents like ethanol-water mixtures or isopropanol. If color persists, a treatment with activated carbon can be effective.[4]
Q5: How can I monitor the purity of my this compound salt?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its salts.[21] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and identifying impurities. For complex mixtures of impurities, LC-MS can be used for identification.[22]
Quantitative Data Summary
The following table summarizes available quantitative data related to the synthesis and properties of this compound and its salts. Note that specific purity percentages after recrystallization are not always reported in the literature, as purity is often confirmed by spectroscopic methods.
| Parameter | Value | Compound | Notes | Reference(s) |
| Synthesis Yield (molar) | >70% | This compound | From ammonium (B1175870) chloride, sodium cyanide, and formaldehyde. | [19] |
| Salt Formation Yield (molar) | >90% | This compound Hydrochloride | From this compound and methanolic HCl. | [19] |
| Overall Yield (molar) | ~63% | This compound Hydrochloride | Overall yield for a two-step synthesis. | [19] |
| Purity (Commercial Grade) | ≥98% | This compound Bisulfate | As specified by commercial suppliers. | [20][] |
| Melting Point | 140 - 145 °C | This compound Bisulfate | [12] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is a general guideline for the recrystallization of this compound hydrochloride. The optimal solvent ratios and temperatures should be determined empirically.
Materials:
-
Crude this compound hydrochloride
-
Ethanol (absolute or 95%)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, heat the mixture to reflux.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to reflux for 5-10 minutes.
-
Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If the product oils out, reheat the solution and add a small amount of additional ethanol.
-
To further induce precipitation, slowly add diethyl ether as an anti-solvent until the solution becomes slightly cloudy, then allow it to cool slowly.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether.
-
Dry the crystals under vacuum.
Protocol 2: Decolorization with Activated Carbon
This protocol describes the general procedure for removing colored impurities from a solution of this compound salt before crystallization.
Materials:
-
Colored solution of crude this compound salt in a suitable solvent
-
Activated carbon (powdered)
-
Erlenmeyer flask
-
Heating source
-
Fluted filter paper
-
Funnel for hot filtration
Procedure:
-
Ensure the crude product is fully dissolved in the hot recrystallization solvent in an Erlenmeyer flask.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the carbon is added.
-
Add a small amount of powdered activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Swirl the flask and gently reheat the mixture to boiling for 5-10 minutes.
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. It is advisable to pre-heat the funnel to prevent premature crystallization.
-
Pour the hot solution through the filter paper to remove the activated carbon.
-
The resulting filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps as described in the recrystallization protocol.
Visualizations
Caption: General workflow for the purification of this compound salts.
Caption: Troubleshooting workflow for when the product "oils out".
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. carbotecnia.info [carbotecnia.info]
- 5. Activated Carbon for Amino Acids Decolorization [zhulincarbon.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Bisulfate Manufacturer & Supplier China | High Purity Bulk this compound Bisulfate for Sale - Specifications, Price, Safety Data [nj-finechem.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound free base [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 17. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 20. 153721000 [thermofisher.com]
- 21. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Aminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of aminoacetonitrile for long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound is inherently unstable at room temperature due to the intramolecular reactivity between the nucleophilic amine group and the electrophilic nitrile group.[1] Its stability is further compromised by the presence of moisture, which can lead to hydrolysis.
Q2: How can I improve the stability of this compound for storage?
A2: The most common and effective method to enhance stability is to convert it to a salt form, such as this compound hydrochloride ([NCCH2NH3]+Cl−) or this compound bisulfate ([NCCH2NH3]+HSO4−).[1] These salt forms are crystalline solids that are significantly more stable than the free base, which is a liquid at room temperature.[1] Additionally, storing the compound in a cool, dry, and well-ventilated area, protected from moisture, is crucial.[2]
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway for this compound in the presence of water is hydrolysis. This process first yields glycinamide (B1583983), which is then further hydrolyzed to glycine (B1666218).[3]
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is generally not recommended due to hydrolysis. If an aqueous solution is necessary for your experimental workflow, it is advisable to prepare it fresh. For short-term storage of aqueous solutions, lowering the pH can help to stabilize the this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Decreased purity of solid this compound hydrochloride over time. | - Improper storage conditions (exposure to moisture or high temperatures).- Container not sealed tightly. | - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]- Consider storage in a desiccator to minimize moisture exposure. |
| Rapid degradation of this compound in an experimental solution. | - Presence of water in the solvent.- Neutral or alkaline pH of the solution. | - Use anhydrous solvents for non-aqueous reactions.- If using an aqueous solution, prepare it fresh before use and consider buffering to a slightly acidic pH. |
| Inconsistent analytical results when quantifying this compound. | - Degradation of the analytical standard.- Instability of the sample during preparation or analysis. | - Use a freshly prepared standard solution for each analytical run.- Keep sample solutions cool during the analytical sequence. |
| Appearance of unexpected peaks in chromatograms during stability studies. | - Formation of secondary degradation products or interaction with excipients. | - Conduct forced degradation studies to identify potential degradation products.- Analyze a placebo sample under the same stress conditions to identify excipient-related peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid sample and the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis:
-
Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its primary degradation products, glycinamide and glycine. Method optimization and validation are required.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized to achieve separation. A starting point could be 5% B, increasing to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or Mass Spectrometry (for higher specificity and identification of unknowns)
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Prepare a standard solution of this compound hydrochloride, glycinamide, and glycine in the mobile phase A.
-
Dilute the samples from the forced degradation study with mobile phase A to an appropriate concentration.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Degradation Pathway and Workflow Visualization
The primary degradation pathway of this compound is hydrolysis, which proceeds in two main steps. The following diagram illustrates this pathway.
Caption: Hydrolysis degradation pathway of this compound.
The following workflow outlines the key steps in performing a stability study of this compound.
Caption: Workflow for a typical stability study.
References
minimizing byproduct formation in aminoacetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during aminoacetonitrile reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low or no product yield is a common issue that can stem from several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Starting Material | Verify the purity of starting materials (e.g., formaldehyde (B43269), glycolonitrile (B6354644), 2-amino-3-formylpyridine) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction.[1] |
| Incomplete Imine Formation | In the Strecker synthesis, the initial reaction between the aldehyde/ketone and ammonia (B1221849) to form the imine is a crucial equilibrium step. Ensure anhydrous conditions if using a non-aqueous solvent. In aqueous systems, a dehydrating agent might be necessary if compatible with other reagents.[2] |
| Poor Nucleophilicity of Cyanide Source | If using an alkali metal cyanide (e.g., KCN, NaCN), ensure it is fully dissolved. A phase-transfer catalyst may be required for biphasic reactions. Trimethylsilyl cyanide (TMSCN) is often a more reactive and soluble alternative.[1] |
| Unfavorable Reaction Temperature | While many Strecker reactions proceed at room temperature, some may require gentle heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature.[1] |
| Catalyst Inefficiency | While some reactions proceed without a catalyst, the addition of a Lewis or Brønsted acid can sometimes accelerate the reaction.[1] Careful selection is necessary, especially with basic substrates. |
| Product Loss During Workup | This compound can be water-soluble. Perform multiple extractions with an appropriate organic solvent and consider saturating the aqueous layer with brine to reduce the product's solubility.[2] |
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
| Side Product | Cause | Minimization Strategy |
| Cyanohydrin | Direct addition of the cyanide source to the aldehyde starting material before imine formation. | Ensure the timely addition of the ammonia source to promote imine formation. Pre-forming the imine before adding the cyanide source can be an effective strategy.[1] |
| Diketopiperazine (DKP) | Intramolecular cyclization of the this compound or its derivatives, especially during workup or storage at elevated temperatures. | Perform all purification and isolation steps at reduced temperatures (e.g., 0-4°C). Avoid concentrating the product solution to dryness at high temperatures. Store the final product as a dry solid at low temperatures. |
| Formaldehyde Polymerization | Polymerization of formaldehyde can occur, appearing as a white precipitate. | Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is well-controlled.[2] |
| Over-alkylation/Dimerization | The amino group of the product or starting material can act as a nucleophile and react with other electrophiles in the mixture. | Carefully control the stoichiometry of the reagents. Running the reaction at a lower temperature may also reduce the rate of these side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main industrial methods for synthesizing this compound are the Strecker reaction and the reaction of glycolonitrile with ammonia.[3][4] The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (like formaldehyde), an amine source (like ammonia), and a cyanide source.[1][2] The reaction of glycolonitrile with ammonia is also a direct and widely used industrial method.[3][5]
Q2: How can I minimize the formation of diketopiperazine (DKP) impurities?
A2: DKP formation is a common issue, particularly during workup and storage. To minimize this, it is crucial to maintain low temperatures (0-4°C) throughout the purification process. Avoid concentrating the product to dryness at elevated temperatures. Storing the isolated this compound as a dry solid in a desiccator at low temperatures (-20°C if possible) is also recommended.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can consider gently heating the reaction mixture, as temperature significantly influences reaction kinetics. However, be cautious as higher temperatures can also promote the formation of byproducts.[1] Alternatively, the use of a catalyst, such as a Lewis acid or a Brønsted acid, can accelerate the reaction. The optimal catalyst and its loading should be determined experimentally.
Q4: I'm having trouble purifying the crude product by silica (B1680970) gel chromatography. What are some alternative purification strategies?
A4: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging due to streaking. To improve separation, you can modify the eluent system by adding a small amount of a basic modifier like triethylamine (B128534) or ammonia to deactivate the acidic silica surface.[1]
Q5: What is the role of pH in this compound synthesis?
A5: The pH of the reaction mixture is a critical parameter. For instance, in the Strecker synthesis, mildly acidic conditions can help to activate the aldehyde towards nucleophilic attack. However, the optimal pH can vary depending on the specific substrates and reaction conditions. It is important to control the pH to favor the desired reaction pathway and minimize side reactions.
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
This protocol is a general guideline for the Strecker synthesis of this compound from formaldehyde, ammonium (B1175870) chloride, and sodium cyanide.
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, combine formaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent like methanol. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cyanide Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of sodium cyanide (1.0 eq) in water to the reaction mixture while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with water and extract the this compound product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
Protocol 2: Synthesis of this compound from Glycolonitrile and Ammonia
This protocol describes the synthesis of this compound from glycolonitrile.
-
Reaction Setup: In a pressure-resistant reactor, place a solution of glycolonitrile in a suitable solvent.
-
Ammonia Addition: Cool the reactor and introduce ammonia (liquid or gas) in excess.
-
Reaction: Seal the reactor and heat the mixture. The reaction temperature and pressure will depend on the specific setup and scale. Monitor the reaction progress by analyzing aliquots.
-
Workup: After the reaction is complete, cool the reactor and carefully vent the excess ammonia. The this compound can be isolated as a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid to stabilize the product.[6]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Aminoacetonitrile Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of aminoacetonitrile solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to assist in your experimental design and execution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound solution | High pH (alkaline conditions): this compound is known to be unstable in alkaline solutions, leading to rapid hydrolysis. | Adjust the pH of the solution to the acidic range (ideally pH 1-6) using a suitable acid, such as sulfuric acid or hydrochloric acid. Prepare fresh solutions before use if working at neutral or alkaline pH is unavoidable. |
| Formation of unexpected peaks in analytical chromatogram | Degradation of this compound: The primary degradation products of this compound are glycinamide (B1583983) and glycine (B1666218).[1] | Confirm the identity of the new peaks by comparing their retention times with standards of glycinamide and glycine. Adjust the pH of your this compound solution to the acidic range to minimize degradation. |
| Inconsistent analytical results | Ongoing degradation during analysis: If the sample matrix is not pH-controlled, this compound can degrade during the analytical run, leading to variable results. | Ensure that the mobile phase and sample diluent are buffered at an acidic pH to maintain the stability of this compound throughout the analysis. |
| Precipitation in the this compound solution | Polymerization or side reactions: At neutral or near-neutral pH, this compound can be prone to self-reaction or polymerization over time. | Store this compound solutions at low temperatures (-20°C is recommended for the neat compound) and at an acidic pH to improve long-term stability.[2] If possible, use the more stable salt forms, such as this compound hydrochloride or sulfate (B86663). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: For maximum stability, this compound solutions should be stored under acidic conditions, ideally at a pH between 1 and 6.[1] Under these conditions, hydrolysis is significantly inhibited.
Q2: What are the primary degradation products of this compound in aqueous solutions?
A2: The primary degradation pathway for this compound is hydrolysis, which first produces glycinamide and subsequently glycine.[1]
Q3: How quickly does this compound degrade at different pH values?
A3: Degradation is highly pH-dependent. At pH 1 and 6, no significant hydrolysis is observed even after 150 hours. However, at pH 11, significant degradation occurs, with 65% conversion to glycinamide and 10% to glycine after 300 hours.[1]
Q4: Can I use buffers to control the pH of my this compound solution?
A4: Yes, using buffers is a highly recommended practice to maintain a stable pH and prevent degradation. Phosphate or citrate (B86180) buffers are suitable for maintaining an acidic pH.
Q5: Are there more stable forms of this compound available?
A5: Yes, this compound is commercially available as hydrochloride or sulfate salts. These salt forms are generally more stable as solids and can be used to prepare acidic stock solutions.
Quantitative Data on this compound Stability
The following table summarizes the available data on the stability of this compound at different pH values. It is important to note that comprehensive kinetic data across a wide range of pH and temperatures is limited in publicly available literature.
| pH | Temperature (°C) | Observation | Reference |
| 1 | Ambient | No hydrolysis observed after 150 hours. | [1] |
| 6 | Ambient | No hydrolysis observed after 150 hours. | [1] |
| 11 | Ambient | 65% conversion to glycinamide and 10% to glycine after 300 hours. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method, based on ICH guidelines.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (or its salt) in purified water at a known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase for analysis.
3. Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide.
-
Incubate at room temperature and monitor the reaction at frequent intervals (e.g., every hour) due to expected rapid degradation.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Withdraw samples and dilute with the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
After exposure, dilute the samples with the mobile phase for analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
The following is a general framework for developing a stability-indicating HPLC method for the simultaneous quantification of this compound, glycinamide, and glycine. Method development and validation are required.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV or a fluorescence detector.
-
Column: A mixed-mode column (combining reversed-phase and cation-exchange) or a HILIC column can be effective for separating these polar compounds without derivatization.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at an acidic pH) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Detection:
-
UV detection at a low wavelength (e.g., 200-210 nm) can be used, although sensitivity may be limited.
-
Pre-column derivatization with a fluorogenic reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC) followed by fluorescence detection can significantly enhance sensitivity and specificity for all three compounds as they all contain primary amine groups.[7][8]
-
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to an appropriate concentration within the linear range of the method.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Racemization in Aminoacetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining stereochemical integrity during reactions involving α-aminoacetonitriles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of α-aminoacetonitriles that can lead to racemization.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| AAN-01 | Significant loss of enantiomeric excess (ee) after the initial Strecker reaction. | Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote racemization. | - Maintain low temperatures (e.g., -78°C to 0°C) during the reaction. - Monitor the reaction closely and quench it as soon as it reaches completion. |
| Inappropriate Base: Strong, non-hindered bases can easily deprotonate the α-carbon, leading to racemization.[1] | - Use a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA).[1] | ||
| Unstable Imine Intermediate: The imine formed in situ may be prone to isomerization before the cyanide addition. | - Consider a one-pot, three-component Strecker reaction where the imine is trapped by the cyanide source as it forms. | ||
| AAN-02 | Racemization observed during the hydrolysis of the nitrile group to a carboxylic acid. | Strongly Acidic or Basic Hydrolysis Conditions: Both harsh acidic and basic conditions at elevated temperatures can cause racemization of the resulting amino acid.[2] | - Employ milder hydrolysis methods. For acid hydrolysis, use 6M HCl at reflux for the shortest time necessary. - For base hydrolysis, consider using milder bases or enzymatic hydrolysis which can proceed without racemization.[3] |
| AAN-03 | Loss of stereochemical integrity when introducing or modifying an N-protecting group. | Deprotonation during Protection/Deprotection: The conditions used to add or remove a protecting group may be basic enough to cause racemization. | - For N-Boc protection, use (Boc)₂O under controlled pH conditions (pH 9-10). - For Fmoc deprotection, use a dilute solution of piperidine (B6355638) in DMF and keep the reaction time to a minimum.[4] - Urethane-based protecting groups like Boc and Fmoc are generally effective at suppressing racemization by reducing the likelihood of oxazolone (B7731731) formation.[4][5] |
| AAN-04 | Inconsistent or low diastereoselectivity when using a chiral auxiliary. | Suboptimal Auxiliary: The chosen chiral auxiliary may not provide sufficient steric hindrance to direct the cyanide attack effectively. | - Screen different chiral auxiliaries. For example, (R)-phenylglycine amide has been shown to be effective in crystallization-induced asymmetric transformations.[2] |
| Incorrect Solvent: The solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. | - Experiment with different solvents. Non-polar solvents can sometimes enhance diastereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for α-aminoacetonitriles?
A1: The primary mechanism of racemization for α-aminoacetonitriles is the deprotonation of the α-hydrogen by a base. This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.
Q2: How does the choice of base impact racemization?
A2: The choice of base is critical. Stronger and less sterically hindered bases are more likely to abstract the α-proton, thus accelerating racemization.[1] Sterically hindered bases, such as 2,4,6-collidine, are less likely to access the α-proton, thereby minimizing racemization.[1]
Q3: What role do N-protecting groups play in preventing racemization?
A3: N-protecting groups, particularly those of the urethane (B1682113) type like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are crucial for preventing racemization. They reduce the acidity of the α-hydrogen and prevent the formation of oxazolone intermediates, which are prone to racemization, especially during subsequent activation of the carboxyl group in peptide synthesis.[4][5]
Q4: At what temperature should I run my aminoacetonitrile reactions to minimize racemization?
A4: Lower temperatures are generally better for minimizing racemization as the rate of proton abstraction is reduced.[6] For many reactions, including the Strecker synthesis, maintaining temperatures between -78°C and 0°C is recommended. However, the optimal temperature will depend on the specific reaction kinetics.
Q5: Can the solvent choice influence the degree of racemization?
A5: Yes, the solvent can have a significant impact. The polarity of the solvent can affect the stability of the transition state for proton abstraction. In some cases, non-polar solvents may reduce the rate of racemization. The choice of solvent can also control the selectivity in asymmetric reactions.[7]
Q6: Are there any analytical techniques to determine the extent of racemization?
A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your this compound or the resulting amino acid. You may need to derivatize your compound with a chiral derivatizing agent to separate the enantiomers on a standard HPLC column, or use a chiral stationary phase column.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the enantiomeric excess (ee) in asymmetric Strecker-type reactions, providing a basis for condition selection.
| Catalyst/Auxiliary | Aldehyde/Imine Substrate | Solvent | Temperature (°C) | Base/Additive | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | H₂O | 70 | AcOH | >99:1 dr | [2] |
| Modified Cinchona Alkaloid | N-Boc-benzaldimine | Chloroform | -40 | - | 97:3 er | [8] |
| Thiourea-based catalyst | N-aryl-α-imino amides | Not Specified | Not Specified | Not Specified | 80-93% ee | [9] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis Using a Chiral Auxiliary
This protocol is adapted from a procedure utilizing (R)-phenylglycine amide for a crystallization-induced asymmetric transformation.[2]
1. Reaction Setup:
-
To a solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water, add sodium cyanide (NaCN, 1.0 eq) and acetic acid (AcOH, 1.0 eq).
2. Reaction Execution:
-
Stir the mixture at room temperature for a specified time to allow for the initial formation of the diastereomeric amino nitriles.
-
Heat the reaction mixture to 70°C. One diastereomer will selectively precipitate out of the solution.
3. Work-up and Isolation:
-
After heating for an extended period (e.g., 30 hours), cool the reaction mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the diastereomerically pure α-amino nitrile.
4. Analysis:
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Protocol 2: Hydrolysis of α-Amino Nitrile to α-Amino Acid without Racemization
This protocol outlines a general procedure for the acidic hydrolysis of an α-amino nitrile while minimizing racemization.
1. Reaction Setup:
-
Place the enantiomerically enriched α-amino nitrile in a round-bottom flask equipped with a reflux condenser.
-
Add 6M aqueous hydrochloric acid (HCl).
2. Reaction Execution:
-
Heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion of the nitrile. It is crucial to avoid unnecessarily long reaction times.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.
4. Analysis:
-
Determine the enantiomeric excess of the final amino acid product using chiral HPLC to confirm that no significant racemization has occurred.
Visualizations
Caption: Mechanism of base-catalyzed racemization of an α-aminoacetonitrile.
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
References
- 1. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with hygroscopic nature of aminoacetonitrile hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of aminoacetonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is its hygroscopic nature a concern?
This compound hydrochloride (H₂NCH₂CN·HCl) is a white to off-white crystalline solid that is highly soluble in water.[1][2][3][4] It serves as a crucial intermediate in various organic syntheses, including the formation of amino acids and dipeptide nitriles.[5][6] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This moisture absorption can lead to chemical degradation, alterations in physical properties, and inaccuracies in weighing, which can negatively impact experimental outcomes.[7]
Q2: How should I properly store this compound hydrochloride?
To minimize moisture absorption, this compound hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is advisable to store it under an inert atmosphere.
Q3: What are the visible signs that my this compound hydrochloride has absorbed moisture?
Upon absorbing moisture, the fine powder may become clumpy, sticky, or even appear as a solution. Any change from a free-flowing, white powder is an indication of moisture contamination.
Q4: Can I use this compound hydrochloride that has been exposed to moisture?
Using this compound hydrochloride that has absorbed significant moisture is not recommended as the exact concentration of the active compound will be unknown, leading to stoichiometric errors in your reactions. Furthermore, the presence of water can initiate unwanted side reactions or degradation.
Q5: How can I determine the water content of my this compound hydrochloride?
Karl Fischer titration is a precise method for determining the water content in a sample of this compound hydrochloride.[8] This technique electrochemically titrates the water present, providing an accurate percentage of water content.
Troubleshooting Guides
Issue 1: Inaccurate weighing of this compound hydrochloride
-
Problem: The mass of the compound on the analytical balance is continuously increasing.
-
Cause: The compound is absorbing moisture from the air during the weighing process.
-
Solution:
-
Minimize Exposure Time: Work quickly to transfer the desired amount of the compound.
-
Use a Stoppered Weighing Bottle: Transfer a portion of the stock bottle into a pre-weighed, dry, stoppered weighing bottle inside a glove box or a desiccator. Weigh the stoppered bottle, quickly dispense the reagent into your reaction vessel, and re-weigh the bottle to determine the transferred mass by difference.
-
Work in a Controlled Atmosphere: For the most accurate results, handle and weigh this compound hydrochloride inside a glove box with a controlled inert atmosphere (low humidity and oxygen levels).[9][10]
-
Issue 2: Poor or inconsistent reaction yields
-
Problem: Reactions involving this compound hydrochloride are giving low or variable yields.
-
Cause: The presence of moisture in the reagent can lead to hydrolysis of the nitrile group or other unwanted side reactions, effectively reducing the concentration of the active starting material.
-
Solution:
-
Ensure Reagent is Dry: Before use, ensure your this compound hydrochloride is a dry, free-flowing powder. If moisture absorption is suspected, consider drying a small amount in a vacuum oven at a low temperature, though validation of the compound's stability under these conditions is necessary.
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried to prevent introducing water into the reaction mixture.
-
Controlled Environment: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering with the reaction.
-
Data Presentation
| Hygroscopicity Classification | Weight Increase after 24h at 25°C and 80% RH | Implications for this compound Hydrochloride |
| Non-hygroscopic | ≤ 0.12% w/w | Unlikely classification for this compound. |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w | Possible, but likely more hygroscopic. |
| Hygroscopic | ≥ 2% and < 15% w/w | Likely classification. Significant weight gain and potential for clumping. |
| Very hygroscopic | ≥ 15% w/w | Possible classification. Rapid moisture absorption, leading to deliquescence. |
This table is based on the European Pharmacopoeia classification system and provides a qualitative guide in the absence of specific quantitative data for this compound hydrochloride.[11]
Experimental Protocols
Protocol 1: Weighing this compound Hydrochloride Using a Glove Box
-
Preparation: Ensure the glove box has a dry, inert atmosphere (e.g., <10 ppm H₂O, <10 ppm O₂). Place a calibrated analytical balance, weighing paper or a small beaker, a spatula, and the sealed container of this compound hydrochloride inside the glove box antechamber.
-
Antechamber Purge: Cycle the antechamber with the inert gas several times to remove atmospheric air and moisture.
-
Transfer: Once the antechamber is purged, transfer the items into the main glove box chamber.
-
Equilibration: Allow the this compound hydrochloride container to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Carefully open the container and use a clean, dry spatula to transfer the desired amount of the powder onto the weighing paper or into the beaker on the balance.
-
Sealing: Immediately and securely seal the stock container of this compound hydrochloride.
-
Use: The accurately weighed compound is now ready for use in your experiment within the controlled atmosphere of the glove box.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
Sample Preparation: In a glove box or a dry environment, accurately weigh a sample of this compound hydrochloride.
-
Titration: Quickly transfer the weighed sample into the titration vessel. The Karl Fischer reagent is then automatically titrated into the vessel until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
Visualizations
Caption: Strecker synthesis of amino acids.
Caption: Workflow for handling this compound HCl.
References
- 1. This compound hydrochloride | 6011-14-9 [chemicalbook.com]
- 2. This compound hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 3. 6011-14-9 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. midlandsci.com [midlandsci.com]
- 5. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. This compound hydrochloride(6011-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. chem.purdue.edu [chem.purdue.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimization of Catalyst Loading in Aminoacetonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in aminoacetonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on challenges related to catalyst loading.
Q1: Why is my this compound yield unexpectedly low?
A1: Low yields in this compound synthesis can arise from several factors, with sub-optimal catalyst performance being a primary concern. A systematic approach to troubleshooting is recommended. Consider the following potential causes and solutions:
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Inappropriate Catalyst Choice: The type of catalyst is critical and reaction-dependent. The widely used Strecker synthesis, a common method for producing α-aminonitriles, can be catalyzed by various substances.[1]
-
Solution: Screen a range of catalysts such as Lewis acids (e.g., InCl₃, BiBr₃), Brønsted acids (e.g., formic acid), or organocatalysts (e.g., L-proline).[1] For reactions using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, a catalyst is often necessary.[1] Some reactions using potassium cyanide (KCN) may proceed without a catalyst.[1]
-
-
Incorrect Catalyst Loading: Both excessive and insufficient catalyst loading can negatively impact the reaction yield.
-
Solution: The optimal catalyst loading must be determined experimentally.[1] Excess catalyst does not guarantee a higher yield and can sometimes be detrimental to the reaction.[1] Start with a loading percentage reported in the literature for a similar reaction and then screen a range of concentrations to find the optimum for your specific conditions.
-
-
Inefficient Imine Formation: The initial step of the Strecker reaction is the formation of an imine from an aldehyde and an amine. Incomplete imine formation will directly reduce the final product yield.[1]
-
Solution: The use of a dehydrating agent, such as MgSO₄, can help drive the equilibrium towards imine formation by removing the water generated during the reaction.[1]
-
-
Poor Solvent Selection: The reaction solvent is crucial for solvating reactants and intermediates. Polar solvents may hinder the effectiveness of some Lewis acid catalysts.[1]
Q2: I've increased the catalyst loading, but the yield is not improving, or is even decreasing. What could be the cause?
A2: This is a common observation and can be attributed to several factors:
-
Catalyst Aggregation: At high concentrations, some catalysts may form aggregates or dimers that are less catalytically active or even inactive.
-
Side Reactions: An excessive amount of catalyst can sometimes promote unwanted side reactions, consuming starting materials and reducing the yield of the desired this compound.
-
Reaction Inhibition: In some cases, the catalyst itself or impurities within it can inhibit the reaction at higher concentrations.
Solution: To address this, it is crucial to perform a catalyst loading optimization study. Systematically vary the catalyst concentration (e.g., from 0.5 mol% to 20 mol%) while keeping all other reaction parameters constant to identify the optimal loading that maximizes the yield.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for this compound synthesis?
A1: The optimal catalyst loading is highly dependent on the specific catalyst, substrates, and reaction conditions. However, here are some general ranges reported in the literature for similar transformations:
-
Lewis Acids: Often used in catalytic amounts, ranging from 1 mol% to 20 mol%.
-
Organocatalysts: Typically used in loadings from 1 mol% to 30 mol%.
-
Ionic Liquids: Can be used in higher amounts, for instance, 50 mol% has been reported for an N-methyl imidazolium (B1220033) acetate (B1210297) ionic liquid catalyst in a three-component Strecker synthesis.[1]
Q2: Can the order of addition of the catalyst and reagents affect the reaction outcome?
A2: Yes, the order of addition can be critical. For some catalytic systems, pre-forming the active catalyst by mixing the catalyst with one of the reactants or the solvent before adding the other components can be crucial for achieving high yields and selectivity. It is recommended to consult the literature for protocols specific to the catalyst you are using.
Q3: How can I minimize the risk of catalyst poisoning?
A3: Catalyst poisons are substances that deactivate the catalyst. Common poisons include water, oxygen, and impurities in the starting materials or solvent.
-
Ensure Dry Conditions: Use anhydrous solvents and dry glassware, especially when working with water-sensitive catalysts like many Lewis acids.
-
Inert Atmosphere: For oxygen-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reagents: If you suspect impurities in your starting materials, purification before use is recommended.
Data Presentation
The following table summarizes the effect of different Lewis acid catalysts and their loading on the yield of an N-acylated α-aminonitrile, which is structurally related to this compound. This data illustrates the importance of selecting the appropriate catalyst and optimizing its loading.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| None | - | THF | 94 |
| Cu(OTf)₂ | 10 | THF | 20 |
| InCl₃ | 10 | THF | 10 |
| BiBr₃ | 10 | THF | 25 |
| TiO₂/rutile | 10 | THF | 15 |
| Formic Acid | 10 | THF | 0 |
Data adapted from a study on the synthesis of N-acylated α-aminonitriles. The reaction involved KCN as the cyanide source. It is noteworthy that in this specific case, the uncatalyzed reaction provided the highest yield. This highlights that the necessity of a catalyst is highly dependent on the specific substrates and reagents used.[2]
Experimental Protocols
General Experimental Protocol for Optimization of Catalyst Loading in a Three-Component Strecker Synthesis
This protocol provides a general methodology for the synthesis of an α-aminonitrile and for optimizing the catalyst loading.
-
Preparation:
-
To a dry round-bottomed flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Dissolve the starting materials in an appropriate anhydrous solvent (e.g., THF, DCM, or Toluene).
-
-
Catalyst Addition:
-
In a series of parallel experiments, add varying amounts of the chosen catalyst (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%). For instance, for a 10 mol% loading, add 0.1 mmol of the catalyst.
-
-
Cyanide Source Addition:
-
Add the cyanide source, for example, trimethylsilyl cyanide (TMSCN) (1.2 mmol), to the reaction mixture.
-
-
Reaction:
-
Stir the resulting mixture at the desired temperature (e.g., room temperature or heated).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) if necessary.
-
Determine the yield for each catalyst loading to identify the optimal concentration.
-
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key workflows and logical relationships in the optimization of catalyst loading for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General workflow for optimizing catalyst loading.
References
Technical Support Center: Aminoacetonitrile Derivatization
Welcome to the technical support center for aminoacetonitrile derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the derivatization of this compound?
The most frequently reported issues include incomplete or no derivatization, low derivatization yield, poor reproducibility, and the formation of byproducts. These problems can manifest as missing or small peaks in chromatograms, extra peaks, or inconsistent peak areas.
Q2: My derivatization reaction is incomplete or has a very low yield. What are the potential causes and how can I fix it?
Incomplete derivatization is a common problem that can be attributed to several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for the efficient derivatization of the primary amine group in this compound. For many common derivatizing reagents, a slightly alkaline environment (pH 8-10) is required for the reaction to proceed optimally.[1][2] If the pH is too low, the derivatization will be incomplete.[1][2]
-
Solution: Ensure the reaction buffer has the correct pH. If your sample is acidic, it may need to be neutralized before adding the derivatization reagent.[1] For instance, when using AccQ•Tag chemistry, if the sample is in an acid concentration greater than 0.1 N HCl, it should be neutralized with an equivalent volume of sodium hydroxide (B78521) at the same concentration.[1]
-
-
Insufficient Reagent: A molar excess of the derivatization reagent is often necessary to drive the reaction to completion.[1] A 4-6x molar excess is recommended for AccQ•Tag derivatization.[1]
-
Solution: Increase the concentration of the derivatization reagent. It's important to calculate the total amount of amine in your sample to ensure a sufficient excess of the reagent is used.[1]
-
-
Low Reaction Temperature or Insufficient Time: Derivatization reactions may require specific temperatures and incubation times to proceed to completion.
-
Solution: Optimize the reaction temperature and time according to the protocol for your specific derivatization reagent. Some reactions proceed at room temperature, while others may require heating. Monitoring the reaction's progress by analyzing aliquots at different time points can help determine the optimal reaction time.
-
-
Presence of Moisture (for silylation reagents): Silylation reagents, such as MTBSTFA, are highly sensitive to moisture. The presence of water can lead to poor reaction yield and instability of the derivatized analytes.
-
Solution: Ensure all glassware and solvents are anhydrous. Perform the derivatization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?
The presence of extra peaks often indicates the formation of byproducts or the presence of impurities.
-
Hydrolysis of the Nitrile Group: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of glycinamide (B1583983) and subsequently glycine.[3] This will result in additional peaks in your chromatogram corresponding to the derivatized hydrolysis products.
-
Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize hydrolysis.[4] Controlling the pH of the reaction is also crucial.
-
-
Side Reactions of the Derivatization Reagent: Excess derivatization reagent can sometimes react with itself or with components of the sample matrix, leading to interfering peaks. For example, excess 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent reacts with water to form 6-aminoquinoline (B144246) (AMQ), which can then react further.[1]
-
Solution: While some side products are unavoidable, optimizing the amount of derivatization reagent can help minimize their formation. In many cases, these side products do not interfere with the separation and quantification of the target analyte.[1]
-
-
Impurities in the Sample or Reagents: The presence of impurities in your this compound sample or in the derivatization reagents and solvents can also lead to extra peaks.
-
Solution: Use high-purity reagents and solvents. Ensure your this compound sample is of high quality.
-
Q4: My results are not reproducible. What factors could be contributing to this?
Poor reproducibility is a frustrating issue that can stem from several sources:
-
Inconsistent Sample Preparation: Variations in sample handling, such as pipetting errors or inconsistent pH adjustment, can lead to variable derivatization efficiency.
-
Reagent Instability: Some derivatization reagents are not stable over long periods once prepared.
-
Solution: Prepare fresh derivatization reagents for each batch of experiments. Store reagents as recommended by the manufacturer.
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction, leading to inconsistent results.
-
Solution: Proper sample cleanup and preparation are essential to remove interfering substances. This may include techniques like filtration or solid-phase extraction.[1]
-
-
Automated vs. Manual Derivatization: Manual derivatization can be more prone to variability than automated procedures.
-
Solution: If available, using an autosampler with a pretreatment function for automated derivatization can significantly improve reproducibility and reduce human error.[5]
-
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivatization Product | 1. Incorrect pH of the reaction mixture.[1][2]2. Insufficient amount of derivatization reagent.[1]3. Inactive or degraded derivatization reagent.4. Presence of interfering substances in the sample matrix.5. For silylation, presence of moisture. | 1. Optimize reaction pH (typically 8-10 for many reagents). Neutralize acidic samples.[1]2. Use a molar excess of the derivatization reagent (e.g., 4-6x).[1]3. Prepare fresh reagents for each experiment.4. Perform sample cleanup (e.g., filtration, SPE).[1]5. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Multiple Products/Byproducts | 1. Hydrolysis of the nitrile group of this compound to glycinamide or glycine.[3]2. Side reactions of the derivatization reagent.[1]3. Presence of impurities in the sample or reagents. | 1. Use milder reaction conditions (lower temperature, shorter time). Control the pH.[4]2. Optimize the reagent concentration. Often, these byproducts do not interfere with the analysis.[1]3. Use high-purity reagents and samples. |
| Poor Reproducibility | 1. Inconsistent sample preparation and handling.2. Degradation of derivatization reagent.3. Variability in reaction time and temperature.4. Sample matrix effects. | 1. Use calibrated pipettes and ensure consistent pH adjustments. Consider automated derivatization.[5]2. Prepare fresh reagents daily or as needed.3. Precisely control reaction time and temperature for all samples.4. Implement a robust sample cleanup procedure. |
| Peak Tailing or Poor Peak Shape | 1. Interaction of the derivatized analyte with active sites in the chromatographic system.2. Suboptimal chromatographic conditions. | 1. Ensure proper column conditioning. Consider using a column with a different stationary phase.2. Optimize mobile phase composition, gradient, and flow rate. |
Experimental Protocols
General Pre-column Derivatization Protocol using OPA/MPA for HPLC Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.2 M): Dissolve the appropriate amount of boric acid in ultrapure water and adjust the pH to the desired alkaline value (e.g., 9.5) with a sodium hydroxide solution.
-
OPA Solution: Dissolve o-phthalaldehyde (B127526) (OPA) in the borate buffer to the desired concentration.
-
MPA Solution: Dissolve 3-mercaptopropionic acid (MPA) in the borate buffer to the desired concentration.
-
-
Derivatization Procedure:
-
In a vial, mix your this compound sample or standard with the borate buffer.
-
Add the OPA solution followed by the MPA solution. An automated procedure might involve mixing equal volumes of OPA and MPA solutions before adding to the sample.[5]
-
Vortex the mixture and allow it to react for a specific time (e.g., 1 minute) at a controlled temperature.[5]
-
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system for analysis.
-
General Silylation Protocol for GC-MS Analysis
This protocol using MTBSTFA is a general guideline and requires optimization.
-
Sample Preparation:
-
Aliquot your sample containing this compound into a reaction vial and dry it completely under a stream of nitrogen.
-
-
Derivatization Procedure:
-
Add the silylation reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to the dried sample, followed by a suitable solvent like acetonitrile.
-
Seal the vial tightly and heat the mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 4 hours).
-
-
Analysis:
-
After cooling, the sample can be directly injected into the GC-MS system.
-
Data Presentation
Table 1: Common Derivatization Reagents and Their Properties
| Derivatization Reagent | Target Functional Group | Detection Method | Key Characteristics |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence, UV | Fast reaction, but derivatives can be unstable.[5] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives. |
| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV | Edman's reagent, forms stable PTC derivatives.[6] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary and Secondary Amines | Fluorescence | Forms highly stable derivatives.[1] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Active Hydrogens (-NH2, -OH, -SH) | GC-MS | Forms stable TBDMS derivatives that are less moisture-sensitive than TMS derivatives. |
Table 2: Optimization of Derivatization Conditions (Example with Urea)
The following data is an example of optimizing reaction conditions for the derivatization of amino acids with urea (B33335), which can serve as a template for optimizing this compound derivatization.
| Parameter | Condition | Conversion Rate (%) |
| pH | 3 | < 20 |
| 5 | > 95 | |
| 7 | > 95 | |
| 9 | > 95 | |
| 11 | < 80 | |
| Temperature (°C) | 37 | ~ 60 |
| 50 | ~ 80 | |
| 60 | > 95 | |
| 80 | > 95 | |
| Time (hours) | 1 | ~ 70 |
| 2 | ~ 85 | |
| 4 | > 95 | |
| 8 | > 95 |
Data adapted from a study on urea derivatization of amino acids and illustrates the importance of optimizing reaction parameters.[7]
Visualizations
Caption: A generalized experimental workflow for the derivatization of this compound.
Caption: A troubleshooting decision tree for low or no derivatization product.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Amino Acid Analysis Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation of Aminoacetonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoacetonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the thermal degradation pathways of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected major thermal degradation pathways for this compound derivatives?
A1: The thermal degradation of this compound derivatives can proceed through several pathways, largely dependent on the nature of the substituents on the amino group and the experimental conditions (e.g., temperature, atmosphere). Based on studies of related α-aminonitriles and similar nitrogen-containing compounds, the following pathways are plausible:
-
Cyanide Elimination: A common pathway involves the elimination of hydrogen cyanide (HCN), particularly for derivatives with a hydrogen atom on the α-carbon.
-
Nitrile Group Reactions: The nitrile group can participate in cyclization or polymerization reactions, especially at elevated temperatures. For instance, aminomalononitrile (B1212270), a related compound, undergoes thermally stimulated bulk polymerization.[1][2][3]
-
Side-Chain Fragmentation: For N-substituted derivatives, the substituents on the nitrogen atom can undergo fragmentation. For example, the pyrolysis of N-benzyl aminoacetonitriles may lead to the formation of benzyl (B1604629) radicals.[4][5]
-
Formation of Imines and Ketenimines: Pyrolysis of iminodiacetonitrile, a compound structurally similar to this compound, has been shown to produce C-cyanomethanimine and ketenimine.[6] The latter can then tautomerize to more stable compounds like acetonitrile.[6]
Q2: At what temperatures can I expect my this compound derivative to start degrading?
A2: The onset of thermal degradation is highly dependent on the specific molecular structure of the derivative. Generally, compounds with higher molecular weight and more complex substituents may exhibit different thermal stability. For example, a study on nitrogen-rich heterocyclic esters showed that thermal stability varied with the type of ester group and para-substituents on a phenyl ring, with decomposition starting above 250 °C in an inert atmosphere.[7] It is crucial to perform thermogravimetric analysis (TGA) to determine the specific decomposition temperature range for your compound of interest.
Q3: What are the common gaseous products evolved during the thermal degradation of this compound derivatives?
A3: Common gaseous products can include, but are not limited to:
-
Ammonia (NH₃)
-
Hydrogen cyanide (HCN)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Various hydrocarbons from the fragmentation of substituents.
-
Nitrogen oxides (NOx) if the degradation is performed in an oxidative atmosphere.
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) is the recommended method for identifying these evolved gases.[8][9]
Troubleshooting Guides
This section provides solutions to common issues encountered during the thermal analysis of this compound derivatives using TGA, DSC, and Py-GC/MS.
Thermogravimetric Analysis (TGA)
| Issue | Possible Causes | Troubleshooting Steps |
| Irreproducible TGA curves | 1. Inconsistent sample mass and packing. 2. Variation in heating rate. 3. Inconsistent purge gas flow rate. 4. Sample inhomogeneity. | 1. Use a consistent sample mass (typically 5-10 mg for polymers/organics) and ensure uniform packing in the crucible.[10] 2. Maintain a constant heating rate across all experiments. 3. Ensure the purge gas flow rate is stable. 4. If the sample is a mixture, ensure it is homogenized before analysis. |
| Unexpected mass gain | 1. Reaction with the purge gas (e.g., oxidation in air or nitrogen). 2. Buoyancy effect. | 1. Run the experiment in an inert atmosphere (e.g., argon) to check for oxidative effects.[11] 2. Perform a baseline subtraction with an empty crucible to correct for buoyancy. |
| Unclear or overlapping decomposition steps | 1. Heating rate is too high. 2. Complex, multi-step degradation process. | 1. Reduce the heating rate to improve the resolution of the decomposition steps.[12] 2. Use derivative thermogravimetry (DTG) to better distinguish between overlapping events. |
Differential Scanning Calorimetry (DSC)
| Issue | Possible Causes | Troubleshooting Steps |
| Broad or distorted peaks | 1. Poor thermal contact between the sample and the pan. 2. Sample is not properly sealed in the pan. 3. Heating rate is too high. | 1. Ensure the sample is pressed firmly and evenly at the bottom of the pan. 2. Use a hermetic pan if the sample is volatile or releases gases upon heating. 3. Lower the heating rate to improve peak resolution. |
| Baseline drift | 1. Unstable purge gas flow. 2. Contamination in the DSC cell. | 1. Check the gas supply and flow controller for stability. 2. Clean the DSC cell according to the manufacturer's instructions. |
| No observable thermal events | 1. The thermal event is too weak to be detected. 2. The event occurs outside the scanned temperature range. | 1. Increase the sample mass or use a more sensitive instrument. 2. Expand the temperature range of the experiment. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
| Issue | Possible Causes | Troubleshooting Steps |
| No peaks or very small peaks | 1. Incomplete pyrolysis. 2. Sample loss during injection. 3. Active sites in the GC system adsorbing the analytes. | 1. Increase the pyrolysis temperature or duration. 2. Check the syringe and injection port for leaks. 3. Use a deactivated liner and column; check for and repair any leaks in the injector. |
| Peak tailing | 1. Active sites in the liner, column, or detector. 2. Column overload. 3. Inappropriate GC oven temperature program. | 1. Deactivate or replace the liner and column. 2. Reduce the sample size or use a split injection. 3. Optimize the temperature program, particularly the initial temperature and ramp rate. |
| Ghost peaks (peaks in blank runs) | 1. Carryover from a previous injection. 2. Contamination of the syringe or GC system. 3. Septum bleed. | 1. Run a high-temperature bakeout of the GC column and injector. 2. Clean the syringe and check for contamination in the carrier gas and sample vials. 3. Use a high-quality, low-bleed septum. |
Quantitative Data Summary
Due to the limited availability of specific thermal degradation data for a wide range of this compound derivatives, this table presents data from a kinetic study of a related compound, aminomalononitrile (AMN), to serve as an illustrative example.
Table 1: Kinetic Parameters for the Thermal Polymerization of Aminomalononitrile p-Toluenesulfonate (AMNS) [1][2][3]
| Heating Rate (β, °C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Activation Energy (Eα, kJ/mol) (at α = 0.5) |
| 2.5 | 130.5 | 148.2 | ~120 |
| 5 | 138.1 | 157.6 | ~120 |
| 10 | 145.8 | 166.5 | ~120 |
| 20 | 154.2 | 176.1 | ~120 |
| 25 | 157.5 | 179.8 | ~120 |
Note: The activation energy was found to be relatively constant across a range of conversion (α) values, suggesting a single-step kinetic process for the main polymerization.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of an this compound Derivative
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Set the purge gas (typically high-purity nitrogen or argon for inert atmosphere studies) to a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.
-
-
Thermal Program: Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass loss percentage versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) of an this compound Derivative
-
Instrument Setup:
-
Set up the pyrolyzer, GC, and MS according to the manufacturer's instructions.
-
Condition the GC column to remove any contaminants.
-
Tune the mass spectrometer to ensure optimal performance.
-
-
Sample Preparation: Place a small amount of the sample (typically 0.1-1.0 mg) into a pyrolysis sample cup or tube.
-
Pyrolysis:
-
Introduce the sample into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).
-
-
GC Separation:
-
The pyrolysis products are swept into the GC column by the carrier gas.
-
Separate the volatile products using an appropriate temperature program (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
-
MS Detection:
-
As the separated components elute from the GC column, they are ionized and detected by the mass spectrometer.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).
-
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Potential thermal degradation pathways of this compound derivatives.
Caption: Experimental workflow for TGA-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [sonar.ch]
- 6. Experimental and theoretical investigation of the pyrolysis products of iminodiacetonitrile, (N≡CCH2)2NH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]
- 10. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Pyrolysis: An effective technique for degradation of COVID-19 medical wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
Validation & Comparative
Validating Aminoacetonitrile Synthesis: A Comparative Guide to NMR, HPLC, and GC-MS Techniques
For researchers, scientists, and drug development professionals, the synthesis of key intermediates like aminoacetonitrile requires robust validation methods to ensure purity and structural integrity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound synthesis.
This compound, a versatile building block in organic synthesis, is commonly prepared via two primary routes: the Strecker synthesis from formaldehyde, ammonia (B1221849), and a cyanide source, or the reaction of glycolonitrile (B6354644) with ammonia. Due to its inherent instability in its free base form, it is typically isolated and analyzed as a more stable salt, such as the hydrochloride or bisulfate salt. This guide details the experimental protocols for these syntheses and provides a comparative analysis of the analytical techniques used for validation, with a focus on data interpretation and methodological considerations.
Comparative Analysis of Validation Techniques
The choice of analytical technique for validating this compound synthesis depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative purity assessment, or high-throughput screening. NMR spectroscopy provides detailed structural information, while HPLC and GC-MS are powerful tools for separation and quantification.
| Analytical Technique | Principle | Information Provided | Sample Preparation | Throughput |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Detailed structural information (¹H and ¹³C environments), connectivity, and stereochemistry. Quantitative analysis (qNMR). | Simple dissolution in a deuterated solvent. | Low to medium |
| HPLC | Differential partitioning between a mobile and stationary phase | Separation and quantification of components in a mixture. Purity assessment. | Dissolution in a suitable solvent. Derivatization may be required for enhanced detection. | High |
| GC-MS | Partitioning in a gaseous mobile phase followed by mass-to-charge ratio detection | Separation of volatile compounds and their identification based on mass spectra. High sensitivity. | Derivatization is typically required to increase volatility. | High |
Data Presentation: A Head-to-Head Comparison
NMR Spectroscopic Data
NMR spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. The chemical shifts of the protons and carbons are sensitive to the molecular environment, including the counter-ion and the solvent.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Salts
| Salt Form | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Hydrochloride | D₂O | ¹H | 4.17 | s |
| ¹³C | 117.5 (CN), 35.5 (CH₂) | |||
| Bisulfate | DMSO-d₆ | ¹H | 8.75 (br s, NH₃⁺), 4.05 (s, CH₂) | |
| ¹³C | 116.8 (CN), 34.9 (CH₂) |
Note: Chemical shifts can vary slightly depending on the concentration and pH of the sample.
Chromatographic Data
HPLC and GC-MS provide complementary information regarding the purity of the synthesized this compound and the presence of any impurities or byproducts.
Table 2: Representative Chromatographic Data for this compound Analysis
| Technique | Method | Retention Time (min) | Limit of Detection (LOD) |
| HPLC | Reversed-phase without derivatization | Varies with column and mobile phase | µg/mL range |
| GC-MS | Silylation derivatization (e.g., with MTBSTFA) | Varies with temperature program and column | ng/mL to pg/mL range |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducibility and accurate validation.
Synthesis of this compound
Two common methods for the synthesis of this compound are the Strecker synthesis and the reaction of glycolonitrile with ammonia.
Protocol 1: Strecker Synthesis of this compound Hydrochloride
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is cooled in an ice bath.
-
A solution of ammonium (B1175870) chloride in aqueous ammonia is added, followed by the slow addition of formaldehyde.
-
The reaction mixture is stirred at a low temperature for several hours.
-
The resulting this compound is extracted with an organic solvent.
-
The organic extracts are dried, and the solvent is removed under reduced pressure.
-
The crude product is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate this compound hydrochloride.
-
The solid is collected by filtration, washed with a cold solvent, and dried.
Protocol 2: Synthesis of this compound from Glycolonitrile
-
An aqueous solution of glycolonitrile is reacted with liquid ammonia.[1]
-
The resulting solution containing this compound is stabilized by acidification with sulfuric acid to form the bisulfate salt.[1]
-
The salt can be isolated by crystallization.
Analytical Validation Protocols
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Protocol 4: HPLC Analysis (Without Derivatization)
-
Sample Preparation: Prepare a stock solution of the this compound salt in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution.
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV or RI). A C18 column is commonly used for reversed-phase chromatography.
-
Chromatographic Conditions: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile. An isocratic or gradient elution can be employed. The flow rate and column temperature should be optimized for the best separation.[2]
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area is used for quantification against the calibration curve.
Protocol 5: GC-MS Analysis (With Derivatization)
-
Sample Preparation and Derivatization:
-
Dry a known amount of the this compound sample.
-
Add a silylation agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to ensure complete derivatization.
-
-
Instrumentation: Use a GC-MS system with a capillary column suitable for the analysis of derivatized amino acids (e.g., a non-polar or medium-polar column).
-
GC Conditions: Set an appropriate temperature program for the oven to separate the derivatized this compound from other components.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to obtain the mass spectrum of the derivatized product.
-
Data Analysis: Identify the derivatized this compound based on its retention time and the fragmentation pattern in its mass spectrum.
Visualization of Experimental Workflows
To aid in understanding the logical flow of the validation process, the following diagrams illustrate the key steps.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Comparison of analytical techniques for this compound validation.
References
Data Presentation: A Side-by-Side Look at Physical and Chemical Properties
A Comparative Analysis of Aminoacetonitrile Hydrochloride and Bisulfate for Researchers and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences reaction efficiency, product purity, and overall process viability. This compound, a key precursor for the synthesis of the simplest amino acid, glycine (B1666218), as well as various nitrogen-containing heterocycles, is inherently unstable in its free base form. To address this stability issue, it is commonly utilized in its salt forms, primarily as this compound hydrochloride and this compound bisulfate. This guide provides a comprehensive comparative analysis of these two salts, presenting their chemical and physical properties, relevant experimental protocols, and key synthetic pathways to assist researchers and drug development professionals in making informed decisions.
A clear understanding of the physicochemical properties of each salt is fundamental to their effective application. The following table summarizes the key characteristics of this compound hydrochloride and this compound bisulfate based on available data.
| Property | This compound Hydrochloride | This compound Bisulfate |
| CAS Number | 6011-14-9 | 151-63-3 |
| Molecular Formula | C₂H₄N₂·HCl or C₂H₅ClN₂ | C₂H₄N₂·H₂SO₄ or C₂H₆N₂O₄S |
| Molecular Weight | 92.53 g/mol | 154.14 g/mol or 154.145 g/mol or 154.15 g/mol |
| Appearance | White to light yellow or light brown crystalline powder/solid | White to yellow to light beige crystalline powder or chunks |
| Melting Point | 172-174 °C, with ranges from 144 to 174 °C reported | 123-125 °C or 120-125 °C (lit.) or 160°C (dec.) |
| Solubility | Soluble in water (1000 g/L at 20°C) | Soluble in water |
| Stability | Stable under normal conditions, but hygroscopic | Generally considered more stable for storage and transport |
| Purity | >98.0%(T) | >=97.5 % or 98% |
Experimental Protocols: Synthesis and Application
Detailed, side-by-side comparative studies on the performance of this compound hydrochloride and bisulfate in specific reactions are scarce in publicly available literature. However, the following protocols, derived from patent literature and chemical databases, provide representative examples of their application in synthesis.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the formation of this compound hydrochloride from this compound.
Materials:
-
This compound
-
Methanol (B129727) solution of hydrogen chloride (30-50 wt% HCl, water content ≤ 1%)
Procedure:
-
Mix the this compound with the hydrogen chloride methanol solution.
-
Heat the reaction mixture to 45-50°C and maintain for 1-2 hours.
-
Cool the mixture to below 5°C to precipitate the product.
-
Filter the solid product.
-
Use centrifugation to further isolate the this compound hydrochloride.
Protocol 2: Synthesis of this compound Bisulfate
This protocol outlines the preparation of this compound bisulfate.
Materials:
-
Ammonium (B1175870) chloride
-
Formaldehyde
-
Acetic acid
-
Sodium cyanide
-
Methanol solution of sulfuric acid (≤ 15 wt% H₂SO₄, water content ≤ 1%)
Procedure:
-
In a reactor, combine ammonium chloride, formaldehyde, and water. Stir until uniform and cool to below 0°C.
-
Slowly add a 30-40 wt% aqueous solution of sodium cyanide.
-
When 40-60% of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid.
-
After the additions are complete, continue the reaction for 1-2 hours at a temperature below 0°C.
-
Filter and centrifuge the mixture to obtain this compound.
-
React the obtained this compound with a methanol solution of sulfuric acid at 30-35°C for 1-2 hours.
-
Cool the reaction mixture to below 5°C.
-
Filter and centrifuge to isolate the this compound bisulfate.
Visualizing Key Chemical Pathways and Workflows
To further elucidate the role of this compound and its salts in synthesis, the following diagrams, generated using the DOT language, illustrate key transformations and a general experimental workflow.
Caption: Strecker synthesis of this compound.
Caption: Hydrolysis of this compound salts to glycine.
Caption: General experimental workflow for synthesis.
Conclusion
Both this compound hydrochloride and this compound bisulfate serve as crucial, stabilized precursors for a variety of synthetic applications, most notably in the production of glycine and heterocyclic compounds. The choice between the two salts may be guided by factors such as melting point, the specific requirements of the reaction conditions, and potentially, long-term storage considerations, with the bisulfate form often suggested to be more stable.
It is important to note the lack of direct, quantitative comparative studies in the available scientific literature. To definitively determine which salt offers superior performance in terms of reaction yield, product purity, and kinetics for a specific application, further head-to-head experimental investigations are warranted. Such studies would be of significant value to the research and drug development community, enabling more optimized and efficient synthetic strategies.
A Comparative Guide to Purity Assessment of Synthesized Aminoacetonitrile: Elemental Analysis vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in chemical research and development. This guide provides an objective comparison of the classical elemental analysis method with modern chromatographic (HPLC) and spectroscopic (qNMR) techniques for the purity assessment of synthesized aminoacetonitrile, a key building block in organic synthesis.
The integrity and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products, rely on the well-characterized purity of their constituent chemical entities. This compound (C₂H₄N₂), a precursor to the simplest amino acid, glycine, serves as a pertinent case study for evaluating and comparing the most common analytical techniques for purity validation.[1] This guide presents a head-to-head comparison of elemental analysis, High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by representative experimental data and detailed protocols.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity determination often depends on a variety of factors including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a summary of the quantitative data for a hypothetical batch of synthesized this compound, comparing the results from elemental analysis with those from HPLC and qNMR.
| Parameter | Elemental Analysis (CHN) | HPLC-UV (210 nm) | Quantitative ¹H-NMR (qNMR) |
| Principle of Measurement | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂)[2] | Separation based on polarity and quantification by UV absorbance[3] | Signal integration relative to an internal standard of known purity[4] |
| Theoretical Values (for C₂H₄N₂) | C: 42.85%, H: 7.19%, N: 50.00% | Not Applicable | Not Applicable |
| Experimental Results | C: 42.78%, H: 7.25%, N: 49.89% | Purity: 99.85% | Purity: 99.7% |
| Typical Accuracy | ±0.4% of theoretical value[5] | Varies; can be very high with proper validation | High; often <1% relative standard deviation[6] |
| Information Provided | Elemental composition (C, H, N, S, etc.)[7] | Purity based on peak area percentage of the main component relative to impurities[3] | Purity, structural information, and identification of proton-containing impurities[4] |
| Strengths | - Provides fundamental elemental composition.[2]- Can indicate the presence of inorganic impurities or residual solvents if results deviate significantly. | - High sensitivity and resolution for separating impurities.[3]- Widely available and highly automated. | - Primary analytical method; direct measurement without a reference standard of the analyte.[4]- Provides structural information.[4]- Can quantify non-UV active impurities. |
| Limitations | - Does not distinguish between the target compound and isomers or impurities with the same elemental composition.[8]- Less sensitive to small amounts of organic impurities compared to chromatographic methods. | - Requires that impurities have a chromophore to be detected by UV.[9]- Purity is often reported as area percent, which can be inaccurate if response factors of impurities differ. | - Lower sensitivity compared to HPLC.[6]- Requires a high-purity internal standard.[4]- Signal overlap can complicate quantification. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline the methodologies for each of the discussed analytical techniques.
Elemental Analysis (CHN Combustion)
This method determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[2]
Instrumentation: CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a tin capsule using a microbalance.[10] The capsule is then folded to enclose the sample securely.
-
Combustion: The sample is introduced into a combustion tube heated to approximately 1000 °C in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and its oxides.[11]
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to nitrogen gas. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.[12]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.[11]
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.[3]
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.8) and an organic solvent (e.g., acetonitrile). The mobile phase should be filtered and degassed.[13]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. Create a series of dilutions for linearity checks.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[13]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Gradient: A suitable gradient of the organic solvent may be used to ensure the elution of any potential impurities.
-
-
Analysis: Inject the sample solution into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard.[4]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte's signals.[4]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.[14]
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, which typically include:
-
A 90° pulse angle.
-
A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.[14]
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Purity Calculation: The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = integral of the signal
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard (IS)[15]
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a newly synthesized compound like this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
The purity assessment of synthesized this compound, and indeed any chemical compound, is most robust when employing orthogonal analytical techniques.
-
Elemental Analysis serves as a fundamental check of the empirical formula and is particularly useful for identifying inorganic impurities or significant amounts of residual solvents. However, it is insensitive to impurities with similar elemental compositions.
-
HPLC is a powerful tool for separating and quantifying organic impurities, offering high sensitivity and resolution. Its primary limitation is the requirement for impurities to possess a UV chromophore for detection and the potential for inaccuracies when using the area percent method without response factor correction.
-
Quantitative NMR (qNMR) stands out as a primary method that provides a direct and highly accurate measure of purity without the need for an analyte-specific reference standard. It also offers valuable structural information about the main component and any proton-containing impurities. Its main drawbacks are lower sensitivity compared to HPLC and the potential for signal overlap.
For a comprehensive and reliable determination of the purity of synthesized this compound, a combination of these methods is recommended. For instance, elemental analysis can confirm the correct elemental composition, while HPLC can provide a detailed impurity profile, and qNMR can offer a highly accurate, direct purity value. This multi-faceted approach ensures the high quality and reliability of the synthesized compound for its intended research, development, or commercial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mt.com [mt.com]
- 11. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 12. measurlabs.com [measurlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Analytical Methods for Aminoacetonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of aminoacetonitrile, a key building block in pharmaceutical synthesis. Ensuring accurate and precise measurement of this compound is critical for process control, quality assurance, and regulatory compliance. This document details and compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable technique for your specific analytical needs.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of this compound. Data for HPLC-UV and GC-MS are based on validated methods for glycine, a structurally analogous compound, as a proxy, while the UPLC-MS/MS data is specific to this compound.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | UPLC-MS/MS (No Derivatization) |
| Linearity Range | 5 - 1200 µM[1] | 1 - 200 µg/mL[2] | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | ~4 µg/mL (for Glycine)[3] | ~0.01 µg/mL (for general metabolites) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~13 µg/mL (for Glycine)[3] | ~0.03 µg/mL (for general metabolites) | 0.25 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% (for general amino acids) | 98 - 111% (for general amino acids) | 85 - 115% |
| Precision (%RSD) | < 2.0% | < 10% | 2 - 10% |
Experimental Protocols
HPLC-UV Method for this compound (Based on Glycine Analysis)
This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not the primary requirement. A pre-column derivatization step is necessary to introduce a UV-active chromophore.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 248 nm for AQC).[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 37°C.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Derivatization: To an aliquot of the standard or sample, add a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) under basic conditions.[1]
-
Sample Extraction: For complex matrices, a protein precipitation step with perchloric acid may be required prior to derivatization.[1]
-
GC-MS Method for this compound (Based on Glycine Analysis)
GC-MS offers high specificity and is ideal for identifying and quantifying volatile or semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step to increase volatility is mandatory.
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C).
-
Ion Source Temperature: 200°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Derivatization: Dry an aliquot of the standard or sample and add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat the mixture to ensure complete derivatization.
-
Extraction: The derivatized sample can be directly injected into the GC-MS system.
-
UPLC-MS/MS Method for this compound
This method provides the highest sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices without the need for derivatization.
-
Instrumentation and Chromatographic Conditions:
-
UPLC-MS/MS System: An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water/methanol).
-
Sample Preparation: For complex matrices like wastewater, a simple filtration step may be sufficient. For biological fluids, a protein precipitation step followed by dilution is typically employed.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and highlight the key differences between the analytical techniques, the following diagrams are provided.
References
- 1. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of the Biological Activity of Aminoacetonitrile Derivatives and Existing Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
The emergence of widespread anthelmintic resistance necessitates the discovery and development of novel drug classes with unique mechanisms of action. Aminoacetonitrile derivatives (AADs) represent a significant advancement in this field, offering a new mode of action against parasitic nematodes. This guide provides a comprehensive comparison of the biological activity of AADs, primarily focusing on monepantel (B609222), with established anthelmintic classes, supported by experimental data and detailed protocols.
Executive Summary
This compound derivatives, such as monepantel, exhibit potent anthelmintic activity, particularly against gastrointestinal nematodes that have developed resistance to conventional drugs.[1][2] The unique mechanism of action of AADs, targeting a nematode-specific subset of nicotinic acetylcholine (B1216132) receptors (nAChRs), results in paralysis and death of the parasite.[2] This contrasts with the mechanisms of older anthelmintic classes like benzimidazoles (e.g., albendazole), which disrupt microtubule formation, and macrocyclic lactones (e.g., ivermectin), which target glutamate-gated chloride channels.[3][4] In vitro and in vivo studies demonstrate the high efficacy of monepantel against both susceptible and multi-drug resistant strains of economically important parasites like Haemonchus contortus.[1][5]
Quantitative Comparison of Anthelmintic Activity
The following table summarizes the in vitro efficacy of monepantel and other selected anthelmintics against Haemonchus contortus, a highly pathogenic and often multi-drug resistant nematode of small ruminants. The data is presented as 50% effective concentration (EC50), 50% inhibitory concentration (IC50), or 50% lethal concentration (LC50), as reported in the cited literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions and parasite isolates.
| Anthelmintic Class | Compound | Parasite Stage | Assay Type | Efficacy (µM) | Resistant Isolate Efficacy (µM) | Reference |
| This compound Derivative | Monepantel | Larval (L3) | Larval Development | 0.57 (Susceptible) | 9.36 (Resistant) | [6][7] |
| Imidazothiazole | Levamisole (B84282) | Larval (L3) | Larval Development | 0.57 (Susceptible) | 9.36 (Resistant) | [6][7] |
| Macrocyclic Lactone | Ivermectin | Larval (L3) | Larval Migration Inhibition | 0.149 (Resistant) | N/A | [8] |
| Benzimidazole (B57391) | Albendazole | Egg | Egg Hatch | 0.032 (Susceptible) | >0.3 (Resistant) | [9] |
| Isoquinoline | Praziquantel (B144689) | Adult | Motility | N/A | N/A | N/A |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of AADs and existing anthelmintics are crucial to understanding their efficacy, potential for resistance development, and spectrum of activity.
This compound Derivatives (e.g., Monepantel)
AADs act as positive allosteric modulators of a specific subclass of nematode nicotinic acetylcholine receptors (nAChRs), namely the MPTL-1 (monepantel-sensitive) receptor in Haemonchus contortus.[10] This receptor is part of the DEG-3 subfamily of nAChRs, which are unique to nematodes.[11] Binding of monepantel to this receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and subsequent expulsion of the worm from the host.[10]
Levamisole
Levamisole is a cholinergic agonist that selectively targets nematode nAChRs, but a different subtype than those targeted by AADs.[12] It causes sustained muscle contraction, leading to spastic paralysis of the worm.[12]
Ivermectin
Ivermectin belongs to the macrocyclic lactone class and targets glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[4] Its binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, leading to flaccid paralysis and death of the parasite.[4]
Albendazole
Albendazole is a benzimidazole that acts by binding to β-tubulin, a protein essential for the formation of microtubules in parasitic worms.[3] This binding inhibits the polymerization of tubulin into microtubules, disrupting vital cellular processes such as glucose uptake and cell division, ultimately leading to energy depletion and death of the parasite.[3]
Praziquantel
Praziquantel's primary mode of action involves the disruption of calcium homeostasis in schistosomes and other susceptible flatworms. It is thought to act on voltage-gated calcium channels, leading to a rapid influx of Ca2+ ions.[13] This influx causes severe muscle contraction and paralysis, as well as damage to the parasite's outer layer (tegument), making it vulnerable to the host's immune system.[13]
References
- 1. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scops.org.uk [scops.org.uk]
- 3. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Allele specific PCR for a major marker of levamisole resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Levamisole binding sites in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthelmintic Resistance and Its Mechanism: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of aminoacetonitrile and its precursors
A Spectroscopic Comparison of Aminoacetonitrile and Its Precursors for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound (AAN), a molecule of significant interest in prebiotic chemistry and as a potential precursor to the simplest amino acid, glycine, and its primary precursors. The data presented herein, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, offers a valuable resource for the identification and characterization of these compounds in various experimental settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. These values are indicative and can vary based on the experimental conditions such as solvent, temperature, and physical state (gas, liquid, solid).
Table 1: Infrared (IR) and Raman Spectroscopy Data (Vibrational Frequencies in cm⁻¹)
| Compound | Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| This compound (AAN) | N-H | 3378, 3223[1] | 3360, 3290 | Asymmetric & Symmetric Stretch |
| C≡N | 2237[2] | 2250 | Stretch | |
| C-N | 923[2] | 925 | Stretch | |
| CH₂ | 1450 | 1445 | Scissoring | |
| Formaldehyde (H₂CO) | C=O | 1746[3] | 1744 | Stretch |
| C-H | 2843, 2783[3] | 2845, 2780 | Asymmetric & Symmetric Stretch | |
| CH₂ | 1500 | 1503 | Scissoring | |
| Hydrogen Cyanide (HCN) | C≡N | 3311[4] | 2097 | Stretch |
| C-H | 2097 | 2097 | Stretch | |
| Ammonia (B1221849) (NH₃) | N-H | 3444, 3337[5] | 3336, 3218 | Asymmetric & Symmetric Stretch |
| N-H | 1627[5] | 1627 | Scissoring (Deformation) | |
| Formamide (HCONH₂) | N-H | ~3330, ~3190 | ~3330, ~3190 | Asymmetric & Symmetric Stretch |
| C=O | ~1690 | ~1675 | Stretch (Amide I) | |
| N-H | ~1605 | ~1605 | Bend (Amide II) | |
| Glycolonitrile (HOCH₂CN) | O-H | ~3400 (broad) | ~3400 (broad) | Stretch |
| C≡N | ~2250 | ~2250 | Stretch | |
| C-O | ~1050 | ~1050 | Stretch |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Nucleus | Chemical Shift (δ) ppm | Solvent |
| This compound (AAN) | ¹H (CH₂) | 3.95[6] | - |
| ¹H (NH₂) | 2.32[6] | - | |
| ¹³C (C≡N) | ~117 | - | |
| ¹³C (CH₂) | ~35 | - | |
| Formaldehyde (H₂CO) | ¹H | 9.66[7] | D₂O |
| ¹³C | 199.8[7] | D₂O | |
| Hydrogen Cyanide (HCN) | ¹³C | 108.6[8] | D₂O |
| Formamide (HCONH₂) | ¹H (CHO) | 8.206[9] | neat |
| ¹H (NH₂) | 7.475, 7.213[9] | neat | |
| ¹³C (C=O) | 165.8 | D₂O | |
| Glycolonitrile (HOCH₂CN) | ¹H (CH₂) | 4.3 | CDCl₃ |
| ¹H (OH) | 3.5 (broad) | CDCl₃ | |
| ¹³C (C≡N) | ~119 | - | |
| ¹³C (CH₂) | ~48 | - |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are approximate and for reference purposes.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. Below are generalized methodologies for the key techniques cited.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the sample to identify functional groups.
Methodology:
-
Sample Preparation:
-
Liquids: A few drops of the liquid sample are placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solids: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull of the solid can be prepared and placed between salt plates.
-
Gases: The gas is introduced into a gas cell with IR-transparent windows.
-
-
Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded to subtract atmospheric and solvent absorbances.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum is then analyzed to identify characteristic absorption bands.[10]
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the sample to identify vibrational modes.
Methodology:
-
Sample Preparation:
-
Liquids: The liquid sample is placed in a glass vial or NMR tube.
-
Solids: The solid sample can be analyzed directly or packed into a capillary tube.
-
-
Instrumentation: A laser beam of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample.
-
Data Acquisition: The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. A detector records the intensity of the Raman scattered light as a function of its frequency shift from the incident laser.
-
Data Analysis: The resulting Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The peaks in the spectrum correspond to the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the NMR spectrum of the sample to determine the chemical structure and environment of the nuclei.
Methodology:
-
Sample Preparation:
-
A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The solution is transferred to an NMR tube.
-
-
Data Acquisition:
-
The NMR tube is placed in the strong magnetic field of the NMR spectrometer.
-
The sample is irradiated with a short pulse of radiofrequency energy.
-
The free induction decay (FID), which is the signal emitted by the excited nuclei as they relax, is detected.
-
-
Data Processing:
-
The FID is converted into a spectrum using a mathematical procedure called a Fourier transform.
-
The resulting NMR spectrum is a plot of signal intensity versus chemical shift (in ppm).
-
-
Spectral Analysis: The chemical shifts, integration (area under the peaks), and spin-spin coupling patterns are analyzed to elucidate the molecular structure.[11][12]
Visualization of this compound Formation Pathway
The primary pathway for the formation of this compound from its precursors is the Strecker synthesis. This reaction involves the reaction of an aldehyde (formaldehyde) with ammonia and hydrogen cyanide.[13][14][15]
Caption: Strecker synthesis of this compound.
This guide provides a foundational spectroscopic reference for this compound and its key precursors. The presented data and protocols are intended to support researchers in their efforts to identify, characterize, and synthesize these important molecules.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Formamide(75-12-7) 1H NMR [m.chemicalbook.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Experimental investigation of this compound formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) | Astronomy & Astrophysics (A&A) [aanda.org]
- 14. aanda.org [aanda.org]
- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Comparative Stability of Aminoacetonitrile Salts: A Guide for Researchers
For drug development professionals, researchers, and scientists, the selection of a suitable salt form of an active pharmaceutical ingredient (API) is a critical decision that impacts the stability, manufacturability, and bioavailability of the final drug product. Aminoacetonitrile, a key building block in the synthesis of various pharmaceuticals, is inherently unstable as a free base at room temperature and is therefore formulated as a salt.[1] This guide provides a comparative analysis of the stability of two common salt forms: this compound hydrochloride and this compound sulfate (B86663).
This comparison summarizes available data from public sources and outlines standard protocols for conducting further stability studies. While direct, side-by-side quantitative comparative studies are limited in the public domain, this guide collates existing data and provides a framework for experimental evaluation.
Executive Summary
Both this compound hydrochloride and this compound sulfate are crystalline solids designed to improve the stability of the parent molecule. The choice between these salt forms can influence degradation rates under various stress conditions such as hydrolysis, oxidation, heat, and light exposure.
Based on available data, this compound sulfate has demonstrated quantifiable stability under acidic and neutral aqueous conditions, with degradation observed under alkaline conditions.[2] this compound hydrochloride is generally reported as stable under normal storage conditions but is sensitive to moisture and strong oxidizing agents.[1][3] The hydrochloride salt, being a salt of a strong acid, is expected to exhibit good stability in acidic solutions.
Data Presentation: Comparative Stability Profile
The following tables summarize the known and inferred stability characteristics of this compound hydrochloride and this compound sulfate under forced degradation conditions.
Table 1: Hydrolytic Stability
| Parameter | This compound Hydrochloride | This compound Sulfate |
| Acidic (pH 1) | No significant degradation reported. Expected to be stable. | No degradation observed after 150 hours.[2] |
| Neutral (pH 6) | No significant degradation reported. Expected to be stable. | No degradation observed after 150 hours.[2] |
| Alkaline (pH 11) | Expected to degrade via hydrolysis of the nitrile group. | 25% degradation after 300 hours, forming glycinamide (B1583983) and glycine.[2] |
Table 2: Other Stress Conditions (Qualitative Comparison)
| Stress Condition | This compound Hydrochloride | This compound Sulfate |
| Oxidative (e.g., H₂O₂) | Sensitive to strong oxidizing agents.[1][3] | Expected to be susceptible to oxidation. |
| Thermal | Decomposes upon heating, releasing toxic fumes including HCl and nitrogen oxides.[1][3] | Expected to decompose upon heating. |
| Photostability | No specific data available. Photostability testing is recommended. | No specific data available. Photostability testing is recommended. |
| Solid-State (Humidity) | Hygroscopic; sensitive to moisture.[1] Storage in a dry environment is critical. | Hygroscopic.[4] Stability is likely affected by humidity. |
Degradation Pathways
The primary degradation pathway for this compound under hydrolytic conditions is the two-step hydrolysis of the nitrile functional group.
Figure 1. Hydrolysis pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to perform a comprehensive comparative stability study of this compound salts, based on ICH guidelines.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the salts and to develop a stability-indicating analytical method.
a. Sample Preparation: Prepare solutions of this compound hydrochloride and this compound sulfate at a concentration of 1 mg/mL in an appropriate solvent (e.g., water or a water/acetonitrile mixture). For solid-state studies, use the pure salt powders.
b. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solutions. Store at 60°C for up to 48 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solutions. Store at 60°C for up to 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solutions. Store at room temperature for up to 48 hours.
-
Thermal Degradation (Solution): Heat the sample solutions at 80°C for up to 72 hours.
-
Thermal Degradation (Solid State): Store the solid salt samples at 105°C for 48 hours in a calibrated oven.
-
Photostability (Solid State): Expose the solid salt samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
c. Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots of the stressed solutions. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
References
Validating Aminoacetonitrile's Versatility: A Comparative Guide to Its Reaction Products
For researchers, scientists, and drug development professionals, the selection of a versatile and efficient chemical precursor is a critical decision that influences the outcomes of complex synthetic pathways. Aminoacetonitrile, a bifunctional molecule, serves as a valuable starting material in the synthesis of a range of biologically significant compounds. This guide provides an objective comparison of the performance of this compound in key reactions, contrasting it with alternative synthetic routes. The information is supported by experimental data to provide a clear, data-driven overview for both laboratory and industrial applications.
Glycine (B1666218) Synthesis: A Comparative Analysis
One of the primary applications of this compound is in the production of glycine, the simplest proteinogenic amino acid. The conventional method involves the hydrolysis of this compound. However, several alternative methods exist, each with distinct advantages and disadvantages.
Performance Comparison of Glycine Synthesis Methods
The choice of a synthetic route for glycine often involves a trade-off between yield, purity, reaction conditions, and the nature of the starting materials. The following table summarizes quantitative data from various experimental protocols to facilitate a direct comparison.
| Precursor(s) | Synthesis Method | Target Molecule | Yield (%) | Purity (%) | Key Reaction Conditions |
| This compound Hydrogen Sulfate (B86663) | Hydrolysis | Glycine | 64–87% [1] | High | Boiling with Ba(OH)₂ for 6-8 hours, followed by precipitation with H₂SO₄. [1] |
| Monochloroacetic Acid & Ammonia (B1221849) | Ammonolysis | Glycine | 89.5–92.9%[2] | 98.6–99.7%[2] | Reaction in an alcohol medium with urotropine as a catalyst.[2][3] |
| Hydroxyacetonitrile, NH₄HCO₃ | Hydantoin (B18101) Synthesis | Glycine | ~91%[4][5][6] | High | Hydrolysis of the intermediate hydantoin at elevated temperature and pressure (e.g., 150°C).[4][5] |
Experimental Protocols for Glycine Synthesis
1. Hydrolysis of this compound Hydrogen Sulfate [1]
-
Procedure: A suspension of barium hydroxide (B78521) octahydrate (0.8 mole) in 500 cc of water is heated to boiling. This compound hydrogen sulfate (0.4 mole) is added in portions. The mixture is boiled for 6-8 hours until ammonia evolution ceases. The solution is then treated with sulfuric acid to precipitate barium sulfate. The filtrate is concentrated and cooled to crystallize the glycine.
-
Purification: The crude glycine is recrystallized from water, and impurities can be further removed by treatment with permutit. The final product is precipitated with methanol, washed, and dried. A yield of 64-65% is reported for this specific protocol.[1]
2. Ammonolysis of Monochloroacetic Acid [2]
-
Procedure: This two-step approach involves the reaction of monochloroacetic acid with ammonia in an alcohol medium (e.g., methanol), followed by the reaction of the resulting ammonium (B1175870) monochloroacetate with additional ammonia in the presence of urotropine as a catalyst.
-
Yield and Purity: This method has been reported to achieve a high yield of up to 92.9% with a purity of 99.7%.[2]
-
Procedure: Hydroxyacetonitrile is reacted with ammonium bicarbonate to form hydantoin. The hydantoin is then hydrolyzed in two steps, first to hydantoic acid and then to glycine. The hydrolysis is typically carried out with a base like sodium hydroxide at elevated temperatures (around 150°C) for several hours.
-
Yield: This process is reported to have a glycine yield of approximately 91%.[4][5]
Analytical Validation of Glycine Purity
The purity of the synthesized glycine is crucial for its applications. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of glycine and its potential impurities, which can include iminodiacetic acid, nitrilotriacetic acid, hydantoin, and diglycylglycine.[7][8][9]
-
Method: Ion-pair chromatography using a C18 reversed-phase column with a mobile phase containing a volatile ion-pairing reagent (e.g., perfluoropentanoic acid) can effectively separate glycine from its closely related impurities.[8] Detection is commonly performed using UV and Charged Aerosol Detection (CAD) for comprehensive impurity profiling.[8]
This compound Derivatives in Drug Development: Anthelmintics
This compound derivatives (AADs) represent a significant class of modern anthelmintic drugs, effective against a broad spectrum of parasitic nematodes, including those resistant to older drug classes.[10]
Mechanism of Action of AADs
The primary target of AADs, such as monepantel (B609222), is a nematode-specific subtype of nicotinic acetylcholine (B1216132) receptor (nAChR).[10][11][12][13] These receptors are ligand-gated ion channels found in the muscle cells of the parasites.[13][14]
-
Signaling Pathway:
-
Monepantel acts as an agonist, binding to and activating the ACR-23/MPTL-1 nAChR channel, which is unique to nematodes.[11][12][14]
-
This activation leads to the opening of the channel, causing an influx of cations into the muscle cell.
-
The sustained ion influx results in the depolarization of the muscle cell membrane.
-
This leads to an irreversible spastic paralysis of the nematode.
-
The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.[15]
-
The chaperone protein RIC-3 has been identified as a factor required for the proper expression and function of the ACR-23 receptor, and mutations in this protein can confer moderate resistance to monepantel.[10][11]
This compound in Heterocyclic Synthesis
This compound's structure makes it a plausible precursor for various nitrogen-containing heterocycles, a structural motif prevalent in many pharmaceuticals.
-
Imidazoles: The condensation of an aminonitrile with an aldehyde is a known method for synthesizing substituted imidazoles.[16] While specific, high-yield protocols starting directly from this compound are not as common as for glycine, its potential as a building block in this context is recognized.
-
Pyrimidines and Purines (Adenine): In the context of prebiotic chemistry, this compound is considered a key intermediate. Studies simulating conditions on early Earth have shown that compounds derived from the oligomerization of hydrogen cyanide, such as this compound, can lead to the formation of purines like adenine (B156593).[17][18][19] However, these reactions often start from more fundamental precursors like ammonium cyanide or formamide (B127407) rather than isolated this compound.[20] The synthesis of pyrimidines from this compound is also plausible but less documented in standard organic synthesis literature compared to other routes.
Workflow for Prebiotic Adenine Synthesis
The proposed pathway for the formation of adenine in prebiotic conditions highlights the central role of cyanide-derived intermediates.
Conclusion
The structural validation of this compound's reaction products confirms its status as a versatile precursor in organic synthesis. For the production of glycine, the hydrolysis of this compound offers a viable route, though alternatives like the ammonolysis of chloroacetic acid may provide higher yields and purity under optimized conditions. In the pharmaceutical realm, this compound derivatives have been successfully developed into a novel class of anthelmintics with a unique mode of action, targeting nematode-specific ion channels. While its role in the synthesis of complex heterocycles like imidazoles and purines is more prominent in prebiotic chemistry studies, it underscores the fundamental reactivity of this simple yet powerful molecule. The choice of synthetic strategy will ultimately depend on the desired product, scale, and specific performance requirements of the application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101270061B - Method for preparing glycine - Google Patents [patents.google.com]
- 4. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5155264A - Process for preparing glycine in high yield - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 10. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acr-23 Encodes a Monepantel-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acr-23 Encodes a monepantel-sensitive channel in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acs.figshare.com [acs.figshare.com]
- 18. Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prebiotic synthesis of adenine and amino acids under Europa-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
performance of different chromatography columns for aminoacetonitrile separation
For researchers, scientists, and drug development professionals, the efficient and accurate separation of small polar molecules like aminoacetonitrile is a critical step in various analytical and preparative workflows. The choice of chromatography column plays a pivotal role in achieving desired resolution, sensitivity, and throughput. This guide provides an objective comparison of the performance of three common types of chromatography columns for the separation of underivatized this compound: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEX).
The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte and the analytical objective. This compound, being a small and polar molecule, presents unique challenges for retention and separation. This guide summarizes performance data from various studies to aid in the selection of the most suitable chromatography column.
Performance Comparison of Chromatography Columns for this compound Separation
The following table summarizes the performance characteristics of different chromatography columns for the separation of this compound. Data has been compiled from various sources to provide a comparative overview.
| Column Type | Stationary Phase | Derivatization Required | Performance Characteristics | Advantages | Disadvantages |
| Reversed-Phase (RP) | Newcrom R1 (specialized RP with low silanol (B1196071) activity) | No | Retention Time: Simulated data suggests good retention. Experimental data available upon request from the manufacturer.[1] | Simple mobile phases (acetonitrile/water/acid).[1] Scalable for preparative separation.[1] | Standard C18 columns typically show poor retention for underivatized small polar molecules.[2] Simulated data may not reflect real-world performance.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Agilent HILIC column | No | Linearity: 0.25 to 100 ng·mL⁻¹ LOD: 0.1 ng·mL⁻¹ LOQ: 0.25 ng·mL⁻¹ Recovery: 85–115% Precision (RSD): 2–10%[3][4] | Excellent retention and specificity for polar compounds like this compound.[3][4] Compatible with mass spectrometry.[3][4] | Can be less robust than RP-HPLC. Sensitive to water content in the mobile phase. |
| Ion-Exchange (IEX) | Cation-Exchange Resin | No | Performance data for this compound is not readily available. However, IEX is a standard method for separating small charged molecules like amino acids.[5][6][7] | High specificity for charged analytes.[5][6] Robust and reliable method. | Can be sensitive to mobile phase pH and ionic strength.[8] Potentially longer run times. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for each of the discussed chromatographic techniques for the analysis of this compound or similar small polar compounds.
Reversed-Phase (RP) HPLC Protocol (Based on Newcrom R1)
This protocol is based on the simulated method for the Newcrom R1 column.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: UV or MS.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) UPLC-MS/MS Protocol
This protocol is based on a study for the analysis of this compound in wastewater.[3][4]
-
Column: Agilent HILIC column
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: Triple quadrupole mass spectrometer in electrospray ionization (ESI) mode.[3][4]
-
Sample Preparation: Appropriate extraction and dilution of the wastewater sample.
Ion-Exchange Chromatography (IEX) Protocol (General for Amino Acids)
-
Column: High-resolution cation-exchange column.
-
Mobile Phase: A pH and salt gradient using buffers (e.g., sodium citrate (B86180) or lithium citrate based buffers).
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Temperature: Column temperature is often programmed to optimize separation.
-
Detection: Post-column derivatization with ninhydrin (B49086) followed by UV-Vis detection, or mass spectrometry.
-
Sample Preparation: Deproteinization of the sample if necessary, followed by dilution in a suitable loading buffer.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the separation of this compound using the discussed chromatographic techniques.
Conclusion
The selection of the optimal chromatography column for this compound separation is dependent on the specific requirements of the analysis. For high sensitivity and specificity, particularly in complex matrices, HILIC coupled with mass spectrometry appears to be the most suitable method based on available data. It allows for the direct analysis of underivatized this compound with excellent performance characteristics.
Reversed-phase chromatography , especially with specialized columns designed for polar compounds, offers a simpler and potentially scalable alternative, although more experimental data is needed to confirm its performance for this compound.
Ion-exchange chromatography remains a robust and reliable technique for the separation of charged molecules and is a viable option, though specific methods for this compound need to be developed and validated.
Researchers should consider the trade-offs between sensitivity, robustness, and method development time when selecting a chromatography column for this compound analysis. The information and protocols provided in this guide serve as a starting point for developing and optimizing separation methods for this and other small polar molecules.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. doras.dcu.ie [doras.dcu.ie]
A Comparative Guide to Assessing the Enantiomeric Excess of Aminoacetonitrile Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as aminoacetonitrile derivatives. These compounds are valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules, where the chirality can significantly influence efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of this compound derivatives include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different experimental constraints.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound derivatives depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. The following tables provide a summary of the performance of these key techniques.
Table 1: Performance Comparison of Major Analytical Methods
| Method | Typical Resolution (Rs) | Typical Analysis Time | Derivatization Required | Key Advantages | Key Disadvantages |
| Chiral HPLC | > 1.5 (baseline) | 10-30 min | Often optional (direct) or required (indirect) | Broad applicability, high precision, well-established | Higher cost of chiral stationary phases, solvent consumption |
| Chiral GC | > 1.5 (baseline) | 15-45 min | Usually required | High resolution, sensitivity (especially with MS) | Limited to volatile and thermally stable compounds |
| NMR Spectroscopy | N/A (Δδ in ppm) | 5-20 min | Often optional (CSA) or required (CDA) | Non-destructive, provides structural information | Lower sensitivity, potential for signal overlap |
| Capillary Electrophoresis | High efficiency | 5-20 min | Often optional | Low sample/reagent consumption, high efficiency | Lower concentration sensitivity, reproducibility can be challenging |
Table 2: Chiral Selectors and Auxiliaries for Different Methods
| Method | Type | Examples |
| Chiral HPLC | Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA), Macrocyclic glycopeptides (e.g., Astec® CHIROBIOTIC® T) |
| Chiral Derivatizing Agents (CDAs) | Marfey's reagent (FDLA), o-Phthalaldehyde (OPA) with a chiral thiol | |
| Chiral GC | Chiral Stationary Phases (CSPs) | Cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex CB), Polysiloxanes with chiral selectors (e.g., Chirasil-L-Val) |
| Chiral Derivatizing Agents (CDAs) | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), Menthyl chloroformate | |
| NMR Spectroscopy | Chiral Solvating Agents (CSAs) | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, (R)-(-)-1,1'-Bi-2-naphthol (BINOL), Chiral acids (e.g., tartaric acid derivatives) |
| Chiral Derivatizing Agents (CDAs) | Mosher's acid, (1S)-(-)-Camphanic chloride | |
| Capillary Electrophoresis | Chiral Selectors | Cyclodextrins (α-, β-, γ-CD and derivatives), Crown ethers, Chiral surfactants |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and adapting these methods for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.[2]
a) Direct Chiral HPLC Protocol
This method relies on the differential interaction of the enantiomers with a chiral stationary phase.
-
Column: A polysaccharide-based CSP (e.g., Lux® Cellulose-3 or Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol. Modifiers such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be added in small amounts (e.g., 0.1%) to improve peak shape for acidic or basic analytes, respectively.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detector set at a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
b) Indirect Chiral HPLC Protocol (with Derivatization)
This method involves converting the enantiomers into diastereomers before analysis.
-
Derivatization: React the this compound derivative with an enantiomerically pure chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDLA).
-
Dissolve the this compound derivative in a suitable solvent (e.g., acetone).
-
Add a solution of FDLA in acetone (B3395972) and a base (e.g., sodium bicarbonate solution).
-
Heat the mixture (e.g., at 40 °C for 1 hour).
-
After cooling, neutralize the reaction and extract the diastereomeric products.
-
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the dinitrophenyl group (e.g., 340 nm).
-
Quantification: Calculate the diastereomeric excess from the peak areas, which corresponds to the enantiomeric excess of the original sample.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method, particularly when coupled with a mass spectrometer (MS), but it generally requires the analyte to be volatile and thermally stable. Derivatization is often necessary.
-
Derivatization:
-
Esterification: React the this compound derivative with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl gas) to convert any carboxylic acid groups to esters.
-
Acylation: React the resulting product with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) to derivatize the amino group.
-
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the derivatized enantiomers.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Quantification: The enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.
NMR Spectroscopy
NMR spectroscopy offers a non-destructive method for determining enantiomeric excess.[3] The most common approach involves the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[4][5][6]
-
Sample Preparation:
-
Dissolve a known amount of the this compound derivative in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of tartaric acid) to the NMR tube. The optimal molar ratio of CSA to analyte often needs to be determined empirically, but a 1:1 ratio is a good starting point.
-
-
NMR Acquisition: Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Data Analysis:
-
Identify a proton signal in the this compound derivative that is well-resolved and shows a chemical shift difference (Δδ) upon addition of the CSA. Protons close to the chiral center are most likely to show a noticeable separation.
-
Integrate the two resolved signals corresponding to the two enantiomers.
-
-
Quantification: The enantiomeric excess is calculated from the integral values: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[7][8] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.[9]
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH, containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin) are commonly used. The concentration of the chiral selector may need to be optimized (e.g., 10-30 mM).
-
-
Voltage: 15-30 kV.
-
Temperature: 20-25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detector, typically at a low wavelength (e.g., 200-214 nm).
-
Sample Preparation: Dissolve the this compound derivative in water or the BGE at a low concentration (e.g., 0.1-1 mg/mL).
-
Quantification: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Conclusion
The selection of an appropriate method for determining the enantiomeric excess of this compound derivatives is a critical decision in the drug development and chemical synthesis pipeline. Chiral HPLC and GC offer high-resolution separations and are the most commonly employed techniques, with HPLC being more versatile and GC offering high sensitivity, especially with MS detection. NMR spectroscopy provides a rapid, non-destructive alternative that also yields structural information. Capillary electrophoresis is a powerful technique characterized by high efficiency and low consumption of reagents. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and implement the most suitable method for their specific analytical needs.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Aminoacetonitrile Concentration
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of aminoacetonitrile is critical in various research and development settings, from environmental monitoring to its use as a precursor in pharmaceutical synthesis. This guide provides a comparative overview of common analytical methods for determining this compound concentration, supported by experimental data to aid in method selection and validation. The primary techniques discussed include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion-Exchange Chromatography.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of different techniques based on published validation data.
| Parameter | UPLC-MS/MS | GC-MS (with derivatization) | Ion-Exchange Chromatography |
| Principle | Chromatographic separation followed by mass analysis of the parent molecule and its fragments. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation based on the charge of the analyte on a stationary phase. |
| Linear Range | 0.25 - 100 ng/mL[1] | Method dependent, typically in the µg/mL to ng/mL range. | Method dependent, typically in the µmol range.[2] |
| Limit of Detection (LOD) | 0.1 ng/mL[1] | Dependent on derivatization efficiency and detector sensitivity. | Dependent on the detector used (e.g., UV, post-column derivatization). |
| Limit of Quantification (LOQ) | 0.25 ng/mL[1] | Dependent on derivatization efficiency and detector sensitivity. | Dependent on the detector used. |
| Accuracy (Recovery) | 85 - 115%[1] | Typically high, but can be affected by derivatization efficiency. | Generally good, but can be influenced by matrix effects. |
| Precision (RSD) | 2 - 10%[1] | Dependent on the reproducibility of the derivatization step. | Typically low, with good reproducibility. |
| Specificity | High, due to MS/MS detection.[1] | High, based on retention time and mass spectrum.[3] | Can be lower, potential for co-elution with similar compounds.[2] |
| Sample Preparation | Minimal, often direct injection after dilution and filtration.[1] | Requires a derivatization step to increase volatility.[3] | May require sample clean-up to remove interfering ions. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.
References
Comparative Reactivity of Aminoacetonitrile with other Aminonitriles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of aminonitriles is crucial for designing synthetic pathways and developing novel therapeutics. This guide provides an objective comparison of the reactivity of aminoacetonitrile, the simplest α-aminonitrile, with other aminonitriles, supported by experimental data and detailed protocols.
The position of the amino group relative to the nitrile functionality profoundly influences the chemical behavior of aminonitriles. Generally, α-aminonitriles, such as this compound, exhibit greater reactivity compared to their β- and γ-isomers. This heightened reactivity can be attributed to the electronic effects arising from the proximity of the amino and nitrile groups.
Comparative Reactivity in Dipeptide Formation
A key reaction highlighting the differential reactivity of aminonitriles is their condensation with aminothiols, such as cysteine, to form dipeptides. This reaction proceeds via a thiazoline (B8809763) intermediate. Experimental evidence demonstrates that α-aminonitriles are significantly more reactive in this process than their β- and γ-counterparts.
In a competitive reaction, this compound (an α-aminonitrile) is consumed more rapidly than β-aminopropionitrile when reacted with cysteine or homocysteine.[1] This observation is supported by theoretical calculations of the energy levels of the π* orbital of the nitrile group. A lower π* orbital energy correlates with higher reactivity.
| Aminonitrile Classification | Example Compound | Calculated π* Orbital Value | Observed Reaction Rate with Aminothiols |
| α-Aminonitrile | Protonated this compound | -0.03632 | Quick |
| N-Acetyl this compound | 0.00504 | Slower than protonated form | |
| β-Aminonitrile | β-Aminopropionitrile | 0.00616 | Slower than α-aminonitriles |
| γ-Aminonitrile | γ-Aminobutyronitrile | 0.01556 | No reaction observed |
Table 1: Correlation of π orbital energy with the reactivity of various aminonitriles in reactions with aminothiols. The lower the π* value, the more electrophilic the nitrile carbon, leading to a faster reaction. Data sourced from theoretical calculations.[1]*
Experimental Protocols
Protocol 1: Competitive Reaction of this compound and β-Aminopropionitrile with Cysteine
This protocol outlines a method to compare the reactivity of an α-aminonitrile and a β-aminonitrile in a competitive reaction with an aminothiol, monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound hydrochloride
-
β-Aminopropionitrile hydrochloride
-
L-Cysteine
-
Deuterium oxide (D₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of L-cysteine in D₂O.
-
Prepare separate stock solutions of this compound hydrochloride and β-aminopropionitrile hydrochloride in D₂O.
-
In an NMR tube, combine the L-cysteine stock solution with a mixture of the this compound and β-aminopropionitrile stock solutions. The typical molar ratio is 1:1:2 (this compound:β-aminopropionitrile:cysteine).
-
Adjust the pH of the reaction mixture to approximately 6.0 using a dilute NaOH solution.
-
Immediately acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at a constant temperature (e.g., 45°C) and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the consumption of the starting aminonitriles by integrating the characteristic signals of each compound over time. The signals for the α-protons of this compound and the α- and β-protons of β-aminopropionitrile are typically well-resolved for accurate integration.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Strecker synthesis workflow for α-aminonitriles.
References
Safety Operating Guide
Proper Disposal of Aminoacetonitrile: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of aminoacetonitrile is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from immediate handling of spills to final disposal, in accordance with established safety protocols.
I. Immediate Actions and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Personal Protective Equipment (PPE): Before addressing a spill, ensure all personnel are wearing appropriate PPE:
2. Spill Containment and Cleanup:
- For minor spills, carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[4][5][6][7]
- Avoid generating dust during cleanup.[1][6][7]
- Ensure the cleanup area is well-ventilated.[1]
II. Waste Classification and Handling
Proper classification and handling of this compound waste are essential for regulatory compliance.
Waste Classification:
-
Waste generators are responsible for determining if this compound waste is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[4]
-
For transportation purposes, this compound hydrochloride is classified as "NITRILES, SOLID, TOXIC, N.O.S.".[2][8][9]
Storage of Waste:
-
Store waste this compound in tightly closed containers in a cool, dry, and well-ventilated area.[1]
-
Keep waste containers away from incompatible materials.
III. Disposal Procedures
The recommended methods for the final disposal of this compound waste prioritize safety and environmental responsibility.
1. Professional Disposal Service:
- The primary and highly recommended method of disposal is to engage a licensed professional waste disposal service.[9]
- The material can be disposed of through a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[1][5]
2. Prohibited Disposal Methods:
- Do not discharge this compound or its containers into sewer systems.[1][5][10]
- Do not contaminate water, foodstuffs, animal feed, or seed with this compound waste.[1][5]
3. Contaminated Packaging:
- Containers that held this compound should be triple-rinsed or subjected to an equivalent cleaning procedure.[1]
- After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
- Alternatively, cleaned containers may be offered for recycling or reconditioning.[1]
| Disposal Method | Recommendation | Key Considerations |
| Professional Waste Disposal | Highly Recommended | Engage a licensed and qualified service. |
| Incineration | Recommended | To be carried out in a licensed chemical destruction plant, potentially with flue gas scrubbing.[1][5] |
| Landfill | For treated containers only | Only for punctured, triple-rinsed containers in an authorized landfill.[1][6][10] |
| Sewer System | Prohibited | Do not discharge into sewer systems.[1][5][10] |
IV. Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to transfer the waste to a licensed disposal facility.
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for this compound waste disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound hydrochloride(6011-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aminoacetonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of aminoacetonitrile, ensuring the well-being of laboratory personnel and the integrity of your research. The following procedural guidance and data are designed to directly address operational questions and establish a foundation of safety and trust in your laboratory's chemical handling protocols.
Personal Protective Equipment (PPE) and Safety Recommendations
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and mitigate risks. The following table summarizes the recommended PPE and safety measures.
| Exposure Route | Recommended Protection | Specific Guidance |
| Inhalation | Respiratory Protection | For operations with the potential for aerosol or dust generation, use a NIOSH-approved full-face respirator with appropriate cartridges.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] |
| Skin Contact | Hand and Body Protection | Wear chemical-impermeable gloves; while specific data for this compound is limited, nitrile or latex gloves are generally recommended for acetonitrile.[1] Always inspect gloves for integrity before use.[1][2] A lab coat or chemical-resistant apron should be worn to protect against splashes.[5] |
| Eye Contact | Eye and Face Protection | Tightly fitting safety goggles with side shields are mandatory.[1][2] For splash hazards, a face shield should be used in conjunction with goggles. |
| Ingestion | General Hygiene | Do not eat, drink, or smoke in laboratory areas.[1][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4] |
Quantitative Exposure Limits for a Related Compound: Acetonitrile
While specific occupational exposure limits for this compound have not been established, data for the structurally related compound, acetonitrile, can provide a conservative basis for ensuring a safe working environment.
| Organization | Exposure Limit (Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 40 ppm (70 mg/m³)[6][7] | 60 ppm (105 mg/m³)[7] |
| NIOSH (REL) | 20 ppm (34 mg/m³)[7] | - |
| ACGIH (TLV) | 20 ppm (34 mg/m³)[8] | - |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized protocols is essential for the safe management of this compound from receipt to disposal.
Experimental Protocol: Safe Handling of this compound
-
Preparation :
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Storage :
Operational Plan: this compound Spill Cleanup
In the event of a spill, a swift and organized response is crucial.
-
Evacuation and Notification :
-
Immediately alert others in the vicinity and evacuate the area.
-
If the spill is large or involves a significant release of dust or vapor, contact your institution's emergency response team.
-
-
Containment and Cleanup (for small, manageable spills by trained personnel only) :
-
Wearing appropriate PPE, including respiratory protection, approach the spill from upwind.
-
Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[3]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[1][4]
-
-
Decontamination :
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Disposal Plan: this compound Waste
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Segregation and Collection :
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal :
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making processes in the safe handling of this compound.
Caption: Workflow for responding to an this compound spill.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. echemi.com [echemi.com]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. ACETONITRILE | Occupational Safety and Health Administration [osha.gov]
- 7. Acetonitrile - IDLH | NIOSH | CDC [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
